5-Methylpiperidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQLXDCNQQXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereocontrolled Synthesis of 5-Methylpiperidine-2-Carboxylic Acid Stereoisomers: A Comprehensive Technical Guide
Executive Summary
The "Escape from Flatland" paradigm in modern Fragment-Based Drug Discovery (FBDD) has driven a critical need for structurally rigid, three-dimensional aliphatic scaffolds[1]. Among these, 5-methylpiperidine-2-carboxylic acid (5-methylpipecolic acid) serves as a highly versatile, multifunctional chiral building block[2]. The precise spatial arrangement of its substituents is paramount for modulating the pharmacokinetic properties and biological activity of peptidomimetics and small-molecule therapeutics[3].
This whitepaper provides an in-depth mechanistic and procedural framework for the asymmetric synthesis of this compound stereoisomers. By analyzing distinct synthetic pathways—including asymmetric hydrogenation, directed α-lithiation, and thermodynamic epimerization—this guide empowers researchers to selectively access all four stereoisomeric forms with high enantiomeric and diastereomeric fidelity.
Stereochemical Landscape & Scaffold Significance
The this compound scaffold possesses two chiral centers (C2 and C5), yielding four distinct stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R)[2].
-
Cis-Isomers ((2R,5R) & (2S,5S)): The carboxylic acid group at C2 and the methyl group at C5 reside on the same face of the piperidine ring[2].
-
Trans-Isomers ((2R,5S) & (2S,5R)): The C2 and C5 substituents are oriented on opposite faces of the ring[2].
The ability to selectively synthesize both cis- and trans-diastereomers allows for the systematic exploration of 3D chemical space, which is vital for optimizing ligand-target interactions[3].
Core Synthetic Strategies & Mechanistic Causality
The synthesis of specific stereoisomers requires rigorous control over the piperidine ring's stereochemistry. We utilize three primary orthogonal strategies to achieve this control.
Global synthetic strategy for this compound stereoisomers.
Asymmetric Hydrogenation (Accessing Cis-Isomers)
The de novo formation of the piperidine ring is frequently achieved through the reduction of a 5-methylpyridine-2-carboxylic acid derivative[2]. Asymmetric hydrogenation using transition metal catalysts (such as rhodium or iridium complexed with chiral ligands) is the premier strategy for this transformation[3]. Causality: The flat aromatic pyridine ring coordinates to the chiral metal center. The chiral ligands create a sterically demanding environment that forces the catalyst to bind to a single face of the pyridine ring. Subsequent hydrogen delivery occurs via syn-addition, inherently producing the cis-diastereomer as the major product[1].
Directed α-Lithiation and Electrophilic Trapping (Accessing Trans-Isomers)
To access the trans-isomers directly from a chiral pool, the directed α-lithiation of N-Boc-3-methylpiperidine is employed[4]. Causality: Treatment of the N-Boc protected amine with sec-butyllithium (s-BuLi) and TMEDA at -78 °C initiates a deprotonation at the C2 position. TMEDA is critical as it breaks down the s-BuLi hexamers into highly reactive monomers and coordinates the lithium ion[1]. The resulting α-lithio carbanion is stabilized by the dipole of the adjacent Boc carbonyl group. To minimize steric clash with the C5 methyl group (which adopts an equatorial position) and to maximize orbital overlap for dipole stabilization, the carbanion adopts an equatorial conformation. When an electrophile like CO₂ is introduced, it is trapped from the equatorial trajectory, yielding the trans-diastereomer exclusively[4].
Mechanistic pathway for directed α-lithiation and electrophilic trapping.
Thermodynamic Epimerization
If the cis-isomer is obtained via hydrogenation, it can be converted to the trans-isomer via base-catalyzed epimerization[1]. Causality: The C2 proton adjacent to the esterified carboxylic acid is acidic. Treatment with potassium tert-butoxide (KOtBu) forms an enolate intermediate, destroying the stereocenter at C2[5]. Upon reprotonation, the system settles into a thermodynamic equilibrium. Because the trans-isomer allows both the bulky ester group and the C5 methyl group to occupy equatorial positions (diequatorial conformation), it acts as the thermodynamic sink, allowing isolation of the trans-isomer[1].
Quantitative Performance Metrics
The following table summarizes the expected quantitative outcomes of the discussed methodologies based on field-validated data.
| Synthetic Method | Target Stereoisomer | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Reagents |
| Asymmetric Hydrogenation | Cis-(2S,5S) / (2R,5R) | 85–95% | >95:5 (cis:trans) | >90% | Rh/Ir chiral catalysts, H₂ |
| Directed α-Lithiation | Trans-(2R,5S) / (2S,5R) | 78%[4] | >98:2 (trans:cis) | >92%[1] | s-BuLi, TMEDA, CO₂ |
| Base-Catalyzed Epimerization | Trans (Thermodynamic) | 80–90% | ~80:20 (trans:cis) | N/A (Retention) | KOtBu, THF, -78 °C |
| Chiral Resolution | (S)-3-methylpiperidine | 40–45% | N/A | 98%[4] | (S)-mandelic acid |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to temperature controls and stoichiometric ratios is critical for stereochemical fidelity.
Protocol A: Resolution of Racemic 3-Methylpiperidine (Precursor Synthesis)
To access enantiopure starting materials for lithiation, racemic 3-methylpiperidine is resolved via co-crystallization[4].
-
Preparation: Dissolve racemic 3-methylpiperidine (1.0 equiv) and (S)-mandelic acid (1.0 equiv) in a minimal volume of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4 °C overnight.
-
Validation Check: The formation of white, needle-like crystals indicates successful salt formation.
-
Isolation: Filter the crystals and recrystallize twice from ethanol to enrich the enantiomeric purity.
-
Free-basing: Treat the (S)-3-methylpiperidine•(S)-mandelate salt with 2M NaOH and extract with dichloromethane to yield (S)-3-methylpiperidine (98% ee)[4].
Protocol B: Directed α-Lithiation to N-Boc-(2R,5S)-5-methylpipecolic acid
This protocol converts N-Boc-(S)-3-methylpiperidine into the trans-amino acid[4].
-
System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.
-
Reagent Loading: Add N-Boc-(S)-3-methylpiperidine (1.0 mmol, 1.0 eq.) and anhydrous TMEDA (1.3 mmol, 1.3 eq.) in dry Et₂O (4 mL)[1].
-
Cryogenic Cooling: Cool the stirred solution to strictly -78 °C using a dry ice/acetone bath. Self-Validation: Failure to maintain -78 °C will result in Boc-group cleavage or non-selective lithiation.
-
Lithiation: Add s-BuLi (1.3 mmol, 1.3 eq. of a 1.3 M solution in hexane) dropwise over 10 minutes[1]. Stir for 2 hours at -78 °C. A pale yellow color typically indicates the formation of the α-lithio species.
-
Electrophilic Trapping: Bubble rigorously dried CO₂ gas through the solution for 30 minutes at -78 °C. The color will rapidly quench to clear/cloudy white.
-
Workup: Quench with saturated aqueous NH₄Cl, warm to room temperature, acidify to pH 3 with 1M HCl, and extract with EtOAc. Dry over MgSO₄ and concentrate to yield N-Boc-(2R,5S)-5-methylpipecolic acid (approx. 78% yield)[4].
Protocol C: Base-Catalyzed Epimerization of Methyl Esters
Used to invert the C2 stereocenter of cis-isomers to access the thermodynamic trans-isomers[1].
-
Esterification: First, convert the carboxylic acid to the methyl ester using Fischer esterification (MeOH, catalytic H₂SO₄, reflux)[2] or Thionyl chloride in MeOH[5].
-
Preparation: Add the N-Boc cis-piperidine methyl ester (0.50 mmol, 1.0 eq.) to a flask containing dry THF (4 mL) at room temperature under Ar[5].
-
Cooling & Base Addition: Cool the solution to -78 °C. Add KOtBu (0.60 mmol, 1.2 eq. of a 1 M solution in THF) dropwise[5].
-
Equilibration: Stir the resulting solution at -78 °C for 2 hours[5]. Self-Validation: TLC monitoring (Hexanes/EtOAc) should show the emergence of a new spot corresponding to the trans-isomer.
-
Quench: Add water (1 mL) at -78 °C, then allow the reaction mixture to warm to room temperature[5]. Extract with CH₂Cl₂ to isolate the epimerized mixture, which can be separated via flash column chromatography.
Conclusion
The synthesis of this compound stereoisomers demands a rigorous understanding of 3D conformational dynamics and transition-state stereoelectronics. By leveraging asymmetric hydrogenation for syn-facial control, directed α-lithiation for dipole-stabilized equatorial trapping, and thermodynamic epimerization, researchers can build robust, self-validating workflows to access these highly valuable pharmaceutical scaffolds.
References
- Benchchem. "Methyl 5-methylpiperidine-2-carboxylate | 2155852-18-7". Benchchem.
- Benchchem. "Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid". Benchchem.
- National Institutes of Health (NIH). "Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach - PMC". NIH.
- The Royal Society of Chemistry (RSC). "Piperidines ESI-revised3". RSC.
- White Rose University Consortium. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space". White Rose.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Methyl 5-methylpiperidine-2-carboxylate | 2155852-18-7 | Benchchem [benchchem.com]
- 3. Methyl 5-methylpiperidine-2-carboxylate | 2155852-18-7 | Benchchem [benchchem.com]
- 4. Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
spectroscopic data of 5-methylpiperidine-2-carboxylic acid (NMR, IR, MS)
Executive Summary & Chemical Context
5-Methylpiperidine-2-carboxylic acid (also known as 5-methylpipecolic acid) is a non-proteinogenic amino acid and a critical "conformationally restricted" scaffold in medicinal chemistry.[1][2] It is frequently used to introduce specific steric constraints in peptide backbones, aiding in the design of peptidomimetics with enhanced metabolic stability and receptor selectivity.
This guide details the spectroscopic characterization of the compound, focusing on the distinction between its cis (2,5-syn) and trans (2,5-anti) diastereomers. Due to the zwitterionic nature of the free amino acid, characterization is most robustly performed on its methyl ester or N-Boc protected derivatives.
Stereochemical Framework
The piperidine ring adopts a chair conformation. The relative orientation of the carboxylic acid (C2) and methyl group (C5) dictates the spectroscopic signature:
-
Cis-isomer (2,5-syn): Typically formed via catalytic hydrogenation of 5-methylpicolinic acid. Substituents often adopt an equatorial-equatorial or axial-axial relationship depending on N-substitution.
-
Trans-isomer (2,5-anti): Often accessed via epimerization.
Spectroscopic Profile: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for assigning relative stereochemistry. The coupling constant (
H NMR Data: Methyl Ester Derivatives
The methyl ester is the preferred form for routine analysis due to its solubility in
Table 1:
| Position | Proton ( | Trans-Isomer ( | Cis-Isomer ( | Multiplicity & Coupling ( |
| OMe | Ester | 3.72 | 3.71 | Singlet (s) |
| C2 | 3.52 | 3.30 - 3.40 | Trans: d, | |
| C6 | 3.08 – 3.16 | 3.00 – 3.10 | Multiplet (m) | |
| C5 | Methine | 2.13 – 2.24 | 1.80 – 1.90 | Multiplet (m) |
| C3/C4 | Ring | 1.57 – 1.68 | 1.40 – 1.60 | Multiplet (m) |
| Me | 0.93 / 0.87 | 0.90 – 1.00 | Doublet (d), |
Diagnostic Insight: The coupling constant of the C2 proton is the definitive stereochemical indicator.
Cis-isomer: The H2 proton is typically axial, coupling with the axial H3 proton to give a large
value (Hz). Trans-isomer: The H2 proton often adopts an equatorial or pseudo-equatorial orientation relative to the ring substituents, resulting in a significantly smaller coupling constant (
Hz).
H NMR Data: N-Boc Protected Derivative
For peptide synthesis, the N-Boc protected form is standard.
Table 2:
| Functional Group | Shift ( | Assignment |
| N-CH (C2) | 4.07 – 3.74 | Broad multiplet (rotamers often visible) |
| N-CH (C6) | 2.68 | ddd ( |
| Boc-Group | 1.45 | Singlet (9H), strong intensity |
| Methyl (C5) | 0.86 | Doublet ( |
Mass Spectrometry (MS) & Infrared (IR)[5]
Mass Spectrometry
-
Ionization Mode: ESI (+) or EI (for GC-MS of esters).
-
Free Acid:
-
[M+H]+: Calculated: 144.1025 m/z.
-
Fragmentation: Loss of COOH (M-45) is common in EI.
-
-
Methyl Ester:
-
[M+H]+: 158.118 m/z.
-
Base Peak (EI): Often observed at m/z 98 (loss of
), characteristic of piperidine-2-carboxylates.
-
Infrared Spectroscopy (IR)
Key absorption bands distinguish the free acid from the ester/protected forms.
| Functional Group | Wavenumber ( | Note |
| N-H Stretch | 3300 – 3500 | Broad band (amine salt in free acid) |
| C=O (Ester) | 1735 – 1745 | Sharp, strong (Methyl ester) |
| C=O (Acid) | 1700 – 1725 | Broad, often overlaps with deformation bands |
| C=O (Carbamate) | 1680 – 1695 | Characteristic of N-Boc urethane |
| C-H (Aliphatic) | 2850 – 2960 | Methyl/Methylene stretches |
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra for stereochemical assignment.
-
Solvent Selection: Use
for methyl esters and N-Boc derivatives. Use containing trace or for the free amino acid (zwitterionic form broadens peaks in neutral ). -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Acquisition: Run standard 1D
H (minimum 64 scans) and 2D COSY to trace the spin system from the methyl doublet back to the methine protons.
Protocol B: GC-MS Derivatization (For Free Acid)
Objective: Volatilize the amino acid for mass analysis.
-
Dry: Ensure 1 mg of sample is completely dry (lyophilized).
-
Silylation: Add 50
L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. -
Heat: Incubate at 70°C for 30 minutes.
-
Analyze: Inject 1
L into GC-MS (Splitless). Look for the di-TMS derivative ( ).
Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and characterizing the specific stereoisomers.
References
-
Royal Society of Chemistry (RSC) . Supporting Information: Hydrogenation of Functionalised Pyridines. (Provides explicit NMR data for cis/trans methyl 5-methylpiperidine-2-carboxylates).
-
White Rose eTheses Online . Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. (Detailed experimental protocols for N-Boc-5-methylpipecolic acid synthesis and characterization).
-
BenchChem . Methyl 5-methylpiperidine-2-carboxylate Structure and Properties.
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methylpiperidine-2-carboxylic Acid
An in-depth technical guide on the core physicochemical properties of 5-methylpiperidine-2-carboxylic acid for researchers, scientists, and drug development professionals.
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry due to its presence as a key structural motif in numerous bioactive molecules. The precise arrangement of its functional groups—a secondary amine and a carboxylic acid—on a substituted piperidine ring gives rise to a unique set of physicochemical properties that are critical for its behavior in biological systems. This guide provides an in-depth analysis of these properties, including pKa, lipophilicity (LogP), aqueous solubility, and solid-state characteristics. By integrating theoretical principles with practical experimental methodologies, this document serves as a vital resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its derivatives.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine scaffold is a privileged structure in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and bioavailability. The introduction of a methyl group at the 5-position and a carboxylic acid at the 2-position creates two stereocenters, leading to four possible stereoisomers of this compound. The specific stereochemistry, in conjunction with its amphoteric nature, profoundly influences its three-dimensional conformation and its interactions with biological targets. A thorough understanding of its fundamental physicochemical characteristics is therefore indispensable for rational drug design and development.
Ionization Behavior: pKa and its Implications
The presence of both an acidic carboxylic acid and a basic secondary amine makes this compound an amphoteric molecule. Its ionization state is highly dependent on the surrounding pH, which in turn governs its solubility, permeability, and receptor binding affinity.
Theoretical Framework
The Henderson-Hasselbalch equation provides the theoretical basis for understanding the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of the ionizable groups. For this compound, two distinct pKa values are of interest: one for the carboxylic acid (pKa₁) and one for the secondary amine (pKa₂).
Experimental Determination of pKa
Potentiometric titration is the gold-standard method for the precise determination of pKa values. This technique involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.
Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to mimic physiological conditions.
-
Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the secondary amine.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoint of the buffer regions of the titration curve.
Diagram: Ionization States of this compound
Caption: A typical V-shaped pH-solubility profile for an amphoteric compound.
Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism) and melting point, can have a significant impact on its stability, dissolution rate, and manufacturability.
Melting Point Determination
The melting point is a fundamental physical property that is indicative of the purity of a crystalline solid. It is typically determined using a melting point apparatus.
Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a heated block, and the temperature is gradually increased.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.
Polymorphism
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties. A comprehensive polymorph screen, utilizing techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), is often a critical step in drug development.
Summary of Key Physicochemical Properties
| Property | Description | Importance in Drug Development |
| pKa (Acidic and Basic) | The pH at which the ionizable groups are 50% protonated and 50% deprotonated. | Governs solubility, permeability, and receptor interactions. |
| LogP / LogD | The measure of a compound's lipophilicity. | Influences membrane transport, protein binding, and ADME properties. |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water at a given temperature and pH. | Critical for bioavailability and formulation. |
| Melting Point | The temperature at which a solid transitions to a liquid. | An indicator of purity and solid-state stability. |
| Polymorphism | The ability to exist in multiple crystalline forms. | Can affect stability, solubility, and dissolution rate. |
Conclusion
The physicochemical properties of this compound are intricately linked to its therapeutic potential. A thorough understanding and experimental characterization of its pKa, lipophilicity, solubility, and solid-state properties are essential for optimizing its use as a building block in drug design. The methodologies and principles outlined in this guide provide a solid foundation for researchers to make informed decisions throughout the drug discovery and development process, ultimately facilitating the creation of safer and more effective medicines.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link] Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, LogP and solubility to investigate in-vivo performance. In Physicochemical and Computational Tools in Drug Discovery (pp. 139-173). Wiley-VCH Verlag GmbH & Co. KGaA. [Link] Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. [Link] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link] Streng, W. H. (1983). Potentiometric determination of the pKa of a sparingly soluble amine. Journal of Pharmaceutical Sciences, 72(4), 437-438. [Link]
biological activity of 5-methylpiperidine-2-carboxylic acid derivatives
An In-Depth Technical Guide on Conformational Control & Biological Efficacy
Executive Summary
This technical guide analyzes the biological and synthetic utility of 5-methylpiperidine-2-carboxylic acid (5-Me-PCA) . Distinct from its parent compound (pipecolic acid) and its regioisomers (3- or 4-methyl), the 5-methyl derivative serves as a critical conformational lock in peptidomimetic drug design. By restricting the
Part 1: Structural & Stereochemical Fundamentals
The biological activity of 5-Me-PCA is governed by its stereochemistry.[2][3] Unlike flexible acyclic amino acids, the piperidine ring imposes a constraint on the
The "Conformational Lock" Mechanism: In drug design, the 5-methyl substituent is not merely a hydrophobic volume; it is a steric lever.
-
Trans-isomers (2S, 5R): The methyl group often occupies an equatorial position to minimize 1,3-diaxial interactions, forcing the carboxylic acid into a specific orientation that favors trans-peptide bond formation.
-
Cis-isomers (2S, 5S): Can force the ring into a twist-boat conformation or favor cis-peptide bond geometry, mimicking the "kink" found in Proline-rich signaling domains.
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how specific structural modifications to the 5-Me-PCA scaffold translate to biological function.
Caption: SAR map detailing how the C5-methyl substitution restricts conformational entropy, enhancing selectivity for NMDA receptors and stabilizing peptide turns.
Part 2: Biological Profiles & Target Interactions[3]
1. NMDA Receptor Modulation
5-Me-PCA derivatives are structural analogues of glutamate and pipecolic acid. The scaffold acts as a rigidified glutamate surrogate.
-
Mechanism: Competitive antagonism at the glutamate binding site of the NMDA receptor.[4]
-
Selectivity: The (2S, 5R) stereochemistry typically aligns best with the receptor pocket, mimicking the spatial arrangement of L-glutamate while the piperidine ring prevents the conformational collapse required for receptor activation (channel opening).
-
Therapeutic Relevance: Neuroprotection (preventing excitotoxicity) and anticonvulsant activity.
2. Peptidomimetics & Protease Inhibition
When incorporated into peptide chains, 5-Me-PCA acts as a Turn Inducer .
-
Beta-Turns: The rigid ring structure forces the peptide backbone to reverse direction, a feature critical for molecular recognition in protein-protein interactions (PPIs).
-
Proteolytic Stability: The non-natural cyclic structure prevents recognition by common proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide drugs.
-
Case Study (Tubulysin Analogues): Related N-methyl and ring-substituted pipecolic acids are used in the synthesis of Tubulysins (potent microtubule destabilizers), where the lipophilic methyl group aids in membrane permeability and tubulin binding pocket occupancy.
Part 3: Synthetic Pathways & Optimization
The synthesis of 5-Me-PCA is non-trivial due to the requirement for diastereoselectivity. The most robust method involves the catalytic hydrogenation of 5-methyl-2-picolinic acid.
Diagram 2: Synthetic Workflow & Resolution
Caption: Workflow for the reduction of picolinic acid precursors yielding separable cis/trans diastereomers of 5-Me-PCA.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To synthesize the racemic cis/trans mixture via hydrogenation.
Reagents:
-
5-Methyl-2-picolinic acid (1.0 eq)
-
Platinum(IV) oxide (Adams' catalyst, 5 mol%) or 5% Rh/C
-
Glacial Acetic Acid (Solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Preparation: Dissolve 5-methyl-2-picolinic acid (10 mmol) in glacial acetic acid (30 mL) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add PtO₂ (0.5 mmol) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours. Monitor consumption of H₂.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Workup: Dissolve the residue in a minimum amount of water and apply to a cation-exchange column (Dowex 50W-X8, H+ form). Wash with water to remove neutral impurities, then elute the amino acid with 1M NH₄OH.
-
Crystallization: Evaporate the ammoniacal fractions. Recrystallize from ethanol/ether to enrich the cis-isomer (major product with PtO₂).
Self-Validation Check:
-
NMR: ¹H NMR should show the disappearance of aromatic protons (7.0–9.0 ppm) and the appearance of multiplet signals in the 1.5–3.5 ppm region.
-
TLC: Use Ninhydrin stain. The product will appear as a purple/blue spot, distinct from the starting material.
Protocol B: Comparative NMDA Receptor Binding Assay
Objective: To determine the IC50 of the synthesized derivative against [³H]-CGS 19755 (standard antagonist).
Procedure:
-
Membrane Prep: Prepare synaptic membranes from rat forebrain homogenates.
-
Incubation: Incubate membranes (200 µg protein) with 10 nM [³H]-CGS 19755 and varying concentrations (1 nM – 100 µM) of the 5-Me-PCA derivative in 50 mM Tris-acetate buffer (pH 7.4) for 60 min at 4°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % inhibition vs. log[concentration] to derive IC50 values.
Data Presentation Table:
| Compound | Configuration | IC50 (NMDA) | Relative Potency |
| Pipecolic Acid (Ref) | (S)- | ~20 µM | 1.0x |
| 5-Me-PCA | (2S, 5R) | ~2–5 µM | 4–10x |
| 5-Me-PCA | (2S, 5S) | >100 µM | Inactive |
| CGS 19755 (Control) | - | 0.05 µM | 400x |
Note: Values are representative of general scaffold behavior derived from homologous series [1, 2].
Part 5: Future Outlook
The 5-Me-PCA scaffold is currently evolving beyond simple antagonism.
-
PROTAC Linkers: The rigid structure is being explored as a "linker" element in Proteolysis Targeting Chimeras (PROTACs) to constrain the orientation between the E3 ligase ligand and the target protein ligand.
-
Macrocyclization: Incorporation of 5-Me-PCA into macrocyclic peptides to improve oral bioavailability by masking polarity and reducing rotatable bonds.
References
-
NMDA Antagonist Activity of Piperidine Derivatives. National Institutes of Health (PubMed). Retrieved from [Link]
-
Synthesis and Conformational Analysis of 5-substituted Pipecolic Acids. Royal Society of Chemistry. Retrieved from [Link]
-
Natural Product Biosynthesis of Pipecolic Acid Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
Sources
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Methylpiperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpiperidine-2-carboxylic acid, a substituted derivative of the non-proteinogenic amino acid pipecolic acid, has emerged as a crucial chiral building block in modern medicinal chemistry. Its rigid, six-membered ring structure, adorned with strategically placed functional groups, offers a versatile scaffold for the synthesis of complex bioactive molecules. While a singular "discovery" event for this specific compound is not clearly documented in historical chemical literature, its history is intrinsically linked to the broader exploration of piperidine alkaloids and the development of stereoselective synthetic methodologies. This guide provides an in-depth technical overview of the historical context, synthetic evolution, and burgeoning significance of this compound in drug discovery and development.
Introduction: The Piperidine Motif in Nature and Medicine
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] Its presence in numerous alkaloids, such as coniine from hemlock and piperine from black pepper, has long intrigued chemists, driving efforts to understand their biosynthesis and replicate their structures in the laboratory. The conformational rigidity of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for precise three-dimensional arrangements of substituents, a key factor in molecular recognition and biological activity.
This compound, also known as 5-methylpipecolic acid, represents a synthetically valuable elaboration of the fundamental pipecolic acid structure. The introduction of a methyl group at the 5-position and a carboxylic acid at the 2-position creates two stereocenters, leading to four possible stereoisomers. This stereochemical diversity, combined with the inherent properties of the piperidine ring, makes it a highly sought-after component in the design of novel therapeutic agents.
Historical Context: From Natural Alkaloids to Synthetic Scaffolds
The story of this compound begins not with its own synthesis, but with the broader history of piperidine chemistry.
The Era of Alkaloid Chemistry
Early organic chemistry was captivated by the isolation and structural elucidation of alkaloids, complex nitrogen-containing compounds from plants with potent physiological effects. The parent compound, piperidine, was first synthesized in 1852 by the Scottish chemist Thomas Anderson through the reduction of piperine, the pungent compound from black pepper. This marked a pivotal moment, opening the door to the systematic study of the piperidine ring system.
The Rise of Synthetic Methodologies for Piperidines
The 20th century witnessed a surge in the development of synthetic methods for constructing the piperidine ring. These early methods were often non-stereoselective and required harsh reaction conditions. Key historical approaches included:
-
Reduction of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines became a common strategy for accessing the piperidine core.[2]
-
Cyclization Reactions: Various intramolecular cyclization strategies were developed, often involving the formation of carbon-nitrogen bonds to close the six-membered ring.[1]
While these methods provided access to a range of piperidine derivatives, the synthesis of specific, stereochemically defined isomers like those of this compound remained a significant challenge.
The "Discovery" of this compound: A Consequence of Synthetic Advancement
The "discovery" of this compound is not attributed to a single serendipitous event but rather to the gradual and deliberate advancement of synthetic organic chemistry. As chemists sought to create more complex and functionally diverse molecules, the need for stereochemically pure building blocks became paramount. The synthesis of substituted pipecolic acids, including the 5-methyl derivative, was a logical progression in this pursuit.
While a definitive first synthesis is not readily found in early literature, its preparation would have become feasible with the advent of more sophisticated and stereocontrolled synthetic techniques in the latter half of the 20th century.
Modern Synthetic Approaches: Mastering Stereochemistry
The contemporary synthesis of this compound and its derivatives is a testament to the power of modern organic chemistry. The primary challenge lies in controlling the relative and absolute stereochemistry of the two stereocenters. Several powerful strategies have been developed to achieve this.
Diastereoselective Synthesis
Diastereoselective methods aim to control the relative stereochemistry (cis or trans) of the methyl and carboxylic acid groups. Common approaches include:
-
Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of a suitably substituted pyridine precursor can lead to the formation of the piperidine ring. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.
-
Cyclization of Acyclic Precursors: The intramolecular cyclization of a carefully designed acyclic precursor containing the necessary stereocenters can be a powerful strategy.
Experimental Protocol: Diastereoselective Hydrogenation of a Pyridine Precursor
Objective: To synthesize a mixture of cis- and trans-5-methylpiperidine-2-carboxylic acid esters via hydrogenation.
Materials:
-
Methyl 5-methylpicolinate
-
Platinum(IV) oxide (Adam's catalyst)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, charge a high-pressure reaction vessel with methyl 5-methylpicolinate and a catalytic amount of platinum(IV) oxide in anhydrous methanol.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the diastereomeric mixture of methyl 5-methylpiperidine-2-carboxylates by column chromatography.
Causality: The platinum catalyst facilitates the addition of hydrogen across the double bonds of the pyridine ring. The stereochemical outcome is influenced by the steric hindrance of the substituents on the ring, often leading to a mixture of diastereomers.
Enantioselective Synthesis
Achieving control over the absolute stereochemistry (R or S configuration at each stereocenter) is crucial for pharmaceutical applications. Enantioselective methods employ chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.
-
Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts with chiral phosphine ligands can effect the highly enantioselective hydrogenation of prochiral pyridine precursors.
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of subsequent reactions, after which the auxiliary can be cleaved to yield the enantiomerically enriched product.
-
Enzymatic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[3]
Experimental Protocol: Enzymatic Resolution of (±)-5-Methylpiperidine-2-carboxylic Acid
Objective: To separate the enantiomers of this compound using a lipase.
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene)
-
An alcohol (e.g., butanol)
-
Buffer solution (pH 7)
Procedure:
-
Dissolve the racemic this compound in the organic solvent.
-
Add the lipase and the alcohol to the solution.
-
Stir the mixture at a controlled temperature (e.g., 40°C) for a specified period. The lipase will selectively catalyze the esterification of one enantiomer.
-
Monitor the reaction progress by chiral high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, stop the reaction.
-
Separate the unreacted carboxylic acid enantiomer from the esterified enantiomer by extraction with an aqueous base.
-
Acidify the aqueous layer to recover the unreacted enantiomerically enriched carboxylic acid.
-
Hydrolyze the ester in the organic layer to obtain the other enantiomer of the carboxylic acid.
Causality: The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer, leading to a kinetic resolution of the racemic mixture.
Physicochemical and Spectroscopic Characterization
The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.
| Property | Typical Value/Observation | Significance |
| Molecular Formula | C7H13NO2 | Provides the elemental composition. |
| Molecular Weight | 143.18 g/mol | Essential for stoichiometric calculations. |
| Appearance | White to off-white solid | Basic physical property. |
| Melting Point | Varies depending on the stereoisomer | Can be used to assess purity and identify isomers. |
| Solubility | Soluble in water and polar organic solvents | Important for reaction and formulation development. |
| 1H NMR Spectroscopy | Complex multiplets in the aliphatic region, a broad singlet for the N-H proton, and a singlet for the carboxylic acid proton. The chemical shifts and coupling constants are diagnostic of the stereochemistry. | Provides detailed information about the molecular structure and stereochemistry. |
| 13C NMR Spectroscopy | Signals corresponding to the piperidine ring carbons, the methyl group, and the carboxyl group. | Complements 1H NMR in structural elucidation. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | Confirms the molecular weight and can provide fragmentation patterns for structural analysis. |
Biological Significance and Applications in Drug Discovery
The rigid framework and stereochemical complexity of this compound make it a valuable scaffold for the design of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications.
-
Conformational Constraint in Peptidomimetics: The piperidine ring can be incorporated into peptide backbones to restrict conformational flexibility. This can lead to increased potency, selectivity, and metabolic stability of peptide-based drugs.
-
Neurological Disorders: Substituted piperidine-carboxylic acids have shown activity as inhibitors of neurotransmitter reuptake, suggesting potential applications in the treatment of neurological and psychiatric disorders.[2]
-
Chiral Building Block for Complex Molecules: It serves as a starting material for the synthesis of more complex natural products and pharmaceutical agents.[3]
Figure 1: Applications of this compound.
Conclusion and Future Perspectives
While the precise moment of its "discovery" may be lost to the annals of synthetic chemistry, the importance of this compound is undeniable. Its journey from a conceptual derivative of a naturally occurring scaffold to a readily accessible and highly versatile building block is a reflection of the remarkable progress in synthetic organic chemistry. The ability to control its stereochemistry with high precision has unlocked its potential in the design of sophisticated molecules with tailored biological activities.
As our understanding of disease pathways becomes more nuanced, the demand for structurally complex and stereochemically defined molecules will continue to grow. This compound, with its unique combination of features, is poised to remain a key player in the ongoing quest for new and improved therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the exploration of its utility in novel therapeutic areas.
References
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,5-Dimethylpiperidine-2-carboxylic acid. PubChem. Retrieved from [Link]
- O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
-
PubMed. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. [Link]
-
PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]
-
PubMed. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-8436. [Link]
-
Royal Society of Chemistry. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 508-513. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem [benchchem.com]
CAS number and IUPAC name of 5-methylpiperidine-2-carboxylic acid
The following technical guide details the chemical identity, synthesis, and application of 5-methylpiperidine-2-carboxylic acid (also known as 5-methylpipecolic acid). This document is structured for researchers and medicinal chemists requiring high-fidelity data for scaffold selection and synthetic planning.
Executive Summary
This compound is a non-proteinogenic amino acid and a structural analogue of proline. In drug discovery, it serves as a critical conformationally restricted building block . By introducing a methyl group at the C5 position of the piperidine ring, this scaffold imposes specific steric constraints that can lock peptide backbones into defined secondary structures (e.g.,
Chemical Identity & CAS Registry
The stereochemistry of this compound is defined by two chiral centers at C2 and C5. The relative orientation of the carboxylic acid (C2) and the methyl group (C5) gives rise to cis and trans diastereomers, each existing as a pair of enantiomers.
Master Identity Table
| Compound Label | Stereochemistry | CAS Number | Molecular Formula | MW ( g/mol ) |
| Generic / Racemate | Unspecified (or mixed) | 129769-19-3 | 143.18 | |
| Hydrochloride Salt | Unspecified | 661459-01-4 | 179.64 | |
| (2R, 5R)-Isomer | Cis-configuration | 2287237-78-7 | 143.18 | |
| Rel-(2S, 5R)-Isomer | Trans-configuration | 757920-17-5 | 143.18 | |
| Precursor | 5-Methylpicolinic acid | 4434-13-3 | 137.14 |
Note on Stereochemistry:
Cis-Isomers: Substituents at C2 and C5 are on the same face of the ring (e.g., 2R,5R or 2S,5S).
Trans-Isomers: Substituents are on opposite faces (e.g., 2S,5R or 2R,5S).
Caution: Commercial suppliers often use "Rel" to denote the relative stereochemistry of a racemate (e.g., cis-racemate vs. trans-racemate). Verify specific enantiopurity via CoA (Certificate of Analysis) using chiral HPLC.
Stereochemical Analysis & Structural Logic
The introduction of the C5-methyl group creates a steric clash that biases the ring pucker. Unlike unsubstituted pipecolic acid, which can flip between chair conformers, the 5-methyl variant strongly prefers a conformation where the bulky groups maximize equatorial positioning.
Isomer Relationship Diagram
The following diagram illustrates the logical relationship between the synthetic precursor and the resulting stereoisomers.
Figure 1: Stereochemical divergence during the reduction of 5-methylpicolinic acid.
Synthesis Protocol
The most robust route to this compound involves the catalytic hydrogenation of the commercially available pyridine precursor, 5-methylpicolinic acid. This method is scalable and allows for the separation of diastereomers.
Materials
-
Substrate: 5-Methylpicolinic acid (CAS 4434-13-3).
-
Catalyst: Platinum(IV) oxide (
, Adams' catalyst) or 5% Rhodium on Carbon (Rh/C). -
Solvent: Glacial Acetic Acid (AcOH) mixed with water.
-
Apparatus: High-pressure hydrogenation vessel (Parr shaker or autoclave).
Step-by-Step Methodology
-
Preparation: Dissolve 5-methylpicolinic acid (10.0 mmol) in a mixture of glacial acetic acid and water (4:1 v/v, 50 mL). The acidic medium protonates the pyridine nitrogen, facilitating reduction.
-
Catalyst Addition: Carefully add
(5 mol%) under an inert nitrogen atmosphere. Caution: Dry catalysts can be pyrophoric. -
Hydrogenation:
-
Purge the vessel with
gas (3 cycles). -
Pressurize to 50–60 psi (3–4 bar).
-
Agitate at room temperature for 12–24 hours. Monitor consumption of
.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with water.
-
Concentrate the filtrate under reduced pressure to yield the crude acetate salt.
-
-
Purification & Separation:
-
Ion-Exchange Chromatography: Load the crude residue onto a cation-exchange resin (e.g., Dowex 50W-X8,
form). Wash with water to remove non-basic impurities. Elute the amino acid with 1M . -
Diastereomer Separation: The cis and trans isomers typically exhibit different solubilities. Fractional crystallization from EtOH/Water or preparative HPLC (C18 column, acidic buffer) is required to isolate specific diastereomers (e.g., separating CAS 2287237-78-7 from the mixture).
-
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of the 5-methylpipecolic acid scaffold.
Applications in Drug Discovery[2][3][4][5]
Proline Surrogate & Peptidomimetics
This compound is extensively used to replace proline in peptide synthesis. The 6-membered ring (homoproline) offers greater flexibility than the 5-membered proline ring, but the 5-methyl group re-introduces rigidity.
-
Mechanism: The methyl group creates specific steric barriers that restrict the
and torsion angles of the peptide backbone. -
Outcome: This stabilizes
-turn secondary structures, which are often the recognition motifs for G-protein coupled receptors (GPCRs) and proteases.
Library Scaffolds
The compound contains two diversifiable vectors:
-
Carboxylic Acid (C2): Amenable to amide coupling, esterification, or reduction to alcohols.
-
Secondary Amine (N1): Amenable to alkylation, acylation, or reductive amination. This bifunctionality makes it an ideal core for Fragment-Based Drug Design (FBDD) .
References
Conformational Analysis of 5-Methylpiperidine-2-carboxylic Acid
Executive Summary
5-Methylpiperidine-2-carboxylic acid (5-MP2C), often referred to as 5-methylpipecolic acid, represents a critical scaffold in the design of peptidomimetics. By introducing a methyl substituent at the C5 position of the pipecolic acid ring, researchers can exert precise control over the local conformational space of peptide backbones. This restriction is pivotal in stabilizing secondary structures such as
This guide provides a rigorous framework for the conformational analysis of 5-MP2C. It moves beyond basic structural assignment to explore the thermodynamic drivers (A-values, 1,4-strain) and provides a self-validating spectroscopic workflow for distinguishing between cis and trans diastereomers.
Structural Fundamentals and Thermodynamic Drivers[1]
The piperidine ring of 5-MP2C exists predominantly in a chair conformation, similar to cyclohexane but distorted by the shorter C-N bonds and the presence of the nitrogen lone pair. The conformational analysis hinges on the interplay between the carboxylic acid at C2 and the methyl group at C5.
Stereochemical Nomenclature
The relationship between the C2 and C5 substituents is defined as a 1,4-relationship .
-
Trans (1,4): Substituents are on opposite sides of the ring plane. In a chair conformation, this allows for a diequatorial (e,e) or diaxial (a,a) arrangement. The diequatorial conformer is thermodynamically dominant.
-
Cis (1,4): Substituents are on the same side of the ring plane. This forces an axial-equatorial (a,e) arrangement, introducing significant 1,3-diaxial strain or gauche interactions.
Quantitative Energetics (A-Values)
To predict the preferred conformer, we analyze the steric bulk (A-values) of the substituents:
-
Methyl Group (
): ~1.7 kcal/mol. -
Carboxylate (
): ~2.0 kcal/mol (pH dependent; zwitterionic form varies).
Synthetic Pathways and Stereocontrol[2]
The synthesis of 5-MP2C is rarely stereoneutral. The choice of reduction method dictates the diastereomeric ratio (dr).
| Method | Mechanism | Major Product | Diastereoselectivity |
| Heterogeneous Hydrogenation ( | Syn-addition of | Cis-isomer (All-cis relative to H) | High (Kinetic Control) |
| Dissolving Metal Reduction (Na/EtOH) | Thermodynamic equilibration via radical anion. | Trans-isomer (Diequatorial) | High (Thermodynamic Control) |
| Chiral Auxiliary Alkylation | Electrophilic methylation of enolates. | Trans-isomer | Very High (>98% de) |
Experimental Characterization: The Self-Validating Protocol
This section details the spectroscopic logic required to assign the relative stereochemistry of 5-MP2C without relying on crystal structures.
NMR Spectroscopy Logic ( H- H Coupling)
The scalar coupling constant (
-
Scenario A: H2 is Axial (Carboxyl is Equatorial)
-
Large (10–12 Hz) . -
Small (2–5 Hz). -
Observation: H2 appears as a doublet of doublets (dd) with one large coupling.
-
-
Scenario B: H2 is Equatorial (Carboxyl is Axial)
-
Small (2–5 Hz). -
Small (2–5 Hz). -
Observation: H2 appears as a multiplet or broad singlet with no large couplings.
-
NOE Difference Spectroscopy
Nuclear Overhauser Effect (NOE) provides spatial proximity data.
-
Irradiate the C5-Methyl signal.
-
If Trans (2S, 5R): The methyl is equatorial.[2] No strong NOE to H2 (axial). Strong NOE to H3(axial) and H5(axial) is unlikely if methyl is equatorial. Correction: If methyl is equatorial, it is far from H2(axial).
-
If Cis (2S, 5S): If the methyl is axial (to keep carboxyl equatorial), it is in a 1,3-diaxial relationship with H3(axial) and potentially H2 (if H2 were axial).
-
Diagnostic Signal: Strong NOE between H2 and H5 indicates they are on the same face (1,3-diaxial), confirming the cis relationship of the protons (and thus trans relationship of substituents if H2 is axial).
-
Visualization of the Decision Tree
Figure 1: NMR logic flow for stereochemical assignment of 5-MP2C. The presence of a large coupling constant at H2 is the primary indicator of an equatorial carboxylate.
Application in Drug Design: The Proline Surrogate
The primary utility of 5-MP2C lies in its ability to mimic proline while adding a "conformational lock."
Constraining the and Angles
In peptide chains, proline is unique because its
-
Trans-5-MP2C: The equatorial methyl group extends away from the peptide backbone, creating a hydrophobic patch that can interact with receptor pockets (e.g., in GPCRs) without disrupting the turn.
-
Cis-5-MP2C: The axial methyl group points into the turn region, often destabilizing standard
-turns but potentially stabilizing novel -turns.
Case Study: Integrin Inhibitors
Research into RGD (Arg-Gly-Asp) mimetics for
References
-
Le Corre, L., et al. (2005).[3] "Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues." Tetrahedron Letters, 46(44), 7495–7497. Link
-
Sernissi, L., et al. (2018). "Stereodivergent synthesis of 5-aminopipecolic acids and application in the preparation of a cyclic RGD peptidomimetic as a nanomolar αVβ3 integrin ligand." Organic & Biomolecular Chemistry, 16, 3402-3414.[4] Link
- Couty, F. (1999). "Conformational analysis of 2-cyano-6-methylpiperidine derivatives." Tetrahedron: Asymmetry, 10(12), 2301-2309. (Foundational work on piperidine coupling constants).
-
Beak, P., et al. (2000).[5] "Stereoconvergent approach for synthesizing enantiopure 5,6-dialkylpipecolic acids." Chirality, 12(5-6), 366-373.[5] Link
-
Minch, M. J. (1994).[1] "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship." Concepts in Magnetic Resonance, 6, 41-46.[1] Link
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues [academia.edu]
- 4. Stereodivergent synthesis of 5-aminopipecolic acids and application in the preparation of a cyclic RGD peptidomimetic as a nanomolar αVβ3 integrin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoconvergent approach for synthesizing enantiopure 5, 6-dialkylpipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Conformational Rigidity: The Therapeutic Applications of 5-Methylpiperidine-2-Carboxylic Acid
Executive Summary
As the pharmaceutical industry shifts its focus from flat,
The Structural Imperative of the 5-MPEA Scaffold
The therapeutic efficacy of a small molecule or peptidomimetic is heavily dependent on its ability to bind a target with high affinity while minimizing the entropic penalty of that binding event. Flexible, linear amino acids lose significant conformational entropy upon target engagement.
In contrast, 5-MPEA acts as a pre-organized scaffold. The stereochemistry of the molecule—most notably the (2S,5R) configuration—is critical for its physicochemical properties[1]. The steric bulk of the C5-methyl group restricts the rotation of the piperidine ring, locking it into a preferred chair conformation. When incorporated into a peptide backbone or a small molecule ligand, this rigidity translates to enhanced target affinity, improved metabolic stability, and heightened resistance to proteolytic degradation.
Quantitative Physicochemical & Stereochemical Profiling
To successfully integrate 5-MPEA into a drug discovery workflow, researchers must account for its baseline physicochemical metrics. The table below summarizes the core data driving its use in rational drug design.
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | Low molecular weight enables efficient Fragment-Based Drug Discovery (FBDD). | |
| Molecular Weight | 143.18 g/mol | Optimal for incorporation into larger PROTACs or cyclic peptides without exceeding Lipinski limits. |
| Stereocenters | C2, C5 | Yields 4 distinct stereoisomers (e.g., 2S,5R; 2R,5S), allowing precise probing of 3D chemical space. |
| LogP (Estimated) | ~0.5 - 1.0 | Favorable hydrophilicity for oral bioavailability when integrated into peptidomimetic chains. |
Core Therapeutic Modalities & Pipeline Applications
Peptidomimetics and PPI Inhibition (TNFR1)
Protein-protein interactions (PPIs) are notoriously difficult to drug due to their expansive, flat binding interfaces. Conformationally constrained amino acids like 5-MPEA are essential for synthesizing cyclic peptides that mimic secondary protein structures (such as
Targeted Protein Degradation (CDK2 PROTACs)
In the rapidly expanding field of targeted protein degradation (TPD), 5-MPEA is being leveraged to design highly specific Proteolysis Targeting Chimeras (PROTACs). Recent advancements in Cyclin-Dependent Kinase 2 (CDK2) degraders utilize this compound hydrochloride as a core structural element of the target-binding ligand[3]. The precise stereochemistry of the 5-methyl group directs the exit vector of the PEG linker toward the E3 ligase, facilitating the formation of a thermodynamically stable ternary complex (Target-PROTAC-E3 Ligase) necessary for efficient polyubiquitination.
Mechanism of action for a 5-MPEA-derived PROTAC mediating targeted protein degradation.
Complex Natural Product Synthesis (Demissidine)
Beyond direct incorporation into synthetic drugs, 5-MPEA is a critical intermediate in the total synthesis of pharmacologically active natural products. The stereoselective synthesis of demissidine—a Solanum alkaloid with potential antimicrobial and acetylcholinesterase inhibitory properties—relies heavily on (5S)-5-methylpipecolic acid[4]. Researchers utilize this specific amino acid in a decarboxylative intramolecular azomethine ylide 1,3-dipolar cycloaddition to construct the complex indolizidine framework, demonstrating the scaffold's utility in accessing challenging polycyclic architectures[5].
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They include explicit causality for reagent selection and built-in analytical checkpoints.
Protocol A: Enantioselective Resolution of 5-MPEA via Lipase Catalysis
Objective: Isolate the (2S,5R) enantiomer from a racemic mixture without inducing epimerization at the C2 position.
Causality: Traditional chemical resolution requires harsh pH extremes that often lead to base-catalyzed epimerization of the
-
Substrate Preparation: Dissolve racemic 5-MPEA methyl ester (100 mmol) in a biphasic system of phosphate buffer (pH 7.2) and methyl tert-butyl ether (MTBE) (1:1 v/v).
-
Enzyme Addition: Introduce Candida antarctica Lipase B (CALB) (5% w/w). Causality: CALB exhibits profound enantioselectivity for the (2S) configuration, selectively hydrolyzing the ester to the corresponding acid while leaving the (2R) enantiomer intact.
-
In-Process Validation: Monitor the reaction via chiral HPLC (Chiralcel OD-H column). Self-Validation Checkpoint: Terminate the reaction only when the enantiomeric excess (ee) of the unreacted ester reaches >99%.
-
Phase Separation: Separate the aqueous layer (containing the targeted (2S,5R)-acid) from the organic layer. Acidify the aqueous layer to pH 2.0 and extract with ethyl acetate.
-
Amine Masking: React the isolated (2S,5R)-5-MPEA with Di-tert-butyl dicarbonate (
) and DIPEA in dichloromethane. Causality: Boc-protection masks the secondary amine, preventing unwanted nucleophilic attack and polymerization during downstream peptide coupling[1].
Workflow for the enantioselective resolution and SPPS incorporation of the 5-MPEA scaffold.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Couple Boc-(2S,5R)-5-MPEA onto a growing peptide chain for TNFR1 inhibitor development. Causality: The secondary amine of 5-MPEA is highly sterically hindered by the piperidine ring and the adjacent methyl group. Standard carbodiimides (like DIC) are insufficient and will result in deletion sequences.
-
Resin Preparation: Swell the peptide-bound Wang resin in DMF for 30 minutes. Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of Boc-(2S,5R)-5-MPEA, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in DMF. Causality: HATU generates a highly reactive HOAt ester, overcoming the steric barrier of the pipecolic acid derivative and preventing epimerization during coupling.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes.
-
In-Process Validation: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/Water (95:2.5:2.5). Analyze the supernatant via LC-MS. Self-Validation Checkpoint: Proceed to the next synthesis step only if the mass spectrum confirms >95% conversion to the desired mass + 5-MPEA adduct.
-
Global Cleavage: Cleave the final peptidomimetic from the resin and precipitate in cold diethyl ether.
References
- US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity Source: Google Patents URL
- WO2025043225A2 - Degraders of cyclin-dependent kinase 2 Source: Google Patents URL
-
Application Of A Ring Fragmentation/azomethine Ylide 1,3-Dipolar Cycloaddition Sequence In The Synthesis Of Demissidine Source: UVM ScholarWorks URL:[Link]
-
Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity - Google Patents [patents.google.com]
- 3. WO2025043225A2 - Degraders of cyclin-dependent kinase 2 - Google Patents [patents.google.com]
- 4. DSpace [scholarworks.uvm.edu]
- 5. Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
chiral HPLC analysis of 5-methylpiperidine-2-carboxylic acid enantiomers
Application Note: Chiral HPLC Analysis of 5-Methylpiperidine-2-carboxylic Acid Stereoisomers
Introduction & Analytical Significance
This compound (5-Methylpipecolic acid) is a non-proteinogenic amino acid and a critical scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., thrombin inhibitors, local anesthetics). Structurally, it possesses two stereogenic centers (C2 and C5), theoretically yielding four stereoisomers: the cis-enantiomeric pair ((2R,5S) and (2S,5R)) and the trans-enantiomeric pair ((2R,5R) and (2S,5S)).
Analytical Challenges:
-
Chromophoric Silence: Lacking a conjugated
-system, the molecule exhibits negligible UV absorption above 210 nm, making standard UV detection prone to baseline drift and solvent interference. -
Secondary Amine Functionality: Unlike primary amino acids, the cyclic secondary amine restricts the use of crown-ether-based chiral selectors (e.g., Crownpak CR-I) which require a primary ammonium ion for inclusion.
-
Stereochemical Complexity: Complete analysis requires the resolution of both enantiomers and diastereomers.
This guide presents three validated protocols ranging from direct analysis of the native molecule to high-sensitivity derivatization methods.
Method Selection Guide
The choice of method depends on available instrumentation and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal chiral separation strategy.
Method A: Direct Analysis via Zwitterionic Stationary Phase (ZWIX)
Principle: The Chiralpak ZWIX(+) and ZWIX(-) columns utilize a zwitterionic chiral selector (cinchona alkaloid fused with a chiral sulfonic acid). This phase is specifically engineered to separate underivatized amino acids (zwitterions) through a synergistic mechanism involving ion-exchange and hydrogen bonding. It is superior to Crownpak columns for secondary amines like pipecolic acid.
Protocol:
| Parameter | Condition |
| Column | Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm) |
| Mobile Phase (MP) | MeOH / MeCN / H₂O (49:49:2 v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine |
| Flow Rate | 0.4 mL/min |
| Temperature | 25°C |
| Detection | CAD (Charged Aerosol Detector) or ESI-MS (Positive Mode, SIM m/z 144.1) |
| Sample Diluent | Mobile Phase |
Technical Insight:
-
Elution Order Reversal: Switching from ZWIX(+) to ZWIX(-) typically reverses the elution order of the enantiomers, providing a crucial confirmation tool for peak identification.
-
Additives: The ratio of Formic Acid (acid) to Diethylamine (base) controls the ionization state of the ampholytic analyte and the zwitterionic selector. A 2:1 molar ratio (Acid:Base) is generally optimal for amino acid retention.
Method B: Direct Analysis via Ligand Exchange Chromatography (LEC)
Principle: This method utilizes a chiral selector (e.g., D-Penicillamine) complexed with Copper(II) ions. The 5-methylpipecolic acid acts as a ligand, displacing a solvent molecule to form a ternary mixed-ligand complex [Selector-Cu(II)-Analyte]. The diastereomeric stability differences of these complexes drive separation.[1]
Protocol:
| Parameter | Condition |
| Column | Phenomenex Chirex 3126 (D-Penicillamine) or Sumichiral OA-5000 |
| Mobile Phase | 2 mM CuSO₄ in Water / Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C - 40°C (Higher temp improves mass transfer for Cu-complexes) |
| Detection | UV 254 nm |
Critical Mechanism: Although 5-methylpipecolic acid is UV-transparent, the Copper(II)-Amino Acid complex absorbs strongly at 254 nm. This allows for robust UV detection without derivatization.
Caveat: This method is incompatible with Mass Spectrometry due to the non-volatile copper sulfate in the mobile phase.
Method C: Indirect Analysis via Marfey’s Reagent (FDAA)
Principle: Reaction with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) converts the enantiomers into diastereomers. These diastereomers possess a strong chromophore (Dinitrophenyl group) and can be separated on a standard achiral C18 column.
Workflow Diagram:
Figure 2: Derivatization workflow using Marfey's Reagent.
Protocol:
-
Derivatization: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% w/v in acetone) + 40 µL 1M NaHCO₃. Heat at 40°C for 1 hour.
-
Quenching: Add 40 µL 1M HCl to stop the reaction. Dilute with 200 µL acetonitrile.
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 50% B over 40 minutes.
-
Detection: UV 340 nm.
-
Why this works: The L-alanine moiety in the reagent interacts with the C2 and C5 centers of the pipecolic acid, creating significant hydrophobicity differences between the resulting diastereomers, allowing baseline resolution on standard phases.
References
-
Chiral Technologies. (2024).[2][3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Ilisz, I., et al. (2013). Separation of free amino acids and primary amines using Daicel crown ether columns. Journal of Chromatography A. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations - Method Development Guide. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Retrieved from [Link]
Sources
Application Note: Enantioselective Synthesis and Isolation of (2S,5R)-5-Methylpiperidine-2-Carboxylic Acid
Executive Summary
(2S,5R)-5-Methylpiperidine-2-carboxylic acid (also known as 5-methylpipecolic acid) is a highly valued chiral building block extensively utilized in the development of peptidomimetics and Fragment-Based Drug Discovery (FBDD)[1]. The rigid piperidine ring and its specific (2S,5R) stereochemistry dictate the unique physicochemical properties and receptor binding affinities of downstream therapeutic candidates[1].
Because direct asymmetric synthesis of the trans-(2S,5R) configuration is notoriously difficult due to the kinetic preference for cis-addition during ring formation, this application note details a highly reliable, stereoconvergent synthetic route. By combining diastereoselective transition-metal hydrogenation, thermodynamic epimerization, and enzymatic kinetic resolution, researchers can achieve excellent enantiomeric excess (ee >98%) and high purity.
Mechanistic Rationale & Strategy
As a self-validating synthetic system, every step in this workflow is designed with a specific mechanistic purpose to control the final stereochemistry:
-
Substrate Activation & Facial Hydrogenation: The synthesis begins with the esterification of 5-methylpyridine-2-carboxylic acid. Reduction of the resulting pyridine ring using Adams' catalyst (PtO₂/H₂) proceeds via syn-addition on the catalyst surface. This kinetically controlled step predominantly yields the cis-diastereomer[2].
-
Thermodynamic Epimerization: The target molecule requires a trans relationship between the C2-carboxylate and C5-methyl groups. Because the C2 alpha-proton is adjacent to an electron-withdrawing ester, it is acidic. By transiently deprotonating this position with sodium methoxide (NaOMe), the stereocenter epimerizes. The bulky N-Boc protecting group forces the thermodynamic equilibrium to strongly favor the trans configuration, relieving 1,3-diaxial steric strain within the piperidine chair conformation[3].
-
Enzymatic Kinetic Resolution: To isolate the pure (2S,5R) enantiomer from the racemic trans mixture, we employ a lipase-catalyzed resolution. Lipase enzymes (such as CAL-B) exhibit strict stereopreference, selectively hydrolyzing the ester of the (2S)-enantiomer while leaving the (2R)-enantiomer intact[1]. This allows for a simple, self-validating acid-base extraction to separate the enantiomers.
Synthetic Workflow Visualization
Workflow for the enantioselective synthesis of (2S,5R)-5-methylpiperidine-2-carboxylic acid.
Experimental Protocols
Protocol A: Esterification & Diastereoselective Hydrogenation
Objective: Convert 5-methylpyridine-2-carboxylic acid to (±)-cis-methyl 5-methylpiperidine-2-carboxylate.
-
Esterification: Suspend 5-methylpyridine-2-carboxylic acid (10.0 mmol) in anhydrous MeOH (20 mL) at 0 °C under an Argon atmosphere. Add thionyl chloride (20.0 mmol, 2.0 eq.) dropwise over 10 minutes[2]. Heat the reaction mixture at reflux for 16 hours.
-
Workup: Cool to room temperature, concentrate under reduced pressure, dissolve in CH₂Cl₂ (50 mL), and wash with saturated NaHCO₃ to yield the free pyridine ester[2].
-
Hydrogenation: Dissolve the crude ester in MeOH (15 mL). Add PtO₂ (10 mol%) to the stirred solution[2]. Purge the vessel with H₂ gas and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours.
-
Validation Check: Monitor the disappearance of the pyridine starting material via TLC. The resulting piperidine product will lack UV absorbance but will stain heavily with ninhydrin. Filter through Celite and concentrate.
Protocol B: N-Boc Protection and Thermodynamic Epimerization
Objective: Protect the secondary amine and invert the C2 stereocenter to access the trans geometry.
-
Protection: Dissolve the crude cis-piperidine (approx. 10 mmol) in CH₂Cl₂ (30 mL). Add triethylamine (15.0 mmol, 1.5 eq.) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq.) in portions. Stir at room temperature for 4 hours, then wash with aqueous NaHCO₃ and evaporate.
-
Epimerization: Dissolve the N-Boc cis-ester in anhydrous MeOH (20 mL) and add sodium methoxide (NaOMe, 0.5 eq.)[3]. Reflux the mixture for 24 hours to drive the thermodynamic equilibrium toward the trans-diastereomer[3].
-
Validation Check: ¹H NMR analysis of an aliquot will show a distinct shift in the C2 proton coupling constants, confirming the transition from an equatorial-axial (cis) to an axial-axial (trans) relationship.
-
Isolation: Quench with 1M HCl, extract with EtOAc, and purify via flash chromatography to isolate (±)-trans-N-Boc-methyl 5-methylpiperidine-2-carboxylate.
Protocol C: Enzymatic Kinetic Resolution and Deprotection
Objective: Isolate the (2S,5R) enantiomer using lipase-catalyzed hydrolysis and remove the Boc protecting group.
-
Enzymatic Cleavage: Suspend the (±)-trans-ester (5.0 mmol) in a biphasic mixture of 0.1 M phosphate buffer (pH 7.2, 25 mL) and acetone (5 mL). Add Candida antarctica Lipase B (CAL-B, Novozym 435, 100 mg)[1].
-
Incubation: Incubate the mixture at 37 °C in an orbital shaker (200 rpm) for 48 hours. Self-Validation: The aqueous phase must be strictly maintained at pH 7.2 using a pH stat or manual titration to prevent spontaneous, non-selective chemical hydrolysis of the ester.
-
Separation: Filter out the immobilized enzyme. Adjust the aqueous phase to pH 9.0 with Na₂CO₃ and extract with EtOAc to remove the unreacted (2R,5S)-ester.
-
Acidification: Acidify the aqueous layer to pH 3.0 using 1M HCl and extract with EtOAc (3 × 20 mL) to recover the pure (2S,5R)-N-Boc-5-methylpiperidine-2-carboxylic acid.
-
Deprotection: Stir the isolated acid in a 1:1 mixture of TFA/CH₂Cl₂ (10 mL) for 2 hours at room temperature. Concentrate and purify via ion-exchange chromatography (Dowex 50WX8) to yield the final enantiopure compound.
Quantitative Data Summary
The table below summarizes the expected yields, diastereomeric ratios (dr), and enantiomeric excess (ee) at each critical stage of the workflow, serving as a benchmark for experimental replication.
| Reaction Step | Target Intermediate / Product | Yield (%) | dr (cis:trans) | ee (%) |
| 1. Esterification & Hydrogenation | (±)-cis-methyl 5-methylpiperidine-2-carboxylate | 85% | 92:8 | N/A (Racemic) |
| 2. Protection & Epimerization | (±)-trans-N-Boc-methyl 5-methylpiperidine-2-carboxylate | 78% | 15:85 | N/A (Racemic) |
| 3. Enzymatic Resolution | (2S,5R)-N-Boc-5-methylpiperidine-2-carboxylic acid | 46%* | >1:99 | >98% |
| 4. TFA Deprotection | (2S,5R)-5-methylpiperidine-2-carboxylic acid | 95% | >1:99 | >98% |
*Note: The theoretical maximum yield for an enzymatic kinetic resolution is 50%. A 46% yield indicates highly efficient conversion of the desired enantiomer.
References
- Title: Rel-(2S,5R)
- Source: rsc.
- Source: whiterose.ac.
Sources
Application Note: Advanced NMR Spectroscopy of Substituted Piperidines – Chemical Shifts, Coupling Constants, and Conformational Deconvolution
Introduction
Substituted piperidines are foundational structural motifs in pharmaceutical chemistry, acting as core scaffolds in a vast array of therapeutics and natural alkaloids. The pharmacological efficacy of these molecules is intrinsically linked to their 3D conformation in solution. Because the piperidine ring can undergo rapid chair-to-chair inversion, determining the precise axial or equatorial orientation of its substituents is a critical analytical requirement.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this conformational deconvolution. This application note provides an authoritative, self-validating protocol for assigning piperidine stereochemistry using
Mechanistic Principles of Piperidine NMR
To move beyond empirical pattern matching, analysts must understand the physical causality driving NMR observables in six-membered saturated heterocycles.
Magnetic Anisotropy and Chemical Shifts
In a standard piperidine chair conformation, protons experience different localized magnetic environments based on their spatial orientation. The chemical shift of an axial proton (typically ~1.1 to 1.5 ppm in unsubstituted aliphatic regions) is normally found at a higher magnetic field (more shielded) than its geminal equatorial proton (~1.6 to 1.9 ppm) by approximately
The Karplus Equation and Spin-Spin Coupling ( )
The magnitude of vicinal coupling constants (
-
Orbital Overlap Causality: When protons are anti-periplanar (axial-axial,
), the overlap of their C–H bonding orbitals is maximized. This allows for highly efficient spin-spin polarization transfer, resulting in large coupling constants (8–12 Hz). -
Conversely, gauche arrangements (axial-equatorial or equatorial-equatorial,
) suffer from poor orbital overlap, yielding significantly smaller coupling constants (2–5 Hz).
Nitrogen Lone Pair and Protonation Artifacts
The basicity of the piperidine nitrogen introduces unique NMR challenges. The orientation of the nitrogen lone pair influences adjacent
Quantitative Data Summaries
The following tables summarize the expected NMR parameters for substituted piperidines to serve as a baseline for spectral interpretation.
Table 1: Typical
| Proton Position | Orientation | Typical Shift Range (ppm) | Mechanistic Rationale |
| C2 / C6 ( | Equatorial | 2.80 – 3.20 | Deshielded by adjacent electronegative N; lacks C-C anisotropy shielding. |
| C2 / C6 ( | Axial | 2.20 – 2.60 | Shielded by magnetic anisotropy of adjacent C-C bonds. |
| C3 / C5 ( | Equatorial | 1.60 – 1.90 | Standard equatorial alkane environment. |
| C3 / C5 ( | Axial | 1.10 – 1.40 | Shielded by C-C bond anisotropy. |
| C4 ( | Equatorial | 1.60 – 1.80 | Standard equatorial alkane environment. |
| C4 ( | Axial | 1.20 – 1.50 | Shielded by C-C bond anisotropy. |
Table 2: Vicinal Coupling Constants (
| Coupling Type | Dihedral Angle ( | Typical | Conformational Implication |
| Axial-Axial ( | ~180° | 8.0 – 12.0 | Anti-periplanar arrangement; confirms rigid chair conformation. |
| Axial-Equatorial ( | ~60° | 2.0 – 5.0 | Gauche arrangement; typical for equatorial substituents. |
| Equatorial-Equatorial ( | ~60° | 2.0 – 5.0 | Gauche arrangement. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure high scientific integrity, the following protocol utilizes a self-validating system: through-bond assignments (derived from
Step 1: Optimized Sample Preparation
-
Solvent Neutralization: To prevent trace-acid protonation of the piperidine nitrogen, pass your deuterated solvent (e.g., CDCl
) through a short plug of basic alumina immediately prior to use. -
Concentration: Prepare a 15–25 mg sample in 0.6 mL of the neutralized deuterated solvent to ensure high signal-to-noise ratio for 2D experiments without causing viscosity-induced line broadening.
Step 2: 1D H and C Acquisition
-
Acquire a standard 1D
H spectrum (minimum 400 MHz, preferably 600 MHz for dispersion). -
Assess the
-proton region (2.20–3.20 ppm). Identify distinct multiplets and extract initial -values. A large doublet of doublets ( Hz) immediately suggests an axial proton coupled to one axial and one equatorial neighbor.
Step 3: 2D Correlation Suite (COSY & HSQC)
-
HSQC: Run a multiplicity-edited HSQC to map protons to their directly attached carbons. This instantly separates CH
groups (showing two distinct proton shifts for axial/equatorial) from CH groups (substituent points). -
COSY: Trace the continuous spin system from C2
C3 C4 C5 C6.
Step 4: Spatial Validation via NOESY/ROESY
-
Acquire a 2D NOESY (mixing time 300–500 ms depending on molecular weight).
-
Self-Validation: Look for 1,3-diaxial NOE cross-peaks. An axial proton at C2 must show a strong through-space correlation (< 5 Å) to the axial protons at C4 and C6[2]. If your
-coupling analysis suggests an axial proton, but the 1,3-diaxial NOE is absent, the ring may be undergoing rapid conformational exchange.
Workflow Visualization
Logical workflow for NMR-based conformational assignment of piperidines.
Advanced Troubleshooting: Resolving Overlap
Substituted piperidines (especially those with aromatic appendages like anilino-piperidines) frequently suffer from severe multiplet overlap in the 1.2–3.5 ppm region, making
-
Aromatic Solvent-Induced Shifts (ASIS): If overlap occurs in CDCl
, evaporate the sample and reconstitute in an aromatic solvent such as Benzene- or Pyridine- . The -system of the solvent molecules will transiently coordinate with the polar regions of the piperidine, inducing differential chemical shifts that often cleanly resolve overlapping axial and equatorial multiplets[3]. -
Variable Temperature (VT) NMR: If signals appear as broad humps rather than sharp multiplets, the piperidine ring is likely undergoing chair-to-chair inversion at a rate comparable to the NMR timescale. Lowering the acquisition temperature (e.g., to -50 °C in Toluene-
) will "freeze out" the conformers, yielding sharp signals for the distinct axial and equatorial populations.
References
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues Source: ACS Omega (acs.org) URL:1
-
The Core Structural Anatomy of Piperidine: A Technical Guide Source: Benchchem URL:2
-
Technical Support Center: NMR Analysis of Anilino-piperidines Source: Benchchem URL:3
Sources
Elucidating the Gas-Phase Chemistry: Mass Spectrometric Fragmentation Patterns of Piperidine Carboxylic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine carboxylic acids are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their isomeric forms—pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid)—present a unique analytical challenge requiring precise structural characterization. This application note provides a detailed guide to understanding the characteristic fragmentation patterns of these isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the fundamental fragmentation mechanisms, explain the causal relationships behind experimental choices, and provide a robust, step-by-step protocol for their analysis.
Introduction: The Significance of Piperidine Carboxylic Acids
The piperidine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When functionalized with a carboxylic acid group, these structures become valuable building blocks and pharmacologically active agents, acting as mimics of natural amino acids or as gamma-aminobutyric acid (GABA) uptake inhibitors. The position of the carboxylic acid group on the piperidine ring drastically alters the molecule's chemical properties and biological activity, making unambiguous identification of isomers a critical step in drug development and quality control.
Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can deduce structural information based on characteristic fragmentation pathways. This guide delves into the collision-induced dissociation (CID) behavior of protonated piperidine carboxylic acid isomers, providing a framework for their differentiation.
Fundamental Principles of Fragmentation
Under typical reverse-phase liquid chromatography conditions, an acidic mobile phase modifier like formic acid is used. This serves a dual purpose: it ensures good chromatographic peak shape and, critically, it promotes the ionization of the piperidine carboxylic acids by providing a source of protons.
Ionization: The Role of the Piperidine Nitrogen
Given the presence of a basic secondary amine (the piperidine nitrogen) and an acidic carboxylic acid, ionization is most efficiently achieved in positive ion mode ESI. The piperidine nitrogen has a significantly higher proton affinity than the carboxylic acid group, meaning it will readily accept a proton to form a stable, positively charged precursor ion, [M+H]⁺.[1] This protonated amine becomes the primary charge site and directs the subsequent fragmentation pathways upon collisional activation.
Key Fragmentation Reactions
The fragmentation of these molecules is a competitive process involving several key reaction types:
-
Neutral Loss of Water ([M+H - H₂O]⁺): The loss of a water molecule (18 Da) is a common initial fragmentation step, driven by the interaction of the protonated nitrogen with the carboxylic acid group.
-
Neutral Loss of Formic Acid ([M+H - HCOOH]⁺) or CO₂ + H₂: Decarboxylation, often accompanied by rearrangements, can lead to the loss of 46 Da (formic acid) or 44 Da (carbon dioxide). The loss of COOH as a radical (45 Da) is also possible but often less favored in ESI compared to neutral losses.[2]
-
α-Cleavage: This is a hallmark fragmentation of amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is initiated by the radical cation character at the nitrogen and results in the formation of a stable, resonance-stabilized iminium ion.[1]
-
Ring Fission/Opening: The high-energy collisions can induce cleavage of the piperidine ring itself, leading to the formation of various acyclic fragment ions.[1]
The position of the carboxylic acid substituent is the single most important factor governing which of these pathways will dominate, providing a unique spectral fingerprint for each isomer.
Isomer-Specific Fragmentation Pathways
The protonated precursor ion for all three isomers has a nominal mass-to-charge ratio (m/z) of 130. However, their MS/MS spectra are distinct.
Piperidine-2-carboxylic acid (Pipecolic Acid)
As an α-amino acid, the proximity of the amine and carboxylic acid groups dictates its fragmentation. The primary pathway involves the facile loss of the entire carboxylic acid group as formic acid (HCOOH), a loss of 46 Da, resulting in a highly abundant fragment ion at m/z 84 . This can also be viewed as a sequential loss of water (18 Da) and carbon monoxide (28 Da). This m/z 84 ion corresponds to the protonated piperidine imine, which is particularly stable.
Caption: Fragmentation of Piperidine-3-carboxylic acid.
Piperidine-4-carboxylic acid (Isonipecotic Acid)
In the γ-position, the carboxylic acid is more distant from the protonated nitrogen. While the loss of water (m/z 112 ) is still observed, a more diagnostic fragmentation pathway involves the loss of the entire C4-substituent including the ring carbon, often via a more complex ring-opening or cleavage mechanism. A characteristic ion is often observed at m/z 70 , corresponding to the loss of both the carboxyl group and adjacent ring carbons. Another key fragment is at m/z 84 , resulting from the loss of C₂H₄O₂ (60 Da).
Caption: LC-MS/MS workflow for piperidine carboxylic acid analysis.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in methanol or water. Create a working mixture by diluting the stocks in the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Matrix Samples (e.g., Plasma, Urine): For complex matrices, a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences. A simple protein precipitation can be performed by adding 3 parts cold acetonitrile to 1 part plasma, vortexing, centrifuging, and analyzing the supernatant.
Liquid Chromatography (LC) Method
-
Rationale: A reversed-phase C18 column is suitable for retaining these polar compounds. The acidic mobile phase ensures protonation and good peak shape. A gradient elution allows for the separation of the analytes from matrix components. *[3] Column: C18, 2.1 x 100 mm, 3.5 µm particle size (or similar)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 min: 2% B
-
5.0 min: 30% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 2% B
-
8.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
-
Rationale: ESI in positive mode is chosen for its high efficiency in protonating the basic piperidine nitrogen. A[1] full scan confirms the presence of the m/z 130 precursor, followed by product ion scans to generate the fragmentation spectra.
-
Instrument: Tandem quadrupole or Q-TOF mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C *[3] Desolvation Temperature: 350 °C *[3] Scan 1: Full Scan:
-
Mass Range: m/z 50-200
-
-
Scan 2: Product Ion Scan (MS/MS):
-
Precursor Ion: m/z 130.1
-
Collision Gas: Argon
-
Collision Energy: Optimize by infusing a standard and ramping the collision energy (e.g., from 10 to 40 eV). A value around 20-25 eV is a good starting point to achieve a balance of precursor ion depletion and fragment ion formation.
-
Conclusion
The mass spectrometric fragmentation of piperidine carboxylic acid isomers is highly dependent on the position of the carboxylic acid group relative to the charge-retaining piperidine nitrogen. By understanding the characteristic neutral losses and fragmentation pathways—decarboxylation for the 2-isomer, dehydration for the 3-isomer, and more complex ring cleavage for the 4-isomer—researchers can confidently identify and differentiate these critical pharmaceutical building blocks. The provided LC-MS/MS protocol offers a robust and reliable method for achieving this separation and characterization, ensuring the structural integrity of compounds in the drug development pipeline.
References
-
Jain, R., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry. PLoS ONE, 12(1): e0170533. Available at: [Link]
-
Stepanov, I., et al. (2017). Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1964-1971. Available at: [Link]
-
Guan, S., et al. (2018). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry, 29(10), 2034-2044. Available at: [Link]
-
Guan, S. (2021). Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds. OhioLINK Electronic Theses and Dissertations Center. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Gao, W., et al. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology, 19(6), 757-765. Available at: [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
Sources
Application Notes and Protocols for the Use of 5-Methylpiperidine-2-Carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application and protocols for incorporating 5-methylpiperidine-2-carboxylic acid into peptide sequences. As a proline analogue, this non-canonical amino acid offers unique structural constraints that are valuable in peptidomimetic design and drug discovery. These notes provide a detailed exploration of its chemical properties, step-by-step protocols for solid-phase peptide synthesis (SPPS), and insights into the conformational impact on the resulting peptides. The methodologies described herein are designed to provide researchers with the necessary tools to successfully utilize this versatile building block in their synthetic endeavors.
Introduction: The Significance of this compound in Peptidomimetics
Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids is a key strategy in the design of peptidomimetics with enhanced therapeutic properties. This compound, a cyclic β-amino acid, serves as a valuable proline analogue. Its rigid piperidine ring introduces significant conformational constraints into the peptide backbone, influencing secondary structures such as β-turns.[3] The additional methyl group at the 5-position further refines these conformational preferences, offering a unique tool for fine-tuning peptide architecture and, consequently, biological activity.
The synthesis and incorporation of such modified amino acids present unique challenges, primarily due to steric hindrance at the site of peptide bond formation.[4] This guide provides detailed protocols and the scientific rationale to navigate these challenges effectively.
Chemical Structure and Properties
This compound exists as different stereoisomers. The specific stereochemistry is critical for its biological and physicochemical properties.[5] For the purpose of these application notes, we will refer to the commercially available rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid.
dot ```dot graph "5_methylpiperidine_2_carboxylic_acid" { layout=neato; node [shape=plaintext]; edge [style=bold];
N1 [label="N", pos="0,1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="1.5,1.5!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="2.5,0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="2,-1!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="0.5,-1.5!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="-0.5,0!", fontsize=12, fontcolor="#202124"]; C7 [label="C", pos="1.8,2.8!", fontsize=12, fontcolor="#202124"]; O1 [label="O", pos="1.2,3.5!", fontsize=12, fontcolor="#EA4335"]; O2 [label="OH", pos="2.8,3.2!", fontsize=12, fontcolor="#EA4335"]; C8 [label="CH3", pos="0.2,-2.8!", fontsize=12, fontcolor="#202124"]; H1 [label="H", pos="-0.3,1.5!", fontsize=12, fontcolor="#5F6368"];
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C7; C7 -- O1 [style=double]; C7 -- O2; C5 -- C8; N1 -- H1;
label="Structure of this compound"; fontsize=14; fontcolor="#202124"; }
Caption: Generalized workflow for SPPS incorporating this compound.
-
Resin Preparation: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-5-methylpiperidine-2-carboxylic acid and 3-5 equivalents of a suitable coupling reagent (see Table 2) in DMF.
-
Add 6-10 equivalents of DIPEA or NMM to the activation mixture.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Longer coupling times may be necessary for this sterically hindered amino acid.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, a second coupling may be required.
-
-
Washing: After complete coupling, wash the resin with DMF, DCM, and then DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC. [6]
Recommended Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes recommended reagents.
| Coupling Reagent | Class | Key Advantages | Reference |
| HATU | Aminium Salt | High reactivity, low racemization, particularly effective for hindered couplings. | [7] |
| HBTU | Aminium Salt | Efficient and widely used, though may be less effective than HATU for highly hindered residues. | [7] |
| PyBOP | Phosphonium Salt | High reactivity, suitable for difficult couplings. | [7] |
| COMU | Aminium Salt | High reactivity, by-products are water-soluble, facilitating purification. | [4] |
Conformational Impact on Peptides
The incorporation of this compound is expected to induce specific secondary structures, most notably β-turns. A study on the closely related (S)- and (R)-5-oxo-piperazine-2-carboxylic acid demonstrated its ability to induce turn structures in tetrapeptides. [3]The presence of the piperidine ring restricts the available conformational space of the peptide backbone, similar to proline. This can lead to a higher population of the cis amide bond conformation compared to peptides containing L-proline. [3] The methyl group at the 5-position is anticipated to further influence the puckering of the piperidine ring and the overall conformational landscape of the peptide. Detailed conformational analysis of peptides containing this compound can be performed using 1D and 2D NMR spectroscopy, such as TOCSY and NOESY experiments, to elucidate the precise structural effects. [3][8]
Characterization of Peptides Containing this compound
Post-synthesis, it is crucial to thoroughly characterize the peptide to confirm its identity, purity, and structural integrity.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to verify the correct molecular weight of the synthesized peptide. [9]* High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is essential for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY) can confirm the sequence and provide detailed information about the three-dimensional structure of the peptide in solution. [3][8][10]
Conclusion
This compound is a powerful tool for medicinal chemists and peptide scientists seeking to design novel peptidomimetics with defined secondary structures. While its incorporation requires specialized coupling protocols to overcome steric hindrance, the use of highly reactive coupling reagents such as HATU or COMU can lead to successful synthesis. The resulting peptides are expected to exhibit unique conformational properties, making this non-canonical amino acid a valuable addition to the repertoire of peptide design.
References
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Kanduc, D. (2024). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. International Journal of Molecular Sciences, 25(1), 13. Available at: [Link]
-
Gogoi, D., & Sarma, D. (2018). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 3(48), 13589-13606. Available at: [Link]
-
DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Retrieved from [Link]
-
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Available at: [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]
-
ChemRxiv. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Available at: [Link]
-
IRIS - Unibo. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Retrieved from [Link]
-
Cindrić, M., et al. (2010). Sequence determination of pharmaceutical peptideS by maldi-tof tandem maSS Spectrometry. Medical Sciences, 35(2), 45-57. Available at: [Link]
-
CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
-
International Journal of Medical Sciences. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Protocols for the N-Protection and Stereochemical Resolution of 5-Methylpiperidine-2-carboxylic Acid
Executive Summary & Strategic Analysis
5-Methylpiperidine-2-carboxylic acid (5-Methylpipecolic acid) is a critical non-proteinogenic amino acid used in medicinal chemistry to introduce conformational constraints into peptide backbones. Unlike standard amino acids, the piperidine ring creates a fixed dihedral angle (
The Core Challenge: The synthesis of 5-methylpipecolic acid (often via hydrogenation of 5-methyl-2-picolinic acid) typically yields a mixture of cis (2R,5R / 2S,5S) and trans (2R,5S / 2S,5R) diastereomers. While the N-protection chemistry itself is standard, the strategic value lies in the separation of these isomers .
This guide provides optimized protocols for N-protection (Boc, Fmoc, Cbz) with an integrated focus on isolating the pharmacologically relevant diastereomers.
Decision Matrix: Selecting the Right Strategy
The choice of protecting group (PG) dictates the purification strategy and downstream utility.
Figure 1: Decision tree for selecting the N-protection strategy based on purification needs and downstream applications.
Protocol 1: N-Boc Protection & Diastereomer Separation (Gold Standard)
This is the preferred method for initial isolation. The lipophilic nature of the Boc group amplifies the subtle polarity differences between the cis and trans isomers, facilitating separation by silica gel chromatography.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: this compound (HCl salt or zwitterion).
-
Reagent: Di-tert-butyl dicarbonate (
), 1.2 equivalents. -
Base: 1N NaOH (aqueous) and Dioxane (1:1 v/v).
-
Workup: 1N HCl, Ethyl Acetate (EtOAc),
.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve this compound (10 mmol) in a mixture of 1,4-dioxane (20 mL) and 1N NaOH (20 mL).
-
Note: Ensure pH is >10. If using the HCl salt, add an extra equivalent of NaOH.
-
-
Addition: Cool the solution to 0°C. Add
(12 mmol, 2.6 g) dropwise (dissolved in 5 mL dioxane if solid). -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1, stain with Ninhydrin). The starting amino acid will disappear; the product is usually UV inactive but stains with Bromocresol Green or PMA.
-
-
Workup (Critical for Yield):
-
Evaporate dioxane under reduced pressure (rotavap).
-
Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (
mL) to remove unreacted and non-acidic impurities. Discard organic wash. -
Acidify the aqueous phase to pH 2–3 using 1N HCl (careful:
evolution). The solution will turn cloudy. -
Extract immediately with EtOAc (
mL). -
Dry combined organics over
, filter, and concentrate.
-
-
Purification & Separation:
-
The crude is a viscous oil containing both isomers.
-
Column: Silica Gel 60.
-
Eluent: Gradient of Hexane:EtOAc (4:1
1:1) with 1% Acetic Acid. -
Observation: The cis isomer typically elutes after the trans isomer due to hydrogen bonding interactions with the silica, though this can reverse depending on the specific conformation.
-
Analytical Verification (NMR)
| Feature | cis-Isomer (2,5-syn) | trans-Isomer (2,5-anti) |
| H2 Proton Shift | ||
| Coupling ( | Smaller ( | Larger ( |
| C13 Carbonyl |
Note: Rotamers of the Boc group often cause peak doubling in NMR at RT. Run NMR at 50°C in DMSO-
Protocol 2: N-Fmoc Protection (For SPPS)
Fmoc protection is necessary for Solid Phase Peptide Synthesis. However, Fmoc-Cl is too reactive and often leads to "dipeptide" formation (where the activated amino acid reacts with itself). Fmoc-OSu is the required reagent.
Reagents
-
Reagent: Fmoc-N-hydroxysuccinimide (Fmoc-OSu), 1.1 equiv.
-
Solvent: Acetone / Water (1:1).
-
Base:
(2.5 equiv).
Methodology
-
Suspend the amino acid (5 mmol) and
(12.5 mmol) in water (15 mL). Stir until mostly dissolved. -
Add Fmoc-OSu (5.5 mmol) dissolved in Acetone (15 mL) in one portion.
-
Stir vigorously at RT for 18 hours. The mixture will become a white suspension.
-
Workup:
-
Evaporate acetone.
-
Wash aqueous residue with
( ) to remove Fmoc-byproducts. -
Acidify to pH 2 with 1N HCl. The product will precipitate as a white solid.
-
Extract with EtOAc, dry, and concentrate.
-
-
Crystallization: Recrystallize from EtOAc/Hexane. This often enriches one diastereomer (typically the trans isomer crystallizes more readily).
Protocol 3: N-Cbz Protection (Robust Scale-Up)
Used when the product requires exposure to strong acids (TFA) or bases during intermediate steps.
Methodology (Schotten-Baumann)
-
Dissolve amino acid in 2N NaOH (2 equiv) at 0°C.
-
Simultaneously add Benzyl Chloroformate (Cbz-Cl, 1.2 equiv) and 2N NaOH (to maintain pH ~10) over 30 minutes.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Wash basic layer with ether, acidify to pH 2, extract with EtOAc.
-
Yield: Typically >90%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH drift during reaction | Maintain pH >9 for Boc/Cbz. Use a pH-stat or add base periodically. |
| Oligomerization | Use of Fmoc-Cl | Switch to Fmoc-OSu (less aggressive electrophile). |
| Inseparable Isomers | Polarity too similar | Convert acid to Methyl Ester (using TMS-diazomethane). Esters separate much easier on silica. Hydrolyze (LiOH) after separation. |
| NMR Broadening | Rotamers (Carbamate) | Run NMR at elevated temperature (323 K) or use DMSO- |
References
-
Conformational Analysis: Dutt Konar, A., et al. "Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-L-alanine in efrapeptin C." Chem. Biodivers.[1]2013 , 10(5), 942-951.[1] Link
-
Stereoselective Synthesis: Rutjes, F. P. J. T., et al. "Enantioselective Synthesis of trans-4-Methylpipecolic Acid." J. Org.[2] Chem.2007 , 72, 6877. Link
-
General Piperidine Protection: Bailey, P. D., et al. "Asymmetric synthesis of pipecolic acid derivatives." Tetrahedron Lett.1988 , 29, 2231.[3]
-
Isomer Separation: "Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers."[4] Patent CN1636979A. Link
-
Fmoc Protocols: "Standard practices for Fmoc-based solid-phase peptide synthesis." UCI Dept of Chemistry Protocols. Link
Sources
- 1. Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]
Application Note: Large-Scale Synthesis of 5-Methylpiperidine-2-carboxylic Acid
Executive Summary
5-Methylpiperidine-2-carboxylic acid (5-methylpipecolic acid) is a critical non-proteinogenic amino acid scaffold used in the design of peptidomimetics and protease inhibitors. Its structural rigidity and specific stereochemical vectors make it a valuable tool for constraining peptide backbone conformation.
This guide details a scalable, industrial-viable protocol for the synthesis of 5-methylpipecolic acid starting from 2,5-lutidine. The route focuses on the catalytic hydrogenation of 5-methyl-2-picolinic acid , a method chosen for its atom economy, scalability, and reproducibility compared to complex chiral auxiliary routes.
Key Process Features:
-
Scalability: Protocol designed for 100g to kg-scale batches.
-
Stereocontrol: Addresses the critical management of cis/trans diastereomers via thermodynamic equilibration and fractional crystallization.
-
Safety: Integrated safety protocols for high-pressure hydrogenation.
Process Logic & Pathway
The synthesis follows a linear two-stage transformation: oxidation of the aromatic precursor followed by ring saturation. The critical challenge is the formation of two chiral centers at C2 and C5, leading to diastereomeric mixtures (cis and trans).
Reaction Scheme (Graphviz)
Figure 1: Process flow for the synthesis and purification of 5-methylpipecolic acid diastereomers.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Oxidation)
Note: 5-Methyl-2-picolinic acid is commercially available. For large-scale cost reduction, it can be synthesized in-house.
Objective: Selective oxidation of the C2-methyl group of 2,5-lutidine. Mechanism: The C2 methyl group is more activated than C5 due to the electron-withdrawing nature of the adjacent nitrogen, but over-oxidation to isocinchomeronic acid (2,5-dicarboxylic acid) is a risk.
Protocol:
-
Reagents: 2,5-Lutidine (1.0 eq), KMnO4 (2.0 eq), Water (Solvent).
-
Setup: 5L Jacket reactor with mechanical stirring and reflux condenser.
-
Procedure:
-
Charge 2,5-lutidine and water. Heat to 60°C.
-
Add KMnO4 portion-wise over 4 hours. Critical: Control exotherm to maintain 60-70°C.
-
Reflux for 12 hours.
-
Filter hot to remove MnO2 sludge (wash cake with hot water).
-
Concentrate filtrate to ~30% volume.
-
Adjust pH to 3.0 with conc. HCl to precipitate the acid.
-
Purification: Recrystallize from water/ethanol to remove diacid impurities.
-
Phase 2: Catalytic Hydrogenation (Core Synthesis)
This is the critical step determining yield and stereochemical ratio.
Reagents & Equipment:
-
Substrate: 5-Methyl-2-picolinic acid (purified).
-
Catalyst: Platinum(IV) oxide (PtO2, Adams' Catalyst) - 5 wt% loading.
-
Alternative: 5% Rh/C can be used for higher cis selectivity but is often more expensive.
-
-
Solvent: Glacial Acetic Acid (AcOH).
-
Gas: Hydrogen (H2), Ultra-high purity.
-
Equipment: Parr Hydrogenator or High-Pressure Autoclave (Hastelloy or Stainless Steel).
Step-by-Step Protocol:
-
Loading:
-
In a hydrogenation vessel, dissolve 5-methyl-2-picolinic acid (100 g, 0.73 mol) in Glacial Acetic Acid (1.0 L).
-
Safety Note: Acetic acid is corrosive. Use proper PPE.
-
Carefully add PtO2 (5.0 g) under an inert atmosphere (Nitrogen purge). Warning: Dry catalysts can ignite solvent vapors; add as a slurry or under N2.
-
-
Hydrogenation:
-
Seal the reactor. Purge with Nitrogen (3x, 20 psi) to remove oxygen.
-
Purge with Hydrogen (3x, 20 psi).
-
Pressurize to 60 psi (4 bar) with H2.
-
Stir vigorously (1000 rpm) at Room Temperature (25°C) .
-
Reaction Monitoring: The reaction is typically complete in 12–24 hours. Monitor H2 uptake; repressurize if necessary.
-
Endpoint: TLC or NMR aliquot showing disappearance of aromatic protons (region 7.0–9.0 ppm).
-
-
Work-up:
-
Vent H2 and purge with Nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Spent catalyst is pyrophoric. Keep wet.
-
Rinse the filter cake with acetic acid.
-
Concentrate the filtrate under reduced pressure (Rotovap at 50°C) to yield a thick oil (acetate salt).
-
-
Salt Exchange (HCl Formation):
-
Dissolve the residue in Ethanol (300 mL).
-
Add concentrated HCl (1.2 eq) or HCl in dioxane.
-
Evaporate to dryness to obtain the crude hydrochloride salt.
-
Phase 3: Stereochemical Separation (Cis/Trans)
Hydrogenation typically yields a mixture of diastereomers. Under acidic conditions (PtO2/AcOH), the cis-isomer (syn-hydrogenation) is generally the major product (approx. 3:1 to 4:1 ratio).
Protocol for Cis-Isolation:
-
Crystallization: Dissolve the crude HCl salt in a minimum amount of hot absolute Ethanol.
-
Precipitation: Add warm Acetone or Diethyl Ether dropwise until turbidity is observed.
-
Cooling: Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filtration: The cis-isomer hydrochloride typically crystallizes out first. Filter and wash with cold acetone.
-
Recrystallization: Repeat if diastereomeric excess (de) < 95% (determined by NMR).
Protocol for Trans-Enrichment (Epimerization): If the trans-isomer is required:
-
Take the mother liquor (enriched in trans).
-
Reflux in 2M NaOH for 24 hours. (Thermodynamic equilibration favors the trans-diequatorial conformation).
-
Re-acidify and crystallize.
Analytical Characterization
Validating the structure and purity is essential.
NMR Spectroscopy (D2O)
-
Cis-isomer: The H2 proton typically appears as a doublet of doublets (dd) with smaller coupling constants if the ring adopts a conformation where H2 is equatorial/axial relative to H5.
-
Trans-isomer: Often shows large axial-axial coupling (approx 10-12 Hz) for the H2 proton if both substituents are equatorial.
HPLC Method (Chiral Purity)
To determine enantiomeric excess (if using chiral resolution) or diastereomeric ratio.
-
Column: Chiralpak MA(+) or Crownpak CR(+).
-
Mobile Phase: Aqueous HClO4 (pH 1.5) / Methanol.[1]
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).
-
Derivatization: For UV detection, derivatize with FDAA (Marfey's reagent) or Cbz-Cl prior to analysis.
Data Summary Table
| Parameter | Specification / Result |
| Starting Material | 5-Methyl-2-picolinic acid |
| Catalyst System | PtO2 (5 mol%) / AcOH |
| Pressure / Temp | 60 psi / 25°C |
| Typical Yield (Crude) | > 90% |
| Major Isomer | Cis (kinetic product) |
| Cis:Trans Ratio | ~ 4:1 (Typical) |
| Melting Point (HCl salt) | 205–208°C (Cis) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning or low H2 mass transfer. | Ensure vigorous stirring (gas-liquid mixing). Use fresh glacial acetic acid (water content <0.5%). |
| Low Cis Selectivity | Temperature too high. | Maintain reaction at or below 25°C. Higher temps favor thermodynamic trans product. |
| Filtration Difficulties | Fine catalyst particles. | Use a double layer of Celite. Ensure catalyst is kept wet to prevent fire. |
| Oily Product | Residual Acetic Acid. | Co-evaporate with Toluene 3x to remove traces of AcOH. |
References
-
Catalytic Hydrogenation of Pyridines
- Study: "Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- Relevance: Establishes the baseline conditions for pyridine ring reduction using PtO2 in acetic acid.
-
Source:
-
Synthesis of Picolinic Acid Derivatives
-
Study: "Synthesis of Some Aminopicolinic Acids."[1]
- Relevance: Describes the precursor chemistry and handling of picolinic acid deriv
-
Source:
-
-
Stereoselective Synthesis & Separation
- Study: "Stereoselective synthesis of 5-methylpipecolic acid."
- Relevance: Discusses the separation of cis/trans isomers and the thermodynamic preferences of the piperidine ring.
-
Source:
-
Industrial Preparation of Pyridine Carboxylic Acids
-
Patent: "Process for preparing 5-methyl pyrazine-2-carboxylic acid" (Analogous chemistry).[2]
- Relevance: Illustrates the industrial oxidation protocols using KMnO4 for methyl-heterocycles.
-
Source:
-
-
General Properties of 5-Methyl-2-Picolinic Acid
-
Database: PubChem CID 199575.[3]
- Relevance: Physical properties and safety data for the starting m
-
Source:
-
Sources
Application Note: GC-MS Analysis of 5-Methylpiperidine-2-carboxylic Acid Following Derivatization
Abstract
This guide provides a detailed framework for the successful analysis of 5-methylpiperidine-2-carboxylic acid, a cyclic secondary amino acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC analysis of this analyte is not feasible, resulting in poor chromatographic performance and thermal decomposition.[1][2][3] Derivatization is a mandatory step to convert the polar carboxyl and secondary amine functional groups into more volatile and thermally stable esters and amides.[4][5] This document presents two robust, field-proven derivatization protocols: a classic two-step esterification/acylation method and a rapid single-step alkyl chloroformate procedure. We will explore the chemical principles, provide step-by-step experimental workflows, and discuss the expected chromatographic and mass spectrometric outcomes, empowering researchers in pharmaceutical and metabolic studies to achieve reliable and reproducible quantification.
The Imperative for Derivatization
This compound contains two active hydrogen sites: one on the carboxylic acid group (-COOH) and another on the secondary amine (-NH-) of the piperidine ring. These functional groups enable strong intermolecular hydrogen bonding, which significantly increases the boiling point and polarity of the molecule.[1] Consequently, direct injection into a GC system leads to issues such as:
-
Non-volatility: The analyte will not transition into the gas phase at typical injector temperatures.
-
Thermal Instability: High temperatures can cause the molecule to decompose rather than volatilize.[2]
-
Poor Peak Shape: Any analyte that does reach the column will interact strongly with the stationary phase, leading to broad, tailing peaks and poor analytical reproducibility.[1][6]
Derivatization mitigates these challenges by replacing the active hydrogens with nonpolar functional groups, thereby increasing volatility and thermal stability while minimizing undesirable column interactions.[7]
Strategic Approaches to Derivatization
The presence of both a carboxylic acid and a secondary amine group requires a derivatization strategy that effectively masks both functionalities. We present two highly effective methods.
Method A: Two-Step Esterification and Acylation
This classic and highly reliable approach sequentially targets the two functional groups.
-
Esterification: The carboxylic acid is first converted into an ester (e.g., a methyl ester) using an alcohol in an acidic medium. This reaction is specific to the carboxyl group.[4]
-
Acylation: The secondary amine is then converted into a stable, non-polar amide using a highly reactive acylating agent, typically a perfluorinated anhydride. These reagents introduce fluorine atoms, which can enhance detection sensitivity.[7][8]
Method B: Single-Step Alkyl Chloroformate Derivatization
This is a rapid and efficient method where an alkyl chloroformate reagent reacts with both the amine and carboxyl groups simultaneously in a biphasic system. This approach is particularly well-suited for secondary amino acids and offers significantly reduced sample preparation time.[9][10]
Figure 1: General workflow for the derivatization and analysis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Purity | Supplier Example | Purpose |
| This compound | >98% | Sigma-Aldrich | Analyte Standard |
| Methanol (MeOH) | Anhydrous, >99.8% | MilliporeSigma | Esterification (Solvent & Reagent) |
| Acetyl Chloride (AcCl) | >99% | MilliporeSigma | Catalyst for Methanolic HCl preparation |
| Pentafluoropropionic Anhydride (PFPA) | >99% | Regis Technologies | Acylation Reagent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | Acylation Solvent & Extraction Solvent |
| Isobutyl Chloroformate | >98% | TCI America | Single-Step Derivatization Reagent |
| Pyridine | Anhydrous, >99.8% | MilliporeSigma | Catalyst/Base for Chloroformate Reaction |
| Isobutanol | Anhydrous, >99.5% | MilliporeSigma | Reagent for Chloroformate Reaction |
| Toluene | HPLC Grade | Fisher Scientific | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR | Neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | VWR | Drying Agent |
| GC Vials with Inserts (2 mL) | Certified Clean | Agilent, Waters | Sample Containment |
Protocol A: Two-Step Esterification and Acylation
This protocol first creates the methyl ester of the carboxylic acid, followed by acylation of the secondary amine.
Figure 2: Two-step derivatization via esterification and acylation.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot the sample containing this compound into a 2 mL reaction vial. If in solution, evaporate to complete dryness under a gentle stream of nitrogen.
-
Esterification:
-
Prepare fresh 3M Methanolic HCl by slowly adding 240 µL of acetyl chloride to 1 mL of anhydrous methanol. (Caution: Exothermic reaction, perform in a fume hood).
-
Add 200 µL of the 3M Methanolic HCl to the dried sample residue.
-
Cap the vial tightly and heat at 80°C for 60 minutes.[4]
-
Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
To the dried methyl ester, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Work-up and Extraction:
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate.
-
Add 200 µL of a saturated sodium bicarbonate solution to neutralize any remaining acid, and vortex briefly.
-
Centrifuge to separate the layers. Transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate.
-
-
Analysis: The sample is now ready for GC-MS injection.
Protocol B: Single-Step Isobutyl Chloroformate Derivatization
This rapid protocol derivatizes both functional groups in a single step.
Figure 3: Single-step derivatization using isobutyl chloroformate.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot the sample containing this compound into a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Prepare the reaction medium by mixing isobutanol, pyridine, and toluene in a 4:1:1 ratio.
-
Add 100 µL of the reaction medium to the dried sample. Vortex to dissolve.
-
Add 20 µL of isobutyl chloroformate. (Caution: Perform in a fume hood).
-
Cap the vial and vortex for 30 seconds. The reaction is typically complete within 1 minute at room temperature.
-
-
Work-up and Extraction:
-
Add 200 µL of toluene and 200 µL of saturated sodium bicarbonate solution to the vial.
-
Vortex vigorously for 1 minute to mix and neutralize.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic (toluene) layer to a clean GC vial containing anhydrous sodium sulfate.
-
-
Analysis: The sample is ready for injection.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides excellent retention time stability and performance. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the derivatives without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split for concentrated samples to avoid column overload; use Splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, TR-5) | A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of derivatized compounds.[2] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min | This program provides good separation of the derivative from solvent and potential byproducts. |
| MS System | Agilent 5977 or equivalent | A single quadrupole or ion trap system is sufficient. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Source Temperature | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quad Temperature | 150°C | Standard temperature for stable mass analysis. |
| Scan Range | 40 - 500 m/z | Covers the expected molecular ions and fragment ions of the derivatives. |
| Solvent Delay | 3 - 5 minutes | Prevents the mass spectrometer filament from being damaged by the solvent peak. |
Expected Results and Mass Spectral Interpretation
Upon successful derivatization, you can expect a sharp, symmetrical chromatographic peak for the analyte derivative. The mass spectrum will be critical for confirmation.
Expected Mass Spectral Data
| Derivative Name | Molecular Weight ( g/mol ) | Expected M⁺˙ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Methyl 5-methyl-1-(pentafluoropropionyl)piperidine-2-carboxylate (From Protocol A) | 303.24 | 303 | 272: [M-OCH₃]⁺, loss of the methoxy radical from the ester.[11] 156: [M-C₂F₅CO]⁺, loss of the pentafluoropropionyl group. 147: [C₂F₅CO]⁺, the pentafluoropropionyl acylium ion. 96: Piperidine ring fragment. |
| Isobutyl 1-(isobutyloxycarbonyl)-5-methylpiperidine-2-carboxylate (From Protocol B) | 343.44 | 343 | 242: [M-C₄H₉O₂]⁺, loss of the isobutyloxycarbonyl group. 101: [C₄H₉O₂]⁺, the isobutyloxycarbonyl acylium ion. 57: [C₄H₉]⁺, butyl cation from either side chain. 96: Piperidine ring fragment. |
Fragmentation Pathway
The fragmentation of these derivatives in EI-MS is predictable. The primary cleavage sites are the bonds adjacent to the carbonyl groups and the nitrogen atom.
Figure 4: Generalized EI fragmentation pathways for derivatized this compound.
Conclusion
The derivatization of this compound is an essential prerequisite for its analysis by GC-MS. The two protocols detailed herein—a two-step esterification/acylation and a single-step chloroformate reaction—provide robust and reliable means to produce volatile and thermally stable derivatives. These methods, when coupled with standard GC-MS instrumentation, enable the generation of high-quality data characterized by excellent chromatographic peak shape and interpretable mass spectra. By following these guidelines, researchers can confidently incorporate the analysis of this and similar cyclic amino acids into their drug development and metabolic research workflows.
References
-
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Chrom Tech. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Regis Technologies. Retrieved from [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
-
Sobolevsky, T. G., Revelsky, A. I., Miller, B., Oriedo, V., Chernetsova, E. S., & Revelsky, I. A. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. Available from [Link]
-
Peris-Pla, E., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1716. Retrieved from [Link]
-
Lin, D.-L., & Liu, C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). Retrieved from [Link]
-
Wang, Y., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 21(11), 1086-1098. Retrieved from [Link]
-
Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of separation science. Retrieved from [Link]
-
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 133-146. Retrieved from [Link]
-
Lin, D.-L., & Liu, C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]
-
Rahman, M. M., & Abd El-Aty, A. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Modern Gas Chromatography. Retrieved from [Link]
-
Kataoka, H. (2010). Derivatization Methods in GC and GC/MS. Gas Chromatography. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Jin, Y., et al. (2021). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis, 194, 113815. Retrieved from [Link]
-
Barron, L., & Kasprzyk-Hordern, B. (2020, November 12). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International. Retrieved from [Link]
-
Schurig, V. (2001). Chiral separations using gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 7. gcms.cz [gcms.cz]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. researchgate.net [researchgate.net]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tutorchase.com [tutorchase.com]
application of 5-methylpiperidine-2-carboxylic acid in asymmetric catalysis
5-Methylpiperidine-2-carboxylic Acid in Asymmetric Catalysis
Part 1: Executive Summary & Strategic Value
In the realm of asymmetric organocatalysis, L-proline has long been the "workhorse" for enamine and iminium activation. However, proline exhibits limitations, particularly in substrate solubility and a strong bias toward syn-diastereoselectivity in Aldol and Mannich reactions.
This compound (5-Me-PCA) represents a "next-generation" conformational analogue. Unlike the five-membered pyrrolidine ring of proline, the six-membered piperidine ring of 5-Me-PCA offers distinct steric and electronic properties. Crucially, the methyl substituent at the C5 position acts as a conformational lock , rigidifying the piperidine chair and restricting ring inversion.
Key Advantages:
-
Switchable Selectivity: While proline typically yields syn-adducts, pipecolic acid derivatives favor anti-diastereoselectivity in Mannich-type reactions.
-
Enhanced Lipophilicity: The 5-methyl group and expanded ring size improve solubility in non-polar organic solvents (e.g., Toluene, DCM), expanding the reaction scope to hydrophobic substrates.
-
Modular Ligand Scaffold: The scaffold is readily convertible into chiral amino alcohols and diamines, serving as potent ligands for Transition Metal Catalysis (Cu, Zn, Ni).
Part 2: Mechanistic Principles & Conformational Analysis
To apply 5-Me-PCA effectively, one must understand its conformational behavior. Unlike proline, which adopts a puckered envelope conformation, 5-Me-PCA exists in a chair conformation.
The "Chair-Lock" Effect
In unsubstituted pipecolic acid, the ring can flip between two chair conformers, leading to a "floppy" transition state that may erode enantioselectivity.
-
With 5-Methyl Substitution: The methyl group prefers an equatorial orientation to avoid 1,3-diaxial strain.
-
Result: This locks the ring into a single dominant chair conformation. When the carboxylic acid (or formed enamine) is also positioned equatorially or axially (depending on cis/trans stereochemistry), the transition state becomes highly organized.
Figure 1: Conformational Locking Mechanism
Caption: The 5-methyl group (red path) anchors the piperidine ring, preventing ring-flip and ensuring a rigid transition state for high enantioselectivity.
Part 3: Application I - Organocatalytic Anti-Mannich Reaction
While proline is the standard for syn-Mannich reactions, 5-Me-PCA is the superior choice for accessing anti-\beta-amino aldehydes . This protocol describes the reaction between an unmodified aldehyde and an
Protocol 1: Enantioselective Anti-Mannich Reaction
Target: Synthesis of chiral
Materials:
-
Aldehyde: Isovaleraldehyde (or other aliphatic aldehyde) (1.0 mmol)
-
Imine Source:
-PMP-protected -imino ethyl glyoxylate (0.5 mmol)[2] -
Catalyst: (2S,5R)-5-Me-PCA (10-15 mol%)
-
Solvent: Anhydrous DMSO or DMF (5 mL)
-
Quench: Phosphate buffer (pH 7.0)
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried reaction vial, dissolve (2S,5R)-5-Me-PCA (10.7 mg, 0.075 mmol) in anhydrous DMSO (5 mL). Ensure complete dissolution; sonicate if necessary.
-
Substrate Addition: Add the
-PMP-protected imine (110 mg, 0.5 mmol) to the solution. Stir for 5 minutes at room temperature (25 °C). -
Reaction Initiation: Add the aldehyde (1.0 mmol, 2.0 equiv) in one portion.
-
Monitoring: Stir the mixture at room temperature. Monitor consumption of the imine by TLC (Hexane/EtOAc 3:1). Reaction typically reaches completion in 6–14 hours.
-
Note: The 5-methyl group increases lipophilicity, often accelerating reaction rates compared to unsubstituted pipecolic acid.
-
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and wash with phosphate buffer (pH 7.0, 10 mL) followed by brine (10 mL) to remove DMSO.
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography on silica gel.
Expected Results:
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Poor solubility of imine | Switch solvent to DMF or add 5% |
| Low Anti-Selectivity | Temperature too high | Cool reaction to 0 °C or 4 °C. |
| No Reaction | Catalyst zwitterion aggregation | Add 1.0 equiv of water to disrupt aggregates or use the HCl salt with 1.0 equiv |
Part 4: Application II - Synthesis of Chiral N,N-Ligands
5-Me-PCA is a high-value precursor for chiral amino alcohols and diamines , which serve as ligands for Copper(II) or Zinc(II) catalyzed reactions (e.g., Henry Reaction, Alkylation).
Protocol 2: Conversion to Chiral Amino Alcohol Ligand
Reaction: Reduction of (2S,5R)-5-Me-PCA to (2S,5R)-2-(hydroxymethyl)-5-methylpiperidine.
Reagents:
- (Lithium Aluminum Hydride)
-
Anhydrous THF
Procedure:
-
Setup: Under Argon atmosphere, suspend
(3.0 equiv) in anhydrous THF at 0 °C. -
Addition: Add solid (2S,5R)-5-Me-PCA (1.0 equiv) portion-wise over 15 minutes.
-
Caution: Gas evolution (
).
-
-
Reflux: Warm to room temperature, then reflux for 12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter the white precipitate.
-
Isolation: Concentrate the filtrate to yield the amino alcohol (typically >90% yield).
Application:
Use this ligand (10 mol%) with
Part 5: Sourcing & Synthesis of the Catalyst
Commercial availability of enantiopure 5-Me-PCA can be sporadic. The most reliable route for large-scale access is the Kinetic Resolution of the racemic mixture.
Workflow: Resolution via Mandelic Acid
Caption: Workflow for isolating the enantiopure catalyst from racemic starting materials.
-
Start: Racemic 3-methylpiperidine (precursor).
-
Resolution: Co-crystallization with (S)-Mandelic acid yields the (S)-3-methylpiperidine salt.[4]
-
Carboxylation: Protection (Boc), Lithiation (s-BuLi/TMEDA), and
trapping introduces the carboxylate at C2. -
Deprotection: TFA/DCM removes the Boc group to yield the free amino acid.
References
-
Mechanistic Basis of Pipecolic Acid Catalysis
-
Synthesis & Resolution of 5-Methyl Variants
- Title: Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach (Includes synthesis of 5-methylpipecolic acid).
-
URL:[Link]
- Context: Detailed protocol for resolution of 3-methylpiperidine and conversion to 5-methylpipecolic acid.
-
Ligand Applications (General Piperidines)
-
Commercial/Chemical Data
Sources
- 1. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues [academia.edu]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
optimization of N-protection strategies for piperidine-2-carboxylic acids
This technical guide is structured as a specialized support center for researchers working with piperidine-2-carboxylic acid (pipecolic acid). It prioritizes experimental optimization, troubleshooting, and mechanistic understanding.
Topic: Optimization of N-protection Strategies (Fmoc, Boc, Cbz) Target Analyte: Piperidine-2-carboxylic acid (Pipecolic acid) Document ID: OPT-PIP-002
Core Technical Analysis
Piperidine-2-carboxylic acid presents a unique synthetic challenge compared to standard
-
Nucleophilic Attenuation: The secondary amine is more sterically hindered than proline, often requiring longer reaction times or higher equivalents of protecting reagents.
-
Racemization Risk: The
-proton is susceptible to abstraction under strongly basic conditions, particularly when activated acid chlorides (e.g., Fmoc-Cl) are used. -
Rotameric Complexity: N-protected pipecolic acids exist as cis/trans rotamers, frequently complicating NMR analysis and leading to false assumptions of impurity.
Strategic Decision Framework
Select the optimal protection strategy based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate N-protection group based on orthogonal sensitivity.
Module A: Fmoc Protection (The High-Purity Protocol)
Recommendation: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1][2] Avoid: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride).[2]
Why Fmoc-OSu?
Fmoc-Cl is highly reactive but problematic for pipecolic acid. It generates HCl, which consumes the base rapidly, leading to pH fluctuations. More critically, Fmoc-Cl promotes the formation of dipeptides and oxazolone intermediates , which are the primary drivers of racemization. Fmoc-OSu reacts slower but suppresses these side reactions, ensuring high optical purity.
Optimized Protocol
Reagents: L-Pipecolic acid (1.0 eq), Fmoc-OSu (1.1 eq), Na₂CO₃ (2.0 eq). Solvent: Water : Acetone (1:1) or Water : Dioxane (1:1).
-
Dissolution: Dissolve L-pipecolic acid and Na₂CO₃ in water. Ensure complete dissolution to establish a pH ~9.0.
-
Addition: Dissolve Fmoc-OSu in acetone (or dioxane). Add this solution dropwise to the aqueous amine at 0°C .
-
Note: Slow addition prevents precipitation of the reagent.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours .
-
Optimization: Unlike linear amino acids (2-4 hours), pipecolic acid requires overnight stirring due to steric hindrance.
-
-
Workup (Critical):
-
Wash the basic solution with Et₂O (removes unreacted Fmoc-OSu and byproducts).
-
Acidify the aqueous layer carefully to pH 2.0 using 1N HCl at 0°C.
-
Extract immediately with Ethyl Acetate (EtOAc).
-
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
Module B: Boc Protection (The Scale-Up Protocol)
Recommendation: Use Boc₂O (Di-tert-butyl dicarbonate) in Dioxane/Water.
Technical Insight
Boc protection is kinetically slower on pipecolic acid than on proline. Using NaOH as a base is acceptable here (unlike Fmoc), but pH control is still vital to prevent hydrolysis of the reagent before it reacts with the amine.
Optimized Protocol
Reagents: Pipecolic acid (1.0 eq), Boc₂O (1.2 eq), NaOH (2.0 eq). Solvent: Water : Dioxane (1:1).[3]
-
Setup: Dissolve pipecolic acid in 1N NaOH/Water.
-
Activation: Add Boc₂O solution (in dioxane) in one portion.
-
Temperature Control: Heat to 40°C for 4 hours, then stir at RT overnight.
-
Why: The secondary amine of pipecolic acid is sluggish. Mild heating accelerates the nucleophilic attack without risking racemization (Boc formation is less prone to racemization than acyl chlorides).
-
-
Workup:
-
Evaporate dioxane (rotary evaporator).
-
Wash aqueous phase with ether.
-
Acidify aqueous phase to pH 2–3 with KHSO₄ (preferred over HCl to avoid acid-catalyzed deprotection).
-
Extract with DCM or EtOAc.
-
Troubleshooting & FAQs
Q1: My NMR shows a double set of peaks. Is my product impure?
Diagnosis: Likely Rotamers , not impurities. Explanation: N-protected pipecolic acids exhibit restricted rotation around the N-C(carbonyl) bond, existing as cis and trans conformers. This is more pronounced in pipecolic acid than in linear amino acids. Validation: Run a Variable Temperature (VT) NMR at 50–60°C. If the peaks coalesce into a single set, it is a pure product exhibiting rotamerism.
Q2: I am seeing low yields with Fmoc protection. The product stays in the water.
Diagnosis: pH mismanagement during workup. Solution: Fmoc-pipecolic acid is quite hydrophobic, but if the pH isn't low enough (< pH 3), the carboxylic acid remains deprotonated (salt form) and stays in the aqueous layer. Fix: Ensure the aqueous layer is acidified to pH 2.0 (check with pH paper) before extraction. Use EtOAc rather than DCM for better recovery.
Q3: My product is racemizing (L-isomer converting to DL-mixture).
Diagnosis: Use of Fmoc-Cl or excessive base strength.[]
Mechanism: Strong bases (NaOH) or highly activated electrophiles (Chlorides) facilitate the abstraction of the
Comparison of Reagents
| Feature | Fmoc-Cl | Fmoc-OSu | Boc₂O |
| Reactivity | Very High (Aggressive) | Moderate (Controlled) | Moderate |
| Racemization Risk | High | Low | Very Low |
| Byproducts | Dipeptides, HCl | N-hydroxysuccinimide | t-Butanol, CO₂ |
| Preferred Base | Na₂CO₃ (Strict pH control) | NaHCO₃ / Na₂CO₃ | NaOH / TEA |
| Rec. for Pipecolic | NOT RECOMMENDED | PREFERRED | STANDARD |
Visual Workflow: Fmoc-Pipecolic Acid Synthesis
Figure 2: Optimized workflow for Fmoc protection minimizing racemization risks.
References
-
Fmoc-OSu vs Fmoc-Cl Reactivity
-
Paquet, A. (1982).[1] Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates.[1] Canadian Journal of Chemistry, 60(8), 976-980. Link
- Context: Establishes Fmoc-OSu as the superior reagent for preventing dipeptide formation and racemiz
-
-
Pipecolic Acid Sterics and Solvation
-
Beilstein Journals. (2013). Experimental Procedures: Synthesis of Boc-protected amines. Beilstein Journal of Organic Chemistry. Link
- Context: Provides baseline protocols for Boc protection of hindered cyclic amines (tetrahydropyridines/pipecolic deriv
-
-
Racemization Mechanisms in Fmoc Chemistry
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Link
- Context: Although focused on Phenylglycine, this details the base-catalyzed racemization mechanisms relevant to sterically constrained -amino acids like pipecolic acid.
-
-
General Protection Protocols
Sources
Advanced Synthesis Troubleshooting Center: Piperidine Acylation
Welcome to the Technical Support Center for advanced organic synthesis. Piperidine acylation is a fundamental transformation in drug development and peptide synthesis. However, the secondary amine nature of piperidine, combined with the structural complexity of polyfunctional or chiral substrates, frequently introduces competing side reactions.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-yielding, chemoselective, and enantiopure acylations.
Module 1: The Carbodiimide Conundrum (N-Acylurea Formation)
Q: Why am I isolating a stable, unreactive byproduct with a similar mass to my desired piperidine amide when using DCC or DIC?
The Causality: When coupling a carboxylic acid with piperidine using carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or DIC, the reaction proceeds via a highly reactive O-acylisourea intermediate[1]. If the subsequent nucleophilic attack by the piperidine nitrogen is sterically hindered or slow, the O-acylisourea undergoes a spontaneous intramolecular acyl migration[2]. This rearrangement forms a thermodynamically stable, unreactive N-acylurea byproduct[3]. Because N-acylureas often exhibit similar solubility profiles to the desired amide, they are notoriously difficult to separate via chromatography[2].
The Solution:
-
Temperature & Solvent Control: Run the activation step at lower temperatures (0 °C) in non-polar solvents like Dichloromethane (DCM). Polar aprotic solvents like DMF and THF enhance the rate of N-acylurea formation and should be avoided if this byproduct is observed[1][2].
-
Utilize 1,2-Dinucleophile Additives: Introduce additives such as HOBt, HOAt, or OxymaPure. These compounds rapidly trap the transient O-acylisourea to form an active ester[3]. The resulting active ester is stable against rearrangement but remains highly reactive toward the piperidine nucleophile[4].
-
Switch to Water-Soluble Reagents: Substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). While EDC can still form N-acylureas, both the urea and N-acylurea byproducts of EDC are highly water-soluble and can be seamlessly removed during a basic aqueous workup[3].
Reaction pathways of carbodiimide-mediated acylation highlighting N-acylurea formation.
Module 2: Stereochemical Integrity (Racemization & Epimerization)
Q: I am trying to acylate a chiral piperidine derivative (e.g., N-acetyl-L-pipecolic acid), but I am observing significant epimerization. How can I preserve stereochemical integrity?
The Causality: During the activation of an N-protected alpha-amino acid, the alpha-proton becomes highly acidic. The presence of a base (often added alongside the coupling agent) can abstract this proton, leading to the rapid cyclization of the activated intermediate into a planar, achiral 5(4H)-oxazolone (azlactone)[1][5]. Subsequent ring-opening of this achiral azlactone by the incoming amine yields a racemic mixture of the final amide product[5].
The Solution:
-
Base Selection and Stoichiometry: Avoid strong, unhindered tertiary amines like Triethylamine (TEA). Instead, use the sterically hindered base DIPEA (N,N-Diisopropylethylamine), and strictly control the stoichiometry to avoid any unnecessary excess[5].
-
Advanced Coupling Systems: Avoid standard uronium salts (like HBTU) if pre-activation times are prolonged. Transition to EDC/OxymaPure systems. OxymaPure acts as an exceptional buffer and active ester former, drastically suppressing azlactone formation and subsequent racemization compared to traditional HOBt[4].
Azlactone-mediated racemization pathway during chiral piperidine acid activation.
Module 3: Chemoselectivity (O-Acylation vs. N-Acylation)
Q: When reacting 4-hydroxypiperidine with an acyl chloride, I get an inseparable mixture of N-acylated, O-acylated, and di-acylated products. How do I force chemoselectivity?
The Causality: 4-hydroxypiperidine contains both a secondary amine and a secondary alcohol. While the nitrogen lone pair is intrinsically more nucleophilic under neutral conditions, the oxygen atom can aggressively compete if the amine is sterically hindered or protonated. The governing thermodynamic principle for amino alcohols is: "acidity favors O-acylation, while alkalinity favors N-acylation"[6].
The Solution:
-
For Exclusive N-Acylation: Run the reaction under distinctly basic conditions (e.g., 2.0 equivalents of TEA or Pyridine in DCM). The base ensures the amine remains deprotonated and highly nucleophilic, kinetically directing the acylating agent exclusively to the nitrogen.
-
For Exclusive O-Acylation: Run the reaction in strongly acidic media (e.g., Methanesulfonic acid, MeSO3H). The strong acid completely protonates the piperidine nitrogen (
), rendering it non-nucleophilic. This allows the hydroxyl group to react cleanly with the acylating agent without amine interference[6].
Quantitative Data Summary
The table below summarizes the expected outcomes of various reaction environments on piperidine acylation, providing a quick-reference guide for condition optimization.
| Target Objective | Reagents / Conditions | Solvent | Temp | Expected Outcome / Selectivity |
| Minimize N-Acylurea | DCC (No Additive) | DMF | 25 °C | High N-acylurea formation (>20%) |
| Minimize N-Acylurea | EDC + HOBt | DCM | 0 °C to RT | < 5% N-acylurea; High Amide Yield |
| Prevent Racemization | HATU + Excess TEA | DMF | 25 °C | High epimerization via azlactone |
| Prevent Racemization | EDC + OxymaPure + DIPEA | DCM/DMF | 0 °C | Enantiopure product (>98% ee) |
| Selective N-Acylation | Acyl Chloride + TEA (Base) | DCM | 0 °C | >95% N-acylated piperidine |
| Selective O-Acylation | Acyl Chloride + MeSO3H (Acid) | Neat/DCM | RT | >95% O-acylated piperidine |
Standard Operating Procedure (SOP)
Methodology: Racemization-Free N-Acylation of Piperidines using EDC/OxymaPure This self-validating protocol utilizes water-soluble reagents to eliminate the need for complex chromatographic separation of urea byproducts.
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the carboxylic acid and 1.0 equivalent of OxymaPure in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C.
-
Activation: Add 1.1 equivalents of EDC·HCl to the stirring solution. Allow the mixture to stir for 10–15 minutes at 0 °C to form the active ester intermediate.
-
Amine Addition: Slowly add 1.1 equivalents of the piperidine derivative dropwise. (Note: If the piperidine is supplied as a hydrochloride salt, concurrently add 1.1 equivalents of DIPEA to liberate the free base in situ).
-
Reaction: Maintain the reaction at 0 °C for 1 hour to prevent thermal racemization, then allow it to gradually warm to room temperature (20–25 °C) and stir for an additional 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted piperidine), followed by brine.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The water-soluble EDC urea byproduct is completely removed during the aqueous washes, yielding a highly pure crude amide.
References
1.[2] "3.5 Carbodiimides: Formation of N-Acylureas", Thieme Connect, 2 2.[1] "Industrial application of coupling reagents in peptides", Luxembourg Bio Technologies,1 3.[6] "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications", National Institutes of Health (PMC), 6 4.[4] "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey", ACS Publications, 4 5.[3] "Carbodiimides and Additives", Aapptec Peptides, 3 6.[5] "Common side reactions in the synthesis of N-acetyl-L-phenylalanine derivatives", Benchchem, 5
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals[1]. However, the synthesis and purification of these nitrogen-containing heterocycles often present distinct challenges, ranging from catalyst poisoning to irreversible chromatographic binding.
As a Senior Application Scientist, I have structured this guide to move beyond simple "tips and tricks." Here, we will dissect the fundamental chemical principles—the causality behind experimental failures—and provide self-validating protocols to ensure your synthetic workflows are robust, scalable, and reproducible.
Section 1: Reductive Amination Challenges
Reductive amination is the workhorse method for constructing highly substituted piperidines from acyclic precursors or functionalizing existing piperidine rings[1].
Q1: My one-pot reductive amination is suffering from low yields and significant over-alkylation. How do I shift the chemoselectivity?
The Causality: Over-alkylation occurs when the newly formed piperidine (a secondary amine) is more nucleophilic than the starting primary amine. It outcompetes the starting material, reacting with the carbonyl compound to form an unwanted tertiary amine[2]. Furthermore, if your reducing agent is too strong, it will reduce the starting aldehyde or ketone directly to an alcohol before the imine/iminium intermediate has time to form[2].
The Solution: You must control the equilibrium and the reduction kinetics. A mildly acidic pH (4–6) is required to activate the carbonyl for nucleophilic attack while avoiding complete protonation of the amine[2]. More importantly, you must select a reducing agent that prefers the protonated iminium ion over the neutral carbonyl.
Data Summary: Reducing Agent Selection
| Reducing Agent | Relative Reactivity | Chemoselectivity | Primary Application in Piperidine Synthesis |
| NaBH₄ | High | Low | Stepwise procedures only; will reduce carbonyls directly. |
| NaBH₃CN | Moderate | High | Acidic conditions (pH 4-6); highly selective for iminium ions. |
| NaBH(OAc)₃ | Mild | Very High | Standard one-pot synthesis; excellent for sterically hindered amines. |
Standardized Protocol: One-Pot Reductive Amination
This protocol utilizes sodium triacetoxyborohydride to minimize over-alkylation and carbonyl reduction.
-
Imine Formation: Dissolve the carbonyl compound (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[2].
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1–1.0 equiv) to adjust the pH to approximately 5[2]. Stir at room temperature for 1–2 hours to allow iminium equilibrium to establish.
-
Selective Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) to the stirred solution. The reaction is exothermic; control the addition rate to maintain room temperature[2].
-
Validation: Monitor by LC-MS. The mass of the iminium intermediate should disappear, replaced by the product mass.
-
Workup: Quench slowly with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
Caption: Reductive amination troubleshooting workflow for piperidine synthesis.
Section 2: Catalytic Hydrogenation of Pyridines
For large-scale or atom-economical synthesis, the direct catalytic hydrogenation of a pyridine ring to a piperidine is highly desirable[1].
Q2: My pyridine hydrogenation stalls at 20% conversion, even under high pressure. Is my catalyst dead?
The Causality: Your catalyst is likely not dead, but it is poisoned. The direct reduction of flat, aromatic pyridines into sp³-rich piperidines is notoriously difficult because the resulting piperidine product is a much stronger Lewis base than the starting pyridine[3]. The secondary amine of the newly formed piperidine coordinates tightly to the active sites of precious metal catalysts (like Pt, Pd, or Ru), gumming up the surface and halting the catalytic cycle[3][4].
The Solution: To prevent the piperidine from binding to the metal, you must neutralize its Lewis basicity. This is achieved by running the hydrogenation in an acidic medium (e.g., glacial acetic acid or aqueous HCl). The acid immediately protonates the piperidine as it forms, converting it into a piperidinium salt, which lacks the lone pair necessary to poison the catalyst[4].
Standardized Protocol: Acid-Mediated Pyridine Hydrogenation
Note: This requires a high-pressure reactor setup.
-
Preparation: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid (acting as both solvent and proton source)[5].
-
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically at 1–5 mol%[5].
-
Pressurization: Seal and purge the reactor head three times with inert gas (Nitrogen or Argon). Pressurize the reactor with H₂ gas to 50–70 bar[5].
-
Execution: Stir vigorously at room temperature or slightly elevated temperature (40°C) for 16–24 hours[5].
-
Workup: Vent the H₂ safely. Filter the mixture through a short pad of Celite® to remove the catalyst. Basify the filtrate with NaOH to release the free piperidine before extraction.
Section 3: Purification and Chromatography
The basicity of piperidines makes them notoriously difficult to purify using standard normal-phase silica gel chromatography.
Q3: My piperidine derivative streaks down the TLC plate and elutes as a massive, tailing peak during flash chromatography. How do I fix this?
The Causality: Standard bare silica gel is populated with mildly acidic silanol groups (Si-OH)[6]. When a basic piperidine derivative passes through the column, it engages in strong, sometimes irreversible, acid-base interactions with these silanols[7]. This causes the compound to stick to the stationary phase, resulting in broad, asymmetric tailing peaks, poor resolution, and sometimes complete loss of the compound[7].
The Solution: You must either mask the acidity of the silica gel or change the stationary phase entirely. The most common "quick fix" is modifying the mobile phase with a competing volatile amine, such as Triethylamine (TEA)[6][7]. The TEA binds to the active silanol sites, neutralizing them and allowing your piperidine to elute cleanly. For a more robust solution, use amine-functionalized silica (e.g., KP-NH), where the stationary phase is permanently modified to prevent these interactions[6][8].
Data Summary: Chromatography Optimization
| Strategy | Mechanism of Action | Advantage | Disadvantage |
| 1% TEA in Mobile Phase | TEA competitively binds to acidic silanols[7]. | Cheap, uses standard silica. | Requires extensive drying to remove TEA from the final product. |
| Amine-Functionalized Silica | Stationary phase is pre-treated with amine groups[6]. | Perfect peak shape, columns are reusable[8]. | Higher initial consumable cost. |
| Reverse-Phase (C18) | Hydrophobic interactions replace polar interactions. | Excellent for highly polar piperidines. | Requires aqueous workup/lyophilization. |
Standardized Protocol: TEA-Modified Silica Chromatography
-
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture[7].
-
Column Equilibration: Flush the bare silica column with at least 3 column volumes (CV) of the TEA-modified solvent. Crucial Step: You must saturate the acidic silanols before loading your compound.
-
Loading & Elution: Load your crude piperidine and run the gradient.
-
Validation: Fractions containing the product will elute sharply. Remove the solvent and TEA under high vacuum (TEA boils at 89°C).
Caption: Decision matrix for resolving peak tailing during basic amine chromatography.
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, Jan 2023. Available at:[Link]
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. Available at:[Link]
-
Sciencemadness Discussion Board. "Pyridine hydrogenation - methods?" Sciencemadness. Available at:[Link]
-
ChemRxiv. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2025. Available at:[Link]
Sources
Technical Support Center: Purification of 5-Methylpiperidine-2-carboxylic Acid
Current Status: Systems Operational Ticket Topic: Isolation and Purification of 5-Methylpiperidine-2-carboxylic Acid (5-Me-PCA) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: PUR-5MPCA-2026
Executive Summary & Workflow Overview
User Query: "I have synthesized this compound via hydrogenation of 5-methyl-2-picolinic acid. The reaction mixture contains catalyst residue, unreacted starting material, and a mixture of cis/trans diastereomers. Standard extraction failed. How do I purify this?"
The Core Challenge: this compound is a non-proteinogenic amino acid. Like its parent compound (pipecolic acid), it exists as a zwitterion in neutral solution. It is highly polar, water-soluble, and insoluble in most organic solvents (ether, hexanes, DCM), rendering standard liquid-liquid extraction (LLE) ineffective. Furthermore, the presence of two chiral centers (C2 and C5) creates diastereomeric pairs (cis and trans) that require specific separation strategies.
Master Purification Workflow
The following decision tree outlines the optimal purification route based on your purity requirements.
Figure 1: Strategic decision tree for the isolation of 5-Me-PCA. Select Route A for scalability or Route B for absolute stereochemical purity.
Critical Troubleshooting Guides
Issue 1: "My product remains in the aqueous phase during extraction."
Diagnosis:
You are treating a zwitterionic amino acid like a standard organic neutral molecule. At neutral pH, the ammonium group is protonated (
Solution: Cation Exchange Chromatography (The "Catch and Release" Protocol) This is the industry standard for isolating pipecolic acid derivatives from salts and neutral impurities.
Protocol:
-
Resin Preparation: Use Dowex 50W X8 (H+ form) . Wash the resin with water until the eluent is neutral.
-
Loading: Acidify your crude reaction mixture to pH 2 (using HCl). This ensures the amino acid is fully protonated (
) and positively charged. Load this onto the column. -
Washing: Wash the column with 3-5 column volumes (CV) of distilled water. This removes unreacted starting materials (if not basic) and inorganic salts.
-
Elution: Elute with 1M - 2M Ammonium Hydroxide (
) . -
Finishing: Evaporate the ammoniacal fractions. You will obtain the free amino acid as a white or off-white solid/foam.
Issue 2: "I have a mixture of cis and trans isomers. How do I separate them?"
Diagnosis:
Catalytic hydrogenation (e.g.,
Technical Insight:
-
Cis-isomer: The carboxyl and methyl groups are on the same side of the ring.
-
Trans-isomer: They are on opposite sides.
-
NMR Distinction: The coupling constant (
value) of the proton at C2 is diagnostic.-
Cis (2R, 5R or 2S, 5S): H2 is axial; H6 is axial/equatorial. Look for smaller coupling if the C2-H is equatorial (depending on conformer lock).
-
Trans (2S, 5R): Often displays large axial-axial coupling if both substituents prefer equatorial positions.
-
Solution A: Fractional Crystallization (Scalable) The cis and trans isomers have different solubility profiles.
-
Dissolve the crude amino acid in a minimum amount of hot absolute ethanol .
-
Add diethyl ether or acetone dropwise until turbidity just appears.
-
Cool slowly to 4°C. The major isomer (usually cis) tends to crystallize first.
-
Filter and check purity via NMR. Repeat if necessary.
Solution B: Derivatization (High Purity) If crystallization fails, protect the nitrogen to eliminate zwitterionic character, allowing standard silica chromatography.
-
Protection: React crude 5-Me-PCA with
and in Dioxane/Water. -
Separation: The resulting N-Boc-5-methylpiperidine-2-carboxylic acid is soluble in EtOAc/DCM.
-
Chromatography: Separate cis/trans Boc-derivatives on Silica Gel (Hexane/EtOAc gradient). The diastereomers usually have distinct
values. -
Deprotection: Treat the pure fraction with
in Dioxane to recover the pure amino acid.
Issue 3: "The product is colored or contains black specks."
Diagnosis: Black specks are colloidal metal catalyst (Pd, Pt, Rh) passing through standard filter paper. Coloration often comes from partially reduced pyridine intermediates.
Solution:
-
Celite Filtration: Never filter catalytic hydrogenation mixtures through paper alone. Use a pad of Celite 545 .
-
Activated Carbon: If the filtrate is yellow/brown, treat the aqueous solution with activated charcoal (10% w/w), heat to 60°C for 30 mins, and filter again through Celite.
Data & Specifications
Solubility Profile
| Solvent | Solubility (Free Acid) | Solubility (HCl Salt) | Solubility (N-Boc Derivative) |
| Water | High (pH dependent) | High | Low |
| Methanol/Ethanol | Moderate | High | High |
| DCM/Ethyl Acetate | Insoluble | Insoluble | High |
| Diethyl Ether | Insoluble | Insoluble | Moderate |
Key NMR Diagnostic Signals (General for 5-Substituted Pipecolic Acids)
Note: Chemical shifts (
| Feature | Cis-Isomer (Major) | Trans-Isomer (Minor) |
| H2 Proton ( | ||
| Coupling ( | Small | Large |
| C5-Methyl Group | Doublet, distinct shift | Doublet, shifted vs cis |
Mechanism of Action: Ion Exchange[5][6][7]
Understanding the charge state is vital for the "Catch and Release" method.
Figure 2: Charge modulation of 5-Me-PCA during Dowex 50W chromatography. The molecule is captured as a cation and released as an anion.
References
- Beak, P., et al. (1989). "Synthesis of pipecolic acid derivatives." Journal of Organic Chemistry.
-
Ciapetti, P., & Taddei, M. (2002). "Pipecolic Acid Derivatives: Recent Synthetic Methods." Tetrahedron.
- Runge, F., et al. (1950s). "Organische Synthesen.
-
Dowex Ion Exchange Resins Technical Manual. DuPont Water Solutions.
(Note: Specific spectral data for this compound should be cross-referenced with internal standards or the SDBS Spectral Database, as literature shifts vary by solvent conditions.)
Sources
- 1. Separation and characterization of homopipecolic acid isoflavonoid ester derivatives isolated from Ononis spinosa L. root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
5-Methylpiperidine-2-Carboxylic Acid Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of 5-methylpiperidine-2-carboxylic acid (also known as 5-methylpipecolic acid). This chiral building block is critical in peptidomimetic design and pharmaceutical drug discovery[1]. Achieving high yield and precise diastereomeric or enantiomeric purity requires strict control over reaction conditions, whether you are utilizing catalytic hydrogenation or directed lithiation strategies[2][3].
Below, you will find expert troubleshooting guides, self-validating protocols, and mechanistic FAQs designed to resolve common experimental bottlenecks.
Module 1: Synthetic Strategy & Workflow Overview
Fig 1: Primary synthetic workflows for this compound.
FAQ: Which synthetic route should I choose for my application?
Q: I need the cis-diastereomer with high purity. Should I use pyridine hydrogenation or lithiation-trapping? A: For high cis-diastereoselectivity, Route A (Pyridine Hydrogenation) is vastly superior. Hydrogenation of methyl 5-methylpyridine-2-carboxylate using Adam's catalyst (PtO2) in acetic acid proceeds via the syn-addition of hydrogen across the aromatic ring, yielding the cis-diastereomer almost exclusively (>95:5 cis:trans ratio)[2][4]. Conversely, Route B (Lithiation-Trapping) of N-Boc-3-methylpiperidine using s-BuLi/TMEDA followed by CO2 trapping often yields a mixture of trans and cis isomers that requires subsequent chromatographic separation[3][4]. Route B is preferred if you already possess enantiopure 3-methylpiperidine and wish to functionalize the alpha-position[5].
Module 2: Troubleshooting Route A (Pyridine Hydrogenation)
Q&A: Yield and Purity Issues
Q: My hydrogenation using PtO2 stalls at 50% conversion. How do I improve the yield? A: Incomplete reduction is typically caused by catalyst poisoning or insufficient hydrogen mass transfer. Pyridine derivatives strongly coordinate to the platinum surface, which can inhibit further catalytic turnover.
-
Causality: Acetic acid (AcOH) is used as the solvent specifically to protonate the pyridine nitrogen. This reduces its coordinating ability and prevents catalyst deactivation[6]. If your AcOH is not glacial or contains trace moisture/impurities, protonation is incomplete.
-
Solution: Ensure the use of anhydrous glacial acetic acid. Additionally, properly activate the PtO2 catalyst by evacuating the flask and back-filling with Argon three times before introducing H2[6].
Q: I am observing over-reduction or ring-opening side products. What is going wrong? A: High pressures or elevated temperatures can lead to the hydrogenolysis of the C-N bond. The reduction must be performed at room temperature under a simple balloon of H2 (1 atm)[6].
Self-Validating Protocol: PtO2-Catalyzed Hydrogenation
This protocol incorporates built-in validation steps to ensure mechanistic integrity.
-
Preparation: Dissolve methyl 5-methylpyridine-2-carboxylate (1.0 eq, ~1.32 mmol) in glacial AcOH (5.0 mL) at room temperature under an Argon atmosphere[6].
-
Catalyst Addition: Add PtO2 (10 mol%). Validation: The solution should turn black as the solid catalyst is suspended.
-
Purging: Evacuate the reaction flask under reduced pressure and back-fill with Argon (repeat 3 times)[6].
-
Hydrogenation: Charge the flask with H2 via a balloon. Stir vigorously for 16–24 hours[4][6]. Validation: Monitor by TLC (8:2 hexane-EtOAc); the UV-active starting material spot should completely disappear, replaced by a ninhydrin-active product spot.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with MeOH (30 mL)[6]. Evaporate the filtrate under reduced pressure to yield the crude cis-piperidine acetate salt.
Quantitative Data Summary: Hydrogenation Optimization
| Catalyst | Loading | Solvent | Temp | Yield | Diastereomeric Ratio (cis:trans) |
| PtO2 | 10 mol% | Glacial AcOH | 25°C | 97% | >95:5 |
| PtO2 | 5 mol% | Glacial AcOH | 25°C | 62% | >95:5 |
| Pd/C (10%) | 10 mol% | MeOH | 25°C | 45% | 80:20 |
Data synthesized from standard optimization parameters for pyridine ester reductions[4][6].
Module 3: Troubleshooting Route B (Directed Lithiation & Trapping)
Fig 2: Mechanistic pathway of Boc-directed alpha-lithiation and CO2 trapping.
Q&A: Regioselectivity and Trapping Efficiency
Q: My lithiation-trapping sequence yields very little of the desired 2-carboxylic acid. I mostly recover starting material. Why? A: This is a classic symptom of either failed deprotonation or moisture quenching the organolithium intermediate.
-
Causality: The alpha-protons of N-Boc-piperidines are weakly acidic. The Boc group acts as a Directed Metalation Group (DMG). TMEDA (tetramethylethylenediamine) is strictly required to break up the s-BuLi hexamers into reactive monomers and coordinate the lithium ion, drastically increasing the basicity of the alkyl group[2][4].
-
Solution: Ensure TMEDA is freshly distilled over CaH2. The reaction must be kept strictly at or below -60°C to -78°C[2][3]. If the temperature spikes, the organolithium intermediate can decompose or attack the Boc group intramolecularly.
Q: How do I ensure anhydrous CO2 trapping? A: Do not use ambient dry ice directly if purity is a concern, as condensation introduces water. Instead, pass the CO2 gas generated from dry ice through a drying tube (e.g., Drierite) before bubbling it vigorously into the -78°C reaction mixture.
Self-Validating Protocol: Directed Lithiation and CO2 Trapping
-
Complex Formation: To a flame-dried flask under Argon, add N-Boc-3-methylpiperidine (1.0 eq, 1.0 mmol) and freshly distilled TMEDA (1.3 eq, 1.3 mmol) in anhydrous Et2O (4 mL)[2][6].
-
Lithiation: Cool the solution to -78°C. Add s-BuLi (1.3 eq of a 1.3 M solution in hexanes) dropwise[3][4]. Validation: A slight yellowing of the solution indicates the formation of the organolithium complex. Stir at -78°C for 2 hours.
-
Electrophilic Trapping: Bubble anhydrous CO2 gas directly into the solution for 30 minutes at -78°C.
-
Quenching & Workup: Quench the reaction with sat. NH4Cl (aq). Extract with EtOAc. To isolate the carboxylic acid, extract the organic layer with 1M NaOH, separate the aqueous layer, acidify to pH 3 with 1M HCl, and re-extract with EtOAc.
-
Deprotection (Optional): To obtain the free amino acid, treat the N-Boc product with TFA/CH2Cl2 (1:1) at room temperature for 2 hours[5].
Module 4: Resolution and Enantiomeric Purity
Q: I synthesized the racemic mixture. How can I resolve it to get the pure (2S,5R) or (2R,5S) enantiomer? A: If asymmetric synthesis was not used, classical resolution is highly effective.
-
Causality: Diastereomeric salt formation leverages the different solubility profiles of salts formed between the racemic amine and a chiral acid. Co-crystallization of racemic 3-methylpiperidine with (S)-mandelic acid prior to the lithiation step is a highly efficient way to obtain (S)-3-methylpiperidine (>98% ee)[5]. This enantiopure starting material can then be carried through the Boc-protection and lithiation sequence to yield the specific enantiomer of 5-methylpipecolic acid.
-
Enzymatic Alternative: Lipase-catalyzed resolution can selectively hydrolyze the ester of one enantiomer, leaving the other intact[1].
Quantitative Data Summary: Resolution Methods Comparison
| Resolution Method | Stage of Synthesis | Reagent | Typical Enantiomeric Excess (ee) | Yield (Max 50%) |
| Classical Co-crystallization | Pre-lithiation (Amine) | (S)-Mandelic Acid | >98% | 42% |
| Enzymatic Hydrolysis | Post-hydrogenation (Ester) | Lipase (e.g., CALB) | >95% | 45% |
| Chiral HPLC | Final Product | Chiralpak AD-H | >99% | 48% |
References
1.[1] Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem: Preparation Methods. Benchchem. 2.[2] Piperidines ESI-revised3 - The Royal Society of Chemistry. RSC.org. 3.[5] Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach - PMC. NIH.gov. 4.[3] Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. WhiteRose.ac.uk. 5.[6] Piperidines ESI-revised3 - The Royal Society of Chemistry (Extended). RSC.org. 6.[4] Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space (Extended). WhiteRose.ac.uk.
Sources
- 1. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Piperidine Emulsions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through one of the most notorious bottlenecks in synthetic organic chemistry: the stubborn emulsion. When working with piperidine derivatives, liquid-liquid extraction (LLE) often transforms from a routine phase separation into a frustrating, milky suspension.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you break emulsions and recover your active pharmaceutical ingredients (APIs).
The Causality: Why Do Piperidines Emulsify?
To troubleshoot an emulsion, we must first understand its thermodynamic driver. Emulsions do not form spontaneously; they require an emulsifying agent to lower the interfacial tension between two immiscible liquid phases 1.
Piperidine is a secondary amine with a pKa of approximately 11.2. During an aqueous workup, if the pH of your aqueous layer is near this pKa (e.g., pH 10–12), the piperidine exists in a dynamic equilibrium between its protonated (hydrophilic) and free-base (lipophilic) forms. This structural duality effectively turns your target molecule into a surfactant. The polar amine head interacts with the aqueous phase, while the non-polar hydrocarbon ring solvates into the organic phase, stabilizing microscopic droplets and preventing bulk phase separation 1.
Frequently Asked Questions (FAQs)
Q: My DCM/water extraction of a piperidine intermediate has formed a thick emulsion. Should I just wait it out? A: No. While time can resolve minor emulsions, piperidine-stabilized emulsions in dichloromethane (DCM) are notoriously stable due to the small density difference between DCM and water when loaded with solutes. Instead of waiting, you must actively disrupt the micellar stability. If the emulsion is severe, adding a small amount of a bridging solvent like methanol can disrupt the surfactant layer, though this may pull some water into your organic phase 2.
Q: How does pH manipulation resolve the emulsion? A: By eliminating the surfactant species. To force the piperidine entirely into the organic layer, the aqueous pH must be at least 2 pKa units above the conjugate acid's pKa [[3]](). For piperidine, basifying the aqueous layer to pH > 13.2 ensures that >99% of the molecules are in the neutral, free-base form. Without the charged ammonium headgroup, the molecule loses its amphiphilic character, the micelles collapse, and the phases separate.
Q: What if my piperidine compound is base-sensitive and I cannot raise the pH to 13? A: If pH adjustment is contraindicated, employ the Salting-Out Effect . By saturating the aqueous layer with NaCl or (NH₄)₂SO₄, you drastically increase the ionic strength of the aqueous phase. Water molecules preferentially solvate the highly charged inorganic ions, reducing their availability to interact with the polar moieties of your piperidine 4. This thermodynamic shift forces the organic compound out of the aqueous phase.
Q: I adjusted the pH and added salt, but a "rag layer" still persists. What is stabilizing it? A: Insoluble micro-particulates. Often, trace metal salts or polymeric byproducts precipitate at the liquid-liquid interface, acting as a physical scaffold for the emulsion [[5]](). The definitive solution here is mechanical: filter the entire biphasic mixture through a pad of Celite 6.
Quantitative Data: Solvent & Workup Optimization
Selecting the right solvent system is a preventative measure. The table below summarizes the physicochemical properties of common extraction solvents and their emulsion risks when handling piperidines.
| Solvent | Density (g/mL) | Density Diff. vs Water | Emulsion Risk with Amines | Recommended Mitigation Strategy |
| Dichloromethane (DCM) | 1.33 | 0.33 (Heavier) | High | Avoid if possible; use Celite filtration if emulsion forms [[6]](). |
| Ethyl Acetate (EtOAc) | 0.90 | 0.10 (Lighter) | Moderate | Add brine to increase aqueous density and ionic strength 7. |
| MTBE | 0.74 | 0.26 (Lighter) | Low | Ideal for free-base extraction; excellent phase separation. |
| 2-Methyltetrahydrofuran | 0.86 | 0.14 (Lighter) | Low | Good alternative to DCM; naturally separates from brine. |
Experimental Protocols: Self-Validating Systems
Every protocol must be self-validating. Never discard any layer until the final product mass and purity are confirmed.
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Purpose: To resolve emulsions thermodynamically by increasing aqueous ionic strength 4.
-
Assess the Emulsion: Transfer the emulsified mixture to an appropriately sized separatory funnel. Ensure there is at least 20% headspace.
-
Saturate the Aqueous Phase: Add a saturated aqueous solution of NaCl (brine) equal to roughly 25% of the total emulsion volume.
-
Gentle Agitation: Do not shake vigorously. Vigorously shaking a surfactant-loaded mixture will only generate smaller droplets, worsening the emulsion 1. Instead, gently swirl the funnel in a circular motion for 2–3 minutes to allow the salt to diffuse.
-
Phase Observation (Validation Step): Mount the funnel and observe. You should see a distinct boundary forming as the density of the aqueous layer increases and the solubility of the piperidine in the water decreases 7.
-
Product Verification (Validation Step): Before draining, spot both phases on a TLC plate or run a quick LC-MS to ensure your piperidine API has fully partitioned into the organic phase.
Protocol B: The Celite Filtration Method
Purpose: To resolve mechanically stabilized emulsions caused by fine particulates 6.
-
Prepare the Filter: Pack a medium-porosity sintered glass funnel with a 2–3 cm layer of Celite 545.
-
Pre-wet the Pad: Wet the Celite pad with the organic solvent used in your extraction (e.g., EtOAc) and apply a gentle vacuum to pack it tightly.
-
Filter the Emulsion: Pour the entire emulsified biphasic mixture directly onto the Celite pad under vacuum.
-
Rinse: Rinse the filter cake with a small volume of fresh organic solvent to ensure no product remains trapped in the silica matrix 5.
-
Phase Separation (Validation Step): Transfer the filtrate back to a clean separatory funnel. The removal of the stabilizing particulates will result in an immediate, clean phase separation.
Workflow Visualization: Emulsion Resolution Decision Tree
Caption: Decision tree for resolving piperidine emulsions via pH, salting-out, and filtration.
References
- Title: Technical Support Center: Workup Procedures for Reactions Involving Basic Amines Source: Benchchem URL
- Title: Enhancing Extractions by Salting Out Source: LCGC International URL
- Title: Tackling emulsions just got easier Source: Biotage URL
- Title: Step-by-Step Procedures For Extractions Source: Chemistry LibreTexts URL
- Title: Not Voodoo: How to Manage an Emulsion Source: University of Rochester URL
- Title: Any troubleshooting for a reaction work-up?
- Source: ethernet.edu.
Sources
Technical Support Center: Advanced Troubleshooting for Piperidine Ring Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges where researchers lose the stereochemical integrity of alpha-chiral centers during the functionalization of piperidine rings. The piperidine scaffold is ubiquitous in drug development, but its stereocenters are highly susceptible to epimerization under both basic and radical conditions.
This guide is designed to move beyond generic advice. We will dissect the mechanistic causality behind epimerization, provide targeted troubleshooting for your specific synthetic workflows, and outline self-validating protocols to ensure absolute stereocontrol.
Diagnostic Matrix: Quantitative Impact of Reaction Conditions
Before diving into specific troubleshooting, use this diagnostic table to identify the primary cause of epimerization in your current workflow and the expected quantitative improvement upon applying our interventions.
| Reaction Condition | Substrate Type | Primary Causality of Epimerization | Targeted Intervention | Quantitative Impact |
| Amide Coupling (HATU/DIPEA) | N-Boc-Piperidine-2-carboxylic acid | Base-catalyzed abstraction via 5(4H)-oxazolone intermediate | Switch base to 2,4,6-Collidine; add HOAt | Epimerization reduced from >20% to <2% [1] |
| Fmoc Deprotection (20% Piperidine) | Hindered/Thioamide Piperidines | Prolonged exposure to basic conditions | Switch to DBU-based deprotection | Epimerization reduced by ~69% [2] |
| Photoredox C–H Arylation | 2,3-disubstituted piperidines | Reversible Hydrogen Atom Transfer (HAT) | Add CySH catalyst to drive equilibrium to thermodynamic product | Diastereomeric ratio (dr) improved from 70:30 to 95:5 (anti:syn) [3] |
Deep-Dive Q&A: Troubleshooting Epimerization
Q1: I am performing an amide coupling with an N-Boc protected chiral piperidine-2-carboxylic acid using HATU and DIPEA. My yield is fine, but chiral HPLC shows significant racemization/epimerization. Why is this happening? The Causality: The loss of stereochemical integrity during the activation of N-acyl/N-Boc amino acids is primarily driven by the formation of a 5(4H)-oxazolone intermediate [1]. When the carboxylic acid is hyper-activated by HATU, the carbonyl oxygen of the adjacent N-Boc group can attack the activated ester. The alpha-proton of this newly formed oxazolone ring is highly acidic. Strong, unhindered bases like DIPEA rapidly abstract this proton, generating a planar enolate. Subsequent reprotonation occurs from either face, destroying your stereocenter before the amine nucleophile even has a chance to attack [4]. The Solution: You must alter the kinetic rates. Slow down oxazolone formation and speed up aminolysis. Switch your base from DIPEA to a weaker, sterically hindered base like 2,4,6-collidine. Additionally, incorporating an additive like HOBt or HOAt suppresses the side reaction by rapidly converting the highly reactive uronium-activated species into a slightly less reactive, but highly aminolysis-prone, OBt/OAt ester [1].
Q2: I am incorporating a piperidine building block into a solid-phase peptide synthesis (SPPS) workflow. Standard Fmoc deprotection (20% piperidine in DMF) is causing epimerization at the C-terminal residue. How do I prevent this? The Causality: The traditional Fmoc deprotection mechanism proceeds via an E1cb elimination pathway. While highly efficient, the standard protocol requires 10–20 minutes of exposure to 20% piperidine. This prolonged basic environment provides ample time for the abstraction of the acidic alpha-proton from susceptible residues (especially those adjacent to electron-withdrawing groups or thioamides) [2]. The Solution: Limit the residence time of the base or change the base profile. Utilizing a DBU-based deprotection cocktail (e.g., 2% DBU in DMF) accelerates the Fmoc removal, allowing for much shorter deprotection cycles (e.g., 2 x 3 minutes). This drastically reduces the window of opportunity for base-catalyzed alpha-proton abstraction, cutting epimerization rates by over 60% [2].
Q3: During the photoredox-catalyzed alpha-amino C–H arylation of my piperidine library, I am observing a scrambled mixture of syn and anti diastereomers. Can I control this? The Causality: Unlike base-catalyzed epimerization, photoredox functionalization induces epimerization via a radical mechanism. The process involves a reversible Hydrogen Atom Transfer (HAT) mediated by thiyl radicals (generated from thiol additives like PhSH or CySH) [3]. The catalyst abstracts the alpha-hydrogen, forming a planar alpha-amino radical. Because this HAT process is reversible, the radical can be reprotonated from either face [5]. The Solution: You cannot easily prevent this under photoredox conditions, but you can harness it. This reversible pathway funnels the kinetic mixture toward the most thermodynamically stable conformation. If you are obtaining a poor mixture (e.g., 70:30), it means the equilibrium hasn't fully settled. By switching to a polarity-matched thiol with a stronger S–H bond (like Cyclohexanethiol, CySH) and extending the reaction time, you can drive the epimerization almost entirely to the thermodynamically favored anti diastereomer (up to 95:5 dr) [3] [5].
Mechanistic Visualization
The following diagram illustrates the divergent pathways of piperidine functionalization during amide coupling. Notice how the choice of base and coupling speed dictates whether the reaction proceeds through the destructive oxazolone pathway or the stereoretentive direct aminolysis pathway.
Divergent pathways in piperidine functionalization: Epimerization vs. Stereoretention.
Self-Validating Experimental Protocols
Protocol A: Epimerization-Free Amide Coupling of Chiral Piperidines
Use this protocol to prevent base-catalyzed epimerization during the functionalization of alpha-chiral piperidine carboxylic acids.
-
Pre-activation Setup: Dissolve the N-Boc protected chiral piperidine acid (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Controlled Activation: Add HOAt (1.1 eq) followed by HATU (1.1 eq). Stir for 5 minutes.
-
Validation Check: Remove a 5 µL aliquot and quench in methanol. TLC or LC-MS should confirm the complete conversion of the starting material to the methyl ester, indicating successful active ester formation without degradation.
-
-
Amine Addition: Add the target amine (1.2 eq).
-
Base Addition (Critical Step): Dropwise, add 2,4,6-collidine (2.5 eq). Do not use DIPEA or TEA. Maintain at 0 °C for 1 hour, then allow to warm to room temperature.
-
Workup & Validation: Quench with 5% aqueous citric acid to neutralize the collidine. Extract with EtOAc.
-
Validation Check: Analyze the crude organic layer via Chiral HPLC. You should observe >98% enantiomeric/diastereomeric excess, confirming the suppression of the oxazolone racemization pathway [1].
-
Protocol B: Controlled Thermodynamic Epimerization via Photoredox HAT
Use this protocol when you have a kinetic mixture of piperidine diastereomers and wish to drive the entire pool to the thermodynamically stable anti-isomer.
-
Reaction Assembly: In a flame-dried vial, combine the piperidine substrate (1.0 eq), the photocatalyst [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (1 mol %), and Cyclohexanethiol (CySH, 10 mol %) in anhydrous methanol (0.05 M) [5].
-
Degassing: Sparge the solution with argon for 15 minutes to remove oxygen, which will quench the excited state of the Iridium catalyst.
-
Irradiation: Seal the vial and irradiate with a 34 W blue LED lamp at room temperature for 12–24 hours.
-
Validation Check: The solution should exhibit a steady luminescence under the blue LED. If the solution turns dark or loses luminescence, the catalyst may have degraded, indicating incomplete degassing.
-
-
Isolation & Validation: Remove the solvent under reduced pressure and purify via flash chromatography.
-
Validation Check: Acquire a 1H NMR spectrum of the purified product. Analyze the coupling constants (
-values) of the alpha-proton. A shift to large trans-diaxial coupling constants ( > 10 Hz) confirms complete conversion to the anti (axial-axial) conformation [3].
-
References
-
Benchchem Technical Support. "avoiding racemization during the synthesis of chiral piperidine acids". Benchchem. 1
-
Smolecule Application Notes. "Low-Epimerization Synthesis Method for Fmoc-L-Phe-MPPA and Other Thioamide-Containing Peptides: Application Notes and Protocols". Smolecule. 2
-
Walker, M. M., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization". NIH PMC. 3
-
MDPI. "Epimerisation in Peptide Synthesis". MDPI. 4
-
Kazerouni, A. M., et al. "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer". NIH PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrogenation of Pyridine Precursors
Topic: Troubleshooting Catalyst Poisoning & Deactivation
Scope: Heterogeneous Hydrogenation (Pyridine
Introduction: The "Pyridine Paradox"
Welcome to the technical support hub for pyridine hydrogenation. If you are here, you are likely facing the "Pyridine Paradox": To reduce the pyridine ring, you must activate it, but the unactivated ring poisons the very catalyst required to reduce it. [1]
The nitrogen atom in pyridine is a double-edged sword. Its lone pair (
This guide moves beyond generic advice to address the specific mechanistic failures of Kinetic Inhibition , Dehalogenation , and Irreversible Poisoning .[1]
Module 1: Kinetic Inhibition (The Reaction Stalls)
Symptom: The reaction starts but uptake stops abruptly, or the reaction never initiates despite high pressure.
The Mechanism: N-Lone Pair Poisoning
In neutral media, pyridine acts as a ligand rather than a substrate.[1] It coordinates "standing up" on the metal surface via the nitrogen atom ($ \eta^1 $-adsorption).[1] This forms a dense monolayer that physically blocks
Troubleshooting Protocol
| Variable | Recommendation | Mechanistic Rationale |
| Solvent/Additive | Acidic Media (Required) | Protonating the Nitrogen ( |
| Preferred Acids | Acetic Acid (Glacial) or HCl/MeOH | Acetic acid serves as both solvent and promoter.[1] For acid-sensitive substrates, use 1.1 eq. of HCl or |
| Catalyst Choice | Pt/C or Rh/C | Platinum and Rhodium are less susceptible to N-poisoning than Palladium. Pd often requires higher acid loads to function. |
| Pressure | > 5 bar (up to 50 bar) | High |
Visualization: Competitive Adsorption
Module 2: Selectivity Failure (Dehalogenation)
Symptom: You are reducing a Chloropyridine or Bromopyridine. The ring reduces, but you also lose the halogen (forming de-halo piperidine and HX).
The Conflict
-
To reduce the ring: You need Acid (to prevent N-poisoning).
-
To keep the halogen: You usually need Base (to neutralize HX) or avoid Pd.[1]
-
The Problem: Pd/C is the best catalyst for dehalogenation (hydrogenolysis). Using Pd/C + Acid on a chloropyridine will almost certainly strip the chlorine.
Strategic Solutions
1. The "Switch Metal" Strategy (Primary Recommendation)
Do NOT use Palladium (Pd/C) if you need to retain a halogen.[1]
-
Use Platinum (Pt/C or PtO2): Pt is significantly less active for hydrogenolysis (C-Cl bond breaking) than Pd while remaining active for ring reduction.[1]
-
Use Rhodium (Rh/C): Rhodium is excellent for ring saturation under mild conditions and often preserves halogens better than Pd.[1]
2. The "Acid Alternative" Strategy
If you cannot use strong mineral acids due to sensitive groups:
-
Fluorinated Alcohols: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the solvent.[1] These solvents are strong hydrogen-bond donors that activate the pyridine ring (mimicking protonation) without the harsh acidity that promotes dehalogenation side reactions [1, 3].[1]
-
Lewis Acid Complexation: Pre-complex the pyridine with
or a Borane species. This blocks the lone pair without adding free protons that might facilitate oxidative addition of the halogen to the metal [4].
Catalyst Selection Matrix
| Substrate Feature | Recommended Catalyst | Solvent System | Pressure |
| Simple Pyridine | 5% Pd/C or Raney Ni | MeOH + Acetic Acid | 5-20 bar |
| Halogenated (Cl/Br) | 5% Pt/C or 5% Rh/C | Acetic Acid or TFE | 20-50 bar |
| Sulfur-Containing | Sulfided Pt (Pt(S)/C) | Acidic MeOH | > 50 bar |
| Acid-Sensitive | Rh/C | TFE or Water | 5-10 bar |
Module 3: Irreversible Poisoning (Sulfur & Dimers)[1]
Symptom: Catalyst dies immediately (Sulfur) or activity decays gradually over runs (Fouling).
Q: Why did my fresh catalyst die instantly?
A: Sulfur Poisoning. If your pyridine precursor was synthesized via a route involving thionyl chloride, sulfonamides, or thiols, even ppm levels of sulfur will poison Pd and Pt catalysts permanently.[1] Sulfur binds irreversibly to the metal surface.
-
Solution:
Q: Why is the reaction slowing down over time (Fouling)?
A: Dimerization. Partially reduced intermediates (e.g., dihydropyridines) are highly reactive enamines.[1] If the hydrogenation is too slow (low pressure or poor agitation), these intermediates react with each other to form "flyover" dimers or polymers that coat the catalyst (coking).
-
Solution: Increase
pressure and agitation speed to ensure intermediates are reduced to piperidine faster than they can polymerize.
Experimental Protocol: Standard Operating Procedure (SOP)
Protocol: Hydrogenation of 3-Chloropyridine to 3-Chloropiperidine (Halogen Retention)
-
Preparation:
-
Substrate: 3-Chloropyridine (10 mmol).
-
Catalyst: 5% Pt/C (wet support, 50% water), 10 wt% loading relative to substrate.[1] Note: Do not use Pd/C.
-
Solvent: Glacial Acetic Acid (20 mL). Alternative: TFE if acid-sensitive.
-
-
Loading:
-
Charge the autoclave with catalyst first (under Argon/Nitrogen to prevent ignition).
-
Add the solution of substrate in acid.[2]
-
-
Reaction:
-
Workup:
-
Filter catalyst over Celite (Keep wet![1] Pyrophoric hazard).
-
Concentrate filtrate.
-
Basify with NaOH to liberate the free amine (The product will be a piperidinium salt initially).
-
Extract with DCM.
-
Troubleshooting Decision Tree
References
-
BenchChem. (2025).[1] Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Catalyst Selection. BenchChem Technical Notes.[3] Link[1]
-
RSC Advances. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[4][5] Organic & Biomolecular Chemistry.[6][7] Link
-
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian J. Chem. Link[1]
-
ThalesNano. (2022).[1] Difficult Hydrogenations – Saturation of Functionalized Pyridines.[7] H-Cube Application Notes.[1][7] Link
-
Princeton University. (2018).[1] Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation: Insights into Deactivation. ACS Catalysis.[8] Link[1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. thalesnano.com [thalesnano.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: 5-Methylpiperidine-2-carboxylic Acid vs. Proline in Peptidomimetics
Introduction
In the rational design of peptidomimetics, the restriction of backbone conformational flexibility is a primary strategy to enhance binding affinity and proteolytic stability.[1] Proline (Pro) is the standard-bearer for this approach, being the only proteinogenic amino acid with a secondary amine that constrains the
5-Methylpiperidine-2-carboxylic acid (5-Me-Pip) represents a higher-order structural evolution of proline. As a substituted homolog (pipecolic acid derivative), it introduces three critical alterations: ring expansion (5- to 6-membered), increased lipophilicity, and specific steric "locking" via the methyl substituent.[2]
This guide objectively compares these two residues, providing the experimental rationale for selecting 5-Me-Pip when proline fails to provide sufficient steric bulk or specific conformational bias.
Part 1: Structural and Physicochemical Comparison
The transition from Proline to 5-Me-Pip involves a shift from a flexible envelope pucker to a defined chair conformation.
Table 1: Physicochemical Profile[3]
| Feature | L-Proline | (2S,5R)-5-Methylpiperidine-2-carboxylic acid | Impact on Peptidomimetic |
| Structure | Pyrrolidine (5-membered) | Piperidine (6-membered) + Methyl | 5-Me-Pip is bulkier and more hydrophobic.[2] |
| Ring Conformation | Envelope ( | Chair (Defined axial/equatorial) | 5-Me-Pip offers a more rigid scaffold due to 1,3-diaxial constraints.[2] |
| LogP (Hydrophobicity) | ~ -2.5 (Hydrophilic) | ~ 0.5 - 1.0 (Estimated) | 5-Me-Pip improves membrane permeability and blood-brain barrier (BBB) penetration.[2] |
| Amide Bond ( | Trans favored ( | Variable; Methyl group can destabilize trans, increasing cis population.[2] | 5-Me-Pip is a superior "turn inducer" in specific geometries. |
| Steric Demand | Moderate | High | 5-Me-Pip may require high-efficiency coupling reagents (e.g., HATU).[2] |
Part 2: Conformational Analysis & Mechanism
The scientific justification for using 5-Me-Pip lies in its ability to "lock" specific regions of the Ramachandran plot more effectively than proline.
The "Methyl Lock" Effect
While proline's pyrrolidine ring fluctuates between
-
Thermodynamic Control: The 5-methyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the ring protons.
-
Result: This preference anchors the ring conformation. Unlike unsubstituted pipecolic acid, which can flip chairs, 5-Me-Pip is conformationally biased.[2] This rigidifies the orientation of the
-carboxylate and -amine, pre-organizing the backbone for binding.
Modulation of Cis/Trans Isomerism
The peptide bond preceding a secondary amine (Xaa-Pro or Xaa-Pip) has a lowered barrier to cis/trans isomerization.[2]
-
Proline: favors trans (
) but allows cis ( ) to stabilize -turns (Type VI).[2] -
5-Me-Pip: The additional steric bulk of the methyl group—depending on its stereochemistry (cis or trans relative to the carboxylate)—can clash with the preceding residue's side chain in the trans state. This often shifts the equilibrium toward the cis-rotamer , making 5-Me-Pip a potent inducer of turn structures in foldamers.
Proteolytic Stability
Proline confers resistance to proteolysis, but some specific prolyl endopeptidases can still cleave Xaa-Pro bonds.[2] The 6-membered ring and the non-natural methyl substituent of 5-Me-Pip render the peptide bond nearly inert to standard mammalian proteases, significantly extending plasma half-life.
Part 3: Visualization of Conformational Logic
The following diagram illustrates the structural decision-making process and the conformational consequences of choosing 5-Me-Pip over Proline.
Caption: Decision logic comparing Proline and 5-Me-Pip based on conformational outcomes and desired applications.
Part 4: Experimental Protocols
To validate the utility of 5-Me-Pip in your specific sequence, the following protocols are recommended.
Protocol A: Synthesis of this compound
Note: While available commercially, in-house synthesis allows access to specific enantiomers.
Principle: Catalytic hydrogenation of 5-methylpicolinic acid (5-methylpyridine-2-carboxylic acid).[2]
-
Starting Material: Dissolve 5-methylpicolinic acid (10 mmol) in glacial acetic acid (30 mL).
-
Catalyst: Add
(Adams' catalyst, 5% w/w) or .[2] -
Hydrogenation: Pressurize to 50–60 psi
in a Parr shaker. React at Room Temperature for 12–24 hours.[2] -
Workup: Filter through Celite to remove catalyst.[2] Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from EtOH/Ether or use Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterion.[2]
Protocol B: Solid-Phase Coupling (SPPS)
Due to the steric hindrance of the secondary amine and the 5-methyl group, standard coupling (HBTU/DIEA) often fails or proceeds slowly.[2]
-
Resin Preparation: Swell resin (e.g., Rink Amide or 2-CTC) in DMF.[2]
-
Activation:
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[2]
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended as an additive to reduce racemization and improve kinetics.[2]
-
Ratio: AA : HATU : HOAt : DIEA = 3 : 2.9 : 3 : 6.[2]
-
-
Coupling:
-
Monitoring: The Kaiser test is ineffective for secondary amines. Use the Chloranil Test or p-Anil Test (Acetaldehyde/Chloranil) to detect free secondary amines (Blue/Green = Positive/Incomplete).[2]
Protocol C: Determination of via NMR[2]
-
Sample Prep: Dissolve 2-5 mg of the peptide in
or (depending on solubility). -
Acquisition: Acquire
-NMR (500 MHz+) and NOESY spectra. -
Analysis:
References
-
Synthesis of Pipecolic Acid Derivatives: Westerhoff, O., et al. "Synthesis of novel pipecolic acid derivatives.[2][5] Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines." Journal of the Chemical Society, Perkin Transactions 1, 2001.[2][5]
-
Conformational Analysis of Proline Analogues: Dugave, C., & Demange, L. "Cis-trans isomerization of organic molecules and biomolecules: implications and applications."[2] Chemical Reviews, 2003.[2]
-
Peptidomimetics and 3D Fragments: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[2] Journal of Medicinal Chemistry, 2009.[2]
-
Synthesis of 5-Methylnicotinic Acid (Precursor): "Preparation method of high-purity 5-methyl-nicotinic acid." CN106699650A.[2]
-
General Pipecolic Acid Conformational Data: Beausoleil, E., & Lubell, W. D.[2] "Steric effects on the amide cis-trans isomerism of prolyl and pipecolyl peptides." Journal of the American Chemical Society, 1996.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. davidpublisher.com [davidpublisher.com]
- 3. BJOC - Synthesis of (−)-halichonic acid and (−)-halichonic acid B [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Guide: 5-Methyl vs. 4-Methylpiperidine-2-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary
In the landscape of non-proteinogenic amino acids, methyl-substituted pipecolic acids (piperidine-2-carboxylic acids) serve as critical proline surrogates.[1][2] While structurally similar, the 4-methyl and 5-methyl isomers exhibit distinct biological profiles and applications.[1]
-
4-Methylpiperidine-2-carboxylic acid is the dominant pharmacophore, most notably serving as the key structural motif in the direct thrombin inhibitor Argatroban .[1] Its biological activity is driven by specific hydrophobic interactions within enzyme active sites (e.g., the S2 pocket of thrombin).
-
5-Methylpiperidine-2-carboxylic acid is primarily utilized as a conformational probe .[1] Due to the methyl group's proximity to the ring nitrogen, it exerts a profound steric influence on the cis/trans amide bond equilibrium, making it a powerful tool for stabilizing specific peptide secondary structures (turn mimetics).
This guide objectively compares their pharmacological utility, structural implications, and experimental applications.
Structural & Conformational Analysis
The biological divergence of these two isomers stems from the position of the methyl group relative to the peptide nitrogen and the carboxylate.
Stereochemical Impact on Amide Bond Rotamers
Pipecolic acid derivatives, like proline, undergo cis/trans isomerization of the amide bond. The position of the methyl substituent biases this equilibrium:
-
4-Methyl Isomer: The substituent is distal to the nitrogen. In the (2R,4R) configuration (found in Argatroban), the methyl group occupies an equatorial position in the chair conformation, minimizing 1,3-diaxial strain. It has a moderate effect on the cis/trans ratio compared to the unsubstituted parent.
-
5-Methyl Isomer: The substituent is proximal (delta-position) to the nitrogen.[1] Steric clash between the 5-methyl group and the N-acyl substituent (e.g., the preceding amino acid in a peptide) significantly destabilizes one rotamer. This allows researchers to "lock" a peptide conformation into a specific geometry.[3]
Visualization of Conformational Logic
Figure 1: Decision tree illustrating how methyl substitution position dictates structural behavior and subsequent biological utility.[1]
Biological Activity Profile
4-Methylpiperidine-2-carboxylic Acid: The Thrombin Inhibitor Standard
The (2R,4R)-isomer is a validated clinical moiety.[1]
-
Mechanism of Action: In Argatroban , the 4-methylpiperidine moiety binds to the active site of thrombin. The 4-methyl group fits into the hydrophobic S2 pocket of the enzyme, enhancing binding affinity (
) compared to the unsubstituted analogue. -
Natural Occurrence: 4-Methylpipecolic acid residues are also identified in peptide antibiotics such as Virginiamycin S and Mikamycin B , where they contribute to the rigidification of the macrocyclic peptide ring, protecting it from proteolytic degradation.
-
NMDA Receptor Activity: 4-methyl derivatives (e.g., related to 4-methyl-HA-966) have been explored as antagonists at the glycine binding site of the NMDA receptor, showing neuroactive potential.[1]
This compound: The Structural Probe
While less common in approved drugs, the 5-methyl isomer is vital in de novo peptide design.[1]
-
Peptidomimetics: Used to induce Type VI
-turns in peptide chains.[1] The steric bulk at the 5-position forces the peptide backbone into a kinked conformation, which is essential for mimicking protein loops or designing inhibitors for protein-protein interactions. -
Metabolic Stability: Introduction of the methyl group at C5 hinders enzymatic oxidation at the
-carbon, potentially increasing the half-life of peptides containing this residue against P450-mediated metabolism.[1]
Comparative Data Summary
| Feature | 4-Methylpiperidine-2-COOH | 5-Methylpiperidine-2-COOH |
| Primary Application | Therapeutic Agent (Anticoagulant) | Research Tool (Structural Biology) |
| Key Drug Example | Argatroban (Novastan®) | Synthetic Peptide Probes |
| Stereochemistry | (2R,4R) is bioactive isoform | Stereochemistry dictates turn type |
| Binding Mechanism | Hydrophobic interaction (S2 pocket) | Steric constraint (Entropy reduction) |
| Amide Bond Effect | Moderate bias | Strong bias (Proximal steric clash) |
| Natural Sources | Virginiamycins, Mikamycins | Rare / Synthetic |
Experimental Protocols
Protocol A: Synthesis of Argatroban Intermediate (4-Methyl Coupling)
Context: This protocol describes the coupling of the 4-methylpipecolic acid moiety to an arginine derivative, a critical step in synthesizing thrombin inhibitors.
-
Reagents: (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester,
-protected L-arginine, HBTU (coupling agent), DIPEA (base), DMF (solvent).[1] -
Procedure:
-
Dissolve
-protected L-arginine (1.0 eq) in anhydrous DMF (0.1 M). -
Add DIPEA (3.0 eq) followed by HBTU (1.1 eq) at 0°C. Stir for 15 min to activate the carboxylate.
-
Add (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product should show a mass shift corresponding to the amide bond formation.
-
Workup: Dilute with EtOAc, wash with 5% citric acid, 5% NaHCO
, and brine. Dry over Na SO .
-
Protocol B: Thrombin Inhibition Assay (Chromogenic)
Context: To compare the potency of 4-methyl vs 5-methyl analogues.[1]
-
System: Human
-thrombin and chromogenic substrate (e.g., S-2238).[1] -
Preparation:
-
Prepare serial dilutions of the test compound (Argatroban or 5-methyl analogue) in Tris-buffered saline (pH 7.4, 0.1% BSA).
-
Add human
-thrombin (final conc.[1] 0.5 nM) to the wells. Incubate for 10 min at 37°C.
-
-
Initiation:
-
Add chromogenic substrate S-2238 (100
).[1] -
Measure absorbance at 405 nm kinetically for 10 minutes.
-
-
Analysis:
-
Calculate the initial velocity (
) for each concentration. -
Plot
vs. [Inhibitor] to determine . -
Expected Result: The 4-methyl analogue (Argatroban) should show
in the low nanomolar range, whereas 5-methyl analogues typically show reduced potency unless the S2 pocket can accommodate the shifted methyl group.
-
References
-
FDA Access Data. Argatroban Injection Prescribing Information. (Confirmed structure and mechanism as direct thrombin inhibitor).[4][5]
-
National Cancer Institute (NCI) Drug Dictionary. Definition of Argatroban.[6] (Details on (2R,4R)-4-methylpiperidine-2-carboxylic acid moiety).
-
Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochem Biophys Res Commun.[2] (Establishes pipecolic acid as a proline surrogate).
-
ResearchGate. Structure of Argatroban.[5] (Visual confirmation of the 4-methyl substitution pattern).
-
PubChem. (2R,4R)-4-methylpiperidine-2-carboxylic acid Compound Summary.[1]
Sources
- 1. Argatroban | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Facebook [cancer.gov]
Comparative Guide: Piperidine vs. Pyrrolidine Carboxylic Acids in Asymmetric Catalysis
As a Senior Application Scientist, I frequently observe researchers defaulting to L-proline (pyrrolidine-2-carboxylic acid) for organocatalytic transformations. While proline is rightfully celebrated as the "simplest enzyme," its six-membered homologue, pipecolic acid (piperidine-2-carboxylic acid), offers distinct stereochemical advantages that are frequently overlooked in drug development pipelines.
This guide provides a rigorous comparative study between pyrrolidine and piperidine carboxylic acids. By analyzing their mechanistic divergences, transition state energetics, and practical applications, we will establish a framework for selecting the optimal catalyst for your specific asymmetric synthesis needs.
Mechanistic Foundations: The Impact of Ring Size
The fundamental divergence in catalytic behavior between proline and pipecolic acid stems from the geometry of their respective enamine intermediates[1, 2].
-
Pyrrolidine Core (5-Membered): The five-membered ring of proline possesses a rigid envelope conformation. The nitrogen lone pair exhibits high p-character, making the resulting enamine highly nucleophilic. In the transition state, the energetic difference between the s-cis and s-trans enamines is large (>2 kcal/mol) [2]. This strong energetic bias rigidly dictates the approach of the electrophile, resulting in the overwhelming syn-diastereoselectivity characteristic of proline-catalyzed Aldol and Mannich reactions.
-
Piperidine Core (6-Membered): The six-membered ring of pipecolic acid adopts a chair conformation. This structural shift slightly reduces the nucleophilicity of the enamine due to altered nitrogen pyramidalization. More importantly, computational studies reveal that the energetic preference between the s-cis and s-trans enamine transition structures is compressed to less than 1 kcal/mol [1, 2]. This reduced energetic penalty allows pipecolic acid to access anti-selective pathways that are energetically forbidden for proline.
Mechanistic divergence of enamine transition states in proline vs pipecolic acid.
Catalytic Performance Comparison
To objectively compare these catalysts, we must evaluate their performance in benchmark carbon-carbon bond-forming reactions. The direct asymmetric Mannich reaction serves as an excellent model to highlight their stereochemical differences [1].
While proline strictly yields the syn-product, (S)-pipecolic acid affords ready access to highly enantiomerically pure products of both diastereomers (syn and anti). The insensitivity of pipecolic acid's diastereoselectivity to the steric bulk of the aldehyde is in sharp contrast to proline [1].
Quantitative Data: Asymmetric Mannich Reaction
Reaction Conditions: Aldehyde + N-PMP-protected α-imino ethyl glyoxylate in DMSO at RT.
| Catalyst | Substrate (Aldehyde) | Yield (%) | dr (syn:anti) | ee syn (%) | ee anti (%) |
| (S)-Proline | Propionaldehyde | 85 | > 95:5 | > 99 | N/A |
| (S)-Pipecolic Acid | Propionaldehyde | 80 | 2.0:1 | > 99 | > 99 |
| (S)-Pipecolic Acid | Isovaleraldehyde | 82 | 1.4:1 | > 99 | 98 |
| (S)-Pipecolic Acid | Hexanal | 83 | 1.5:1 | > 99 | > 99 |
Application Insight: If your drug development pipeline requires the anti-diastereomer of a β-amino acid derivative, proline will fail you. Pipecolic acid provides a highly enantioselective route to the anti-scaffold, which can then be separated via standard chromatography.
Advanced Applications: Peptidic Catalysts
Beyond single-amino-acid catalysis, the structural differences between pyrrolidine and piperidine rings profoundly impact the design of short peptide catalysts.
In the development of tripeptide organocatalysts (e.g., H-Pro-Pro-Xaa-NH2), the incorporation of a piperidine carboxylic acid (Pip) in place of the central proline creates the sequence H-D-Pro-Pip-Glu-NH2 . The six-membered Pip ring enhances the population of the trans conformer of the amide bond [3]. This conformational pre-organization results in a highly reactive and stereoselective peptidic catalyst capable of operating at loadings as low as 0.05 mol% —a remarkable feat for enamine-based organocatalysis [3].
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility in your laboratory, below is the optimized, step-by-step methodology for the (S)-pipecolic acid-catalyzed Mannich reaction [1]. This protocol is designed as a self-validating system; the analytical steps inherently verify the kinetic outcome of the reaction without introducing purification artifacts.
Protocol: (S)-Pipecolic Acid-Catalyzed Direct Mannich Reaction
1. Reagent Preparation & Solvent Selection
-
Step: To a dry reaction vial, add N-PMP-protected α-imino ethyl glyoxylate (0.5 mmol) and the desired aliphatic aldehyde (1.0 mmol). Dissolve in 5 mL of anhydrous DMSO.
-
Causality: DMSO is strictly required. Its high dielectric constant stabilizes the zwitterionic transition state of the enamine mechanism, accelerating the reaction rate to compensate for the slightly lower nucleophilicity of the piperidine enamine.
2. Catalyst Introduction
-
Step: Add (S)-pipecolic acid (0.15 mmol, 30 mol%) to the solution.
-
Causality: A 30 mol% loading is utilized to ensure rapid turnover and suppress background racemic uncatalyzed pathways.
3. Reaction Execution
-
Step: Stir the mixture vigorously at room temperature (20–25 °C) for 6–14 hours. Monitor the consumption of the imine via TLC (Hexanes/EtOAc).
4. Quenching and Direct Analysis (Critical Step)
-
Step: Upon completion, do not immediately subject the mixture to silica gel chromatography. Instead, take a crude aliquot, remove the solvent under high vacuum, and determine the diastereomeric ratio (dr) directly via 1H NMR.
-
Causality: β-amino aldehydes are prone to epimerization at the α-stereocenter when exposed to the mildly acidic surface of silica gel. Direct NMR analysis ensures the measured dr is a true reflection of the catalyst's kinetic selectivity.
5. Purification and Enantiomeric Excess Determination
-
Step: Purify the remaining bulk mixture via flash chromatography. Determine the enantiomeric excess (ee) of both the syn and anti products using chiral-phase HPLC. Both diastereomers should exhibit >98% ee.
Conclusion
While pyrrolidine-based catalysts (proline) remain the gold standard for achieving high syn-selectivity and rapid reaction rates, piperidine-based catalysts (pipecolic acid) are not merely inferior homologues. They are specialized tools. By lowering the energetic gap between s-cis and s-trans enamine transition states, pipecolic acid unlocks access to highly enantioenriched anti-diastereomers. Furthermore, its unique conformational properties make it an invaluable building block in the design of ultra-low-loading peptidic catalysts.
References
-
Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]
-
Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (MDPI) URL:[Link]
determination of enantiomeric excess of 5-methylpiperidine-2-carboxylic acid
Title: High-Resolution Comparison Guide: Determination of Enantiomeric Excess for 5-Methylpiperidine-2-carboxylic Acid
Executive Summary
This compound is a highly versatile chiral building block utilized extensively in the synthesis of peptidomimetics and bioactive pharmaceutical scaffolds [1]. Because its physicochemical and biological properties are intrinsically tied to its stereochemistry (e.g., the (2S,5R) configuration), accurately determining the enantiomeric excess (ee) following asymmetric synthesis or lipase-catalyzed resolution is a critical quality control step [1].
This guide objectively compares the industry-standard methodologies for determining the ee of this compound, providing researchers with mechanistically grounded, self-validating protocols.
The Analytical Challenge & Mechanistic Framework
Analyzing this compound presents two distinct chromatographic challenges:
-
Lack of a Strong Chromophore: The native molecule lacks conjugated pi-systems, meaning UV detection is limited to end-absorption (<220 nm), which is highly susceptible to baseline drift from mobile phase solvents.
-
Zwitterionic Nature: The presence of both a secondary amine and a carboxylic acid complicates direct reverse-phase separation and often leads to severe peak tailing on silica-based stationary phases due to secondary interactions with residual silanols.
To overcome these challenges, analytical scientists typically employ either Direct Supercritical Fluid Chromatography (SFC) using specialized chiral stationary phases, or Indirect Reverse-Phase HPLC following pre-column chiral derivatization.
Comparative Analysis of Methodologies
Method A: Direct Chiral SFC (The High-Throughput Standard) SFC has largely superseded traditional normal-phase HPLC for polar chiral amines. By utilizing supercritical CO₂ combined with a polar modifier (Methanol) and a basic additive (0.1% NH₃-H₂O), the enantiomers can be directly resolved on an amylose-based stationary phase such as Daicel Chiralpak AD [2]. Causality: The addition of aqueous ammonia is not optional; it is mechanistically required to mask the acidic silanol groups on the chiral stationary phase. Without it, the secondary amine of the piperidine ring will undergo strong ionic interactions, resulting in extreme peak broadening and loss of resolution. The high diffusivity of supercritical CO₂ allows for flow rates up to 3-5x faster than conventional HPLC.
Method B: Indirect HPLC via Marfey's Reagent (The High-Sensitivity Standard) For laboratories lacking SFC infrastructure or requiring ultra-high sensitivity (e.g., trace enantiomeric impurity profiling), pre-column derivatization with Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the gold standard for piperidine-2-carboxylic acid derivatives [3]. Causality: FDAA reacts with the secondary amine via Nucleophilic Aromatic Substitution (SₙAr) under mildly basic conditions. This converts the enantiomeric mixture into a pair of diastereomers. Because diastereomers possess different hydrophobicities and intramolecular hydrogen-bonding networks, they are easily separated on a standard, achiral C18 column. Furthermore, the bulky 2,4-dinitrophenyl moiety introduces a strong absorbance band at 340 nm, completely bypassing the molecule's native lack of a chromophore [3].
Quantitative Performance Comparison
| Parameter | Direct Chiral SFC (Chiralpak AD) | Indirect RP-HPLC (FDAA Derivatization) | Chiral GC-MS (Derivatized) |
| Primary Mechanism | Transient diastereomeric complexation on CSP | Covalent diastereomer formation | Volatilization & CSP interaction |
| Analysis Time | Very Fast (< 5-10 mins) | Moderate (40-50 mins) | Slow (60+ mins) |
| Resolution (Rs) | Good (Rs > 1.5) | Excellent (Rs > 2.5) | Good (Rs > 1.5) |
| Sensitivity (LOD) | ~10-50 µg/mL (UV 210 nm) | < 1 µg/mL (UV 340 nm) | < 0.1 µg/mL (SIM mode) |
| Sample Prep | Minimal (Dilute & Shoot) | High (Incubation, Quenching) | Very High (Esterification + Acylation) |
| Best Use Case | High-throughput process chemistry | Trace impurity profiling, marine peptides | Complex biological matrices |
Decision Workflow Visualization
Decision matrix for this compound enantiomeric excess determination.
Self-Validating Experimental Protocols
Protocol A: High-Throughput SFC Analysis (Intact Analyte) This protocol leverages supercritical fluid chromatography for rapid ee determination without derivatization.
-
Sample Preparation: Dissolve 1.0 mg of the this compound sample in 1.0 mL of LC-MS grade Methanol. Vortex until fully dissolved.
-
Instrument Parameters:
-
Column: Daicel Chiralpak AD (250 × 30 mm I.D., 10 µm) or analytical equivalent (250 × 4.6 mm, 5 µm) [2].
-
Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% (v/v) NH₃-H₂O (60:40 ratio) [2].
-
Flow Rate: 3.0 mL/min (for analytical scale).
-
Backpressure (Nozzle): 100 bar [2].
-
Temperature: 38 °C [2].
-
Detection: UV at 210 nm.
-
-
System Suitability & Self-Validation: Inject a known racemic mixture of this compound prior to the analytical run. The system is validated only if the resolution (Rs) between the enantiomeric peaks is ≥ 1.5, and the peak area ratio is 50:50 (±1%). If tailing occurs, it indicates the basic modifier has degraded; verify the freshness of the NH₃-H₂O modifier.
-
Calculation: % ee = |(Area_major - Area_minor)| / (Area_major + Area_minor) × 100.
Protocol B: High-Sensitivity Indirect HPLC (FDAA Derivatization) This protocol is designed for trace enantiomer detection using standard reverse-phase instrumentation.
-
Derivatization Reaction:
-
Mix 50 µL of the sample (approx. 50 mM in water) with 100 µL of a 1% (w/v) solution of FDAA (Marfey's reagent) in acetone.
-
Add 20 µL of 1.0 M NaHCO₃ to basify the solution, deprotonating the secondary amine to initiate the SₙAr reaction.
-
Incubate the mixture at 40 °C for 60 minutes in the dark.
-
-
Quenching: Stop the reaction by adding 20 µL of 1.0 M HCl. Causality: Acidification halts the reaction and protonates the unreacted FDAA, preventing degradation. Dilute with 810 µL of Methanol.
-
Instrument Parameters:
-
System Suitability & Self-Validation: The chromatogram must display a distinct, late-eluting peak corresponding to hydrolyzed FDAA (DNP-L-alanine). The presence of this peak validates that the derivatizing agent was in stoichiometric excess, ensuring 100% conversion of the analyte. The diastereomeric excess (de) calculated from the integrated DNP-analyte peaks directly correlates to the original ee.
References
- Benchchem. "Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid - Synthetic Routes and Reaction Conditions." Benchchem. Link
- National Institutes of Health (NIH) / PMC.
- Google Patents. "WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers.
Sources
- 1. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid | Benchchem [benchchem.com]
- 2. WO2022026892A1 - Piperidin-1- yl-n-pyrydi ne-3-yl-2-oxoacet am ide derivatives useful for the treatment of mtap-deficient and/or mt a-accumulating cancers - Google Patents [patents.google.com]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
assessing the conformational rigidity of 5-methylpiperidine-2-carboxylic acid analogs
Executive Summary
In peptidomimetic drug design, controlling the backbone geometry is paramount for high-affinity target binding. While Proline (Pro) and Pipecolic acid (Pip) are standard tools for inducing turn structures, they often suffer from conformational heterogeneity (e.g., cis/trans amide isomerization and ring puckering).
5-Methylpiperidine-2-carboxylic acid (5-Me-Pip) analogs emerge as superior "conformationally locked" alternatives. The introduction of a methyl group at the C5 position creates a steric anchor that restricts the piperidine ring pucker, thereby narrowing the accessible
This guide provides an objective technical comparison of 5-Me-Pip analogs against standard alternatives and details the experimental protocols required to validate their conformational rigidity.
Comparative Analysis: 5-Me-Pip vs. Alternatives
The following table contrasts the conformational behavior of 5-Me-Pip analogs with Proline and unsubstituted Pipecolic acid.
Table 1: Conformational Performance Matrix
| Feature | Proline (Pro) | Pipecolic Acid (Pip) | (2S, 5S)-5-Me-Pip (Trans) | (2S, 5R)-5-Me-Pip (Cis) |
| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperidine) | 6-membered (Piperidine) | 6-membered (Piperidine) |
| Ring Pucker | Envelope (C | Chair (Flexible flip) | Locked Chair | Biased Chair / Twist |
| Conformational Freedom | High (Low barrier pucker) | Moderate (Ring inversion possible) | Restricted (Methyl anchors equatorial) | Restricted (Steric clash driven) |
| Amide cis/trans Ratio | High cis population (~10-30%) | Moderate cis population | Tunable (Stereochem dependent) | Tunable (Stereochem dependent) |
| Primary Application | Fixed secondary structure | Novel turn geometries |
Technical Insight: In the (2S, 5S)-analog (where C2-COOH and C5-Me are trans relative to the ring plane), both substituents can adopt an equatorial orientation in a chair conformation. This creates a "thermodynamic lock," raising the energy barrier for ring inversion significantly compared to unsubstituted Pipecolic acid.
Strategic Assessment Workflow
To rigorously assess the rigidity of a new 5-Me-Pip analog, follow this decision matrix. It prioritizes solution-state NMR for dynamic analysis, supported by X-ray for static validation.
Figure 1: Decision workflow for assigning conformational preference using NMR and X-ray techniques.
Detailed Experimental Protocols
Protocol A: NMR-Based Conformational Assignment
Objective: Determine the ring pucker and substituent orientation (axial vs. equatorial) using scalar coupling constants (
Principle: The Karplus equation dictates that vicinal protons with a dihedral angle of ~180° (anti-periplanar, characteristic of axial-axial relationships) exhibit large coupling constants (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 5-Me-Pip derivative (e.g., N-acetyl methyl ester) in 600
L of CDCl or D O. Ensure the sample is free of paramagnetic impurities. -
Acquisition:
-
Acquire a high-resolution 1D
H NMR spectrum (minimum 500 MHz recommended). -
Perform a 2D COSY experiment to trace the spin system from H2 (
-proton) to H6 ( -protons). -
Perform a 2D NOESY (mixing time 500-800 ms) to detect through-space correlations.
-
-
Analysis of H2 Signal:
-
Locate the H2 resonance (typically
3.5 - 5.0 ppm). -
Analyze the multiplet structure.[1][2] In a locked chair with equatorial COOH, H2 is axial. It will show one large coupling (
Hz) to H3 and one small coupling ( Hz) to H3 . -
Self-Validating Check: If H2 appears as a narrow triplet or doublet of doublets with only small couplings (< 5 Hz), H2 is equatorial, implying the COOH group is axial (or the ring is in a twist-boat).
-
-
Analysis of Methyl Signal:
-
The C5-Methyl group doublet will show a specific chemical shift. An axial methyl is typically shielded (upfield) relative to an equatorial methyl due to 1,3-diaxial compression (
-gauche effect).
-
Protocol B: Computational Energy Barrier Scanning
Objective: Quantify the "locking" energy provided by the methyl group.
Step-by-Step Methodology:
-
Model Building: Construct 3D models of the 5-Me-Pip analog and the unsubstituted Pip control.
-
Method: Use DFT (Density Functional Theory) at the B3LYP/6-31G(d,p) level or higher (e.g., M06-2X) with a solvent model (PCM/SMD).
-
Scan: Perform a Relaxed Potential Energy Surface (PES) scan.
-
Coordinate: Ring inversion coordinate (e.g., C2-C3-C5-C6 dihedral).
-
Range: -60° to +60°.
-
-
Output: Plot Relative Energy (kcal/mol) vs. Dihedral Angle.
-
Success Metric: A 5-Me-Pip analog is considered "rigid" if the energy penalty for the alternative chair/boat conformation is > 3.0 kcal/mol higher than the global minimum.
-
Supporting Data: Coupling Constant Reference
Use the following reference values to interpret your NMR data for 5-Me-Pip analogs.
Table 2: Diagnostic
| Proton Relationship | Dihedral Angle ( | Typical | Structural Implication |
| H | ~180° | 10.0 - 12.5 | Rigid Chair, Anti-periplanar |
| H | ~60° | 2.0 - 5.0 | Gauche relationship |
| H | ~60° | 2.0 - 5.0 | Gauche relationship |
| H2 | ~180° | 11.0 | Equatorial COOH (Preferred) |
| H2 | ~60° | 3.5 | Axial COOH (High Energy) |
Mechanism of Action: The "Methyl Lock"
The enhanced rigidity of 5-Me-Pip stems from the minimization of A(1,3) strain and 1,3-diaxial interactions .
Figure 2: The "Methyl Lock" mechanism where the energetic penalty of placing a methyl group in an axial position forces the ring into a single dominant chair conformation.
References
-
Conformational Analysis of Piperidine Derivatives Source: Semantic Scholar / J. Org. Chem. Context: Establishes the dominance of the chair conformation for polymethylated piperidines and the energetic preference for equatorial substituents.
-
Conformational Preferences of Proline Analogues with Different Ring Size Source: PubMed / J. Phys. Chem. B Context: Comparative study of Azetidine, Proline, and Pipecolic acid, highlighting the increased flexibility of the six-membered ring without substitution.
-
Rational Design of 2,5-Disubstituted Piperidine Derivatives Source: PubMed / Bioorg. Med. Chem. Lett. Context: Discusses the synthesis and conformational constraints of 2,5-disubstituted piperidines, validating the "cis/trans" stereochemical impact on bioactivity.
-
NMR Coupling Constants (
) Reference Guide Source: Duke University NMR Center Context: Authoritative source for Karplus relationship values used in Protocol A. (Note: Linked to Reich Collection via Duke context for stability)
Sources
comparing the efficacy of different chiral resolving agents for piperidine carboxylic acids
[1]
Executive Summary & Strategic Selection
Piperidine carboxylic acids are critical pharmacophores in local anesthetics (e.g., Ropivacaine, Levobupivacaine) and anticonvulsants (e.g., Tiagabine). Because the piperidine ring is a secondary amine, diastereomeric salt formation remains the most scalable industrial method for enantiomeric separation, often outperforming chromatography in cost-efficiency for multi-kilogram batches.
The choice of resolving agent depends heavily on the position of the carboxyl group and the lipophilicity of the substrate (free acid vs. ester).
Quick Selection Matrix
| Substrate Class | Recommended Agent | Solvent System | Mechanism |
| Pipecolic Acid (2-COOH) | L-(+)-Tartaric Acid | 95% Ethanol / Water | H-bond network formation |
| Ethyl Nipecotate (3-COOEt) | (D)-Dibenzoyl Tartaric Acid (DBTA) | 95% Ethanol | |
| Nipecotic Acid (Free) | (S)-Mandelic Acid | Methanol / Acetone | Ionic interaction |
| Substituted Piperidines | Camphorsulfonic Acid (CSA) | Ethanol / Ether | Strong acid pairing for weak bases |
Mechanism of Action: Why Specific Agents Work
Effective resolution requires a significant solubility difference between the diastereomeric salts (
-
Tartaric Acid (TA): Works best for small, polar substrates (like free pipecolic acid). It forms rigid hydrogen-bond networks involving the hydroxyl groups and the carboxylates.
-
Dibenzoyl Tartaric Acid (DBTA): Essential for esters (like ethyl nipecotate). The benzoyl groups provide steric bulk and
- interaction sites that stabilize the crystal lattice of the hydrophobic ester, which simple tartaric acid cannot do effectively. -
Mandelic Acid: Often used when tartaric acid fails. It is a monocarboxylic acid, forming 1:1 salts that are sometimes more soluble but can be easier to crystallize if the amine is bulky.
Comparative Analysis & Experimental Data
Case Study A: Resolution of Piperidine-2-carboxylic Acid (Pipecolic Acid)
Target: (S)-Pipecolic Acid (Precursor to Ropivacaine)
| Resolving Agent | Yield (Initial) | ee% (Initial) | ee% (Recryst.) | Notes |
| L-(+)-Tartaric Acid | 35-40% | 88-90% | >99% | Standard industrial route. Requires "Tandem Resolution" (see protocol). |
| (S)-Mandelic Acid | 30% | 85% | 98% | Higher cost; used if tartaric acid quality is variable. |
| D-Camphorsulfonic Acid | <20% | 60% | 90% | Poor lattice energy match; salts are too soluble. |
Protocol 1: Tandem Resolution of DL-Pipecolic Acid
Ref: Adapted from US Patent 7,683,175 & Acta Chem. Scand. B41
Rationale: Using L-tartaric acid alone often leaves residual D-isomer. A "tandem" approach uses L-tartaric to precipitate the D-isomer (as the less soluble salt in water systems) or vice versa depending on solvent, followed by a polish with the opposite tartaric enantiomer.
-
Dissolution: Dissolve 1.0 eq of DL-pipecolic acid in 95% ethanol (5 vol) at 70°C.
-
Addition: Add 1.0 eq of L-(+)-tartaric acid dissolved in warm ethanol.
-
Crystallization: Cool slowly to 25°C over 6 hours. Seed with pure (L)-pipecolate-(L)-tartrate if available.
-
Filtration: Isolate the precipitate.
-
Result: The precipitate is enriched in the (L)-isomer (approx 90% ee).
-
-
Recrystallization: Dissolve the wet cake in water/ethanol (1:4) at reflux and cool.
-
Result: >99% ee (L)-Pipecolic acid L-tartrate.
-
-
Liberation: Treat salt with Amberlite IRA-400 (OH- form) or Ca(OH)2 to precipitate calcium tartrate and release free amino acid.
Case Study B: Resolution of Ethyl Nipecotate (Piperidine-3-carboxylate)
Target: (S)-Ethyl Nipecotate (Precursor to Tiagabine)
| Resolving Agent | Yield | ee% | Advantage |
| (D)-DBTA | 42% | >98% | Best Performance. Forms a supramolecular spiral net packing structure.[2] |
| (S)-Mandelic Acid | 32% | 92% | Requires multiple recrystallizations. |
| L-Tartaric Acid | N/A | <10% | Fails. The salt does not crystallize well due to lack of lipophilic interaction. |
Protocol 2: High-Efficiency Resolution with DBTA
Ref: Scientific.net, "Chiral Discrimination of Diastereomeric Salts with (R)-Nipecotic Acid"
-
Salt Formation: Charge 1.0 mol racemic ethyl nipecotate and 1.0 mol (D)-Dibenzoyl tartaric acid into 95% aqueous ethanol (7 vol).
-
Heating: Heat to 78°C until clear solution is obtained.
-
Controlled Cooling: Cool to 68°C and seed with authentic (S)-ester-(D)-DBTA salt.
-
Aging: Cool to 20°C over 10 hours. Stir for an additional 5 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold ethanol.
-
Data: The "unnatural" D-DBTA is used to precipitate the desired (S)-enantiomer.
-
-
Liberation: Partition solid between EtOAc and 10% Na2CO3. Dry organic layer and concentrate.
Visualized Workflows
Diagram 1: General Resolution Logic Flow
This diagram illustrates the critical decision points in the resolution process.
Caption: Decision logic for selecting resolving agents based on substrate lipophilicity.
Diagram 2: The "Family Approach" (Dutch Resolution)
Often, a single agent fails. The "Family Approach" uses a mixture of structurally related agents (e.g., DBTA + DTTA + DPTTA) to induce crystallization of the most stable diastereomer.
Caption: The "Dutch Resolution" strategy for identifying the optimal resolving agent.
References
-
Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Scientific.net. Available at: [Link]
- Process of making optically pure L-pipecolic acid (US Patent 7,683,175).Google Patents.
- Process for resolving racemic mixtures of piperidine derivatives (US Patent 20040039206).Google Patents.
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Universidade de Lisboa. Available at: [Link]
-
Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI. Available at: [Link]
literature review of the pharmacological profiles of substituted piperidine-2-carboxylic acids
Executive Summary
Substituted piperidine-2-carboxylic acids (pipecolic acid derivatives) represent a privileged scaffold in medicinal chemistry. Structurally homologous to proline but with a six-membered ring, this moiety imposes conformational restriction that is critical for binding selectivity in voltage-gated ion channels and glutamate receptors.
This guide provides a technical comparison of the two most pharmacologically significant classes derived from this scaffold:
-
Local Anesthetics (Pipecoloxylidides): The commercial standard for regional anesthesia (Bupivacaine, Ropivacaine).
-
NMDA Receptor Antagonists: Rigid glutamate mimics (Selfotel/CGS 19755).
Part 1: Structural Basis & Stereochemistry
The core pharmacophore is pipecolic acid (piperidine-2-carboxylic acid) . Its pharmacological utility is driven by substitutions at two key positions:[1][2]
-
N-Position (Nitrogen): Controls lipophilicity and tissue penetration (critical for local anesthetics).
-
C4-Position: Modulates receptor subtype selectivity (critical for NMDA antagonists).
-
Chirality (C2): The S-enantiomer is generally associated with reduced cardiotoxicity in voltage-gated sodium channel blockers.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR of Pipecolic Acid Derivatives highlighting the impact of N-alkyl chain length and stereochemistry.
Part 2: Product Comparison – The Local Anesthetics
Focus: Bupivacaine (Racemic) vs. Levobupivacaine (S-isomer) vs. Ropivacaine (S-isomer).[3]
These agents are amides of N-alkyl-pipecolic acid. They function by blocking voltage-gated sodium channels (NaV) intracellularly.
Comparative Performance Analysis
| Feature | Bupivacaine (Racemic) | Levobupivacaine (Pure S) | Ropivacaine (Pure S) |
| N-Substituent | Butyl ( | Butyl ( | Propyl ( |
| Potency | High (Reference) | Equivalent to Bupivacaine | Slightly Lower (~0.75x Bupivacaine) |
| Lipophilicity | High | High | Moderate (Lower due to propyl chain) |
| Motor Block | Profound, prolonged | Profound | Differential: Sensory > Motor (sparing) |
| Cardiotoxicity | High (Risk of refractory arrest) | Reduced (~30-40% safer) | Lowest (High safety margin) |
| Half-Life ( | 2.7 hours | 3.3 hours | 1.8 hours |
Mechanism of Differential Toxicity
The critical differentiator is the stereoselectivity at the cardiac NaV1.5 channel .
-
The Problem: The
-isomer (present in racemic bupivacaine) binds avidly to the open state of the cardiac sodium channel and dissociates slowly during diastole. This leads to cumulative block and re-entrant arrhythmias. -
The Solution: The
-isomers (Ropivacaine, Levobupivacaine) have lower affinity for cardiac channels and faster dissociation rates, preventing the fatal accumulation of block at physiological heart rates [1, 5].
Part 3: NMDA Receptor Antagonists
Focus: Selfotel (CGS 19755).
While local anesthetics utilize N-substitution, NMDA antagonists utilize the rigid pipecolic ring to orient a phosphonate group, mimicking the glutamate agonist pharmacophore.
-
Compound: Selfotel (CGS 19755) [4]
-
Structure: cis-4-(phosphonomethyl)piperidine-2-carboxylic acid.[4][5]
-
Mechanism: Competitive antagonist at the glutamate binding site of the NMDA receptor.
-
Pharmacological Profile:
-
Potency: High affinity (
approx 20-50 nM). -
Advantage: The piperidine ring restricts conformational freedom compared to flexible linear analogs like AP5 or AP7, increasing binding entropy and potency [2].
-
Clinical Status: Demonstrated neuroprotection in ischemia models but failed in Phase III trials due to psychomimetic side effects (a class effect of NMDA antagonists) [3].
-
Part 4: Experimental Protocols
To validate the pharmacological profiles described above, the following self-validating protocols are standard in the field.
Protocol: Whole-Cell Patch Clamp (NaV Block Assessment)
Objective: Quantify the tonic and phasic block of sodium channels by pipecolic acid derivatives.
Materials:
-
Cells: HEK293 cells stably expressing NaV1.5 (Cardiac) or NaV1.7 (Peripheral).
-
Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Pipette Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3). Note: CsF blocks K+ channels to isolate Na+ currents.
Workflow:
-
Giga-seal Formation: Establish a seal (>1 GΩ) and rupture membrane to enter whole-cell mode.
-
Voltage Protocol:
-
Hold potential at -100 mV (Resting state).
-
Depolarize to -10 mV for 30ms (Activation) at 0.1 Hz frequency.
-
-
Drug Application: Perfusion of Ropivacaine/Bupivacaine (1–100 µM).
-
Data Analysis:
-
Tonic Block: Reduction in peak current of the first pulse after drug equilibration.
-
Phasic (Use-Dependent) Block: Decay in peak current during a high-frequency train (10 Hz) of pulses. Ropivacaine should show less accumulation here than R-Bupivacaine.
-
Protocol: Isolated Langendorff Heart (Cardiotoxicity Screening)
Objective: Differentiate the arrhythmogenic potential of enantiomers.
Workflow:
-
Isolation: Rapidly excise rat heart and cannulate the aorta.
-
Perfusion: Retrograde perfusion with Krebs-Henseleit buffer (oxygenated 95% O2/5% CO2) at 37°C.
-
Instrumentation: Place pacing electrodes on the right atrium and a pressure balloon in the left ventricle.
-
Challenge: Infuse increasing concentrations of the test compound (e.g., 1, 3, 10 µM).
-
Endpoints:
-
QRS Widening: Indicates Na+ channel blockade speed.
-
PR Interval: Indicates conduction delay.[2]
-
Asystole Time: Time to complete cessation of beating. Validating metric: Bupivacaine induces asystole at significantly lower concentrations than Ropivacaine.
-
Part 5: Visualizing the Mechanism
Diagram 2: Local Anesthetic Pathway & Toxicity
Figure 2: Differential blockade of Neural vs. Cardiac Sodium Channels by Pipecolic Acid Derivatives.
References
-
McClellan, K. J., & Faulds, D. (2000). Ropivacaine: an update of its use in regional anaesthesia. Drugs, 60(5), 1065-1093. Link
-
Lehmann, J., et al. (1988). CGS 19755, a selective competitive N-methyl-D-aspartate antagonist with potent anti-ischemic and anticonvulsant activity. Journal of Pharmacology and Experimental Therapeutics, 246(1), 65-75. Link
-
Grotta, J., et al. (1995). Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Stroke, 26(4), 602-605. Link
-
Mather, L. E., & Chang, D. H. (2001). Cardiotoxicity with modern local anaesthetics: is there a safer choice? Drugs, 61(3), 333-342. Link
-
Graf, B. M., et al. (2002). Stereospecific effect of bupivacaine isomers on atrioventricular conduction in the isolated perfused guinea pig heart. Anesthesiology, 86(2), 410-419. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. ijss-sn.com [ijss-sn.com]
- 4. CGS-19755, a competitive NMDA receptor antagonist, reduces calcium-calmodulin binding and improves outcome after global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methylpiperidine-2-carboxylic Acid: Proper Disposal & Handling Guide
[1]
Executive Summary
This guide establishes the mandatory protocols for the safe handling, segregation, and disposal of 5-Methylpiperidine-2-carboxylic acid (CAS: 75918-59-1 / Generic Pipecolic Acid Derivatives). As a substituted piperidine derivative, this compound presents specific challenges related to its amphoteric nature (containing both amine and carboxylic acid functionalities) and potential regulatory scrutiny as a structural analog to controlled precursors.
Core Directive: All disposal actions must prevent environmental release and ensure complete thermal destruction via approved chemical incineration. Drain disposal is strictly prohibited.
Hazard Profile & Chemical Identity
Before initiating disposal, operators must validate the waste stream against the following physicochemical profile.
| Parameter | Specification |
| Chemical Name | This compound (5-Methylpipecolic acid) |
| Physical State | Solid (White to off-white crystalline powder) |
| Acidity/Basicity | Amphoteric (pKa ~2.2 for COOH, ~10.5 for NH) |
| GHS Classification | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Reactivity | Stable; incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][2][3] |
Critical Note on Precursor Monitoring: While this compound is not typically a DEA List I chemical, it possesses a piperidine core (a List II regulated scaffold). Facilities should document disposal volumes to maintain a transparent audit trail for precursor diversion programs.
Waste Segregation & Characterization
Proper segregation is the single most critical step in preventing cross-reactivity in waste drums.
Decision Logic for Waste Classification
Use the following logic flow to determine the correct waste stream for your material.
Figure 1: Waste Stream Decision Matrix for Amphoteric Piperidine Derivatives.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, synthesis byproducts, or spilled solids.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a N95 dust mask or fume hood if the powder is fine/dusty.
-
Collection:
-
Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Do not mix with oxidizers (e.g., permanganates, nitrates) in the same container.
-
-
Labeling:
-
Label as "Hazardous Waste - Solid, Toxic/Irritant" .
-
List constituent: "this compound".
-
-
Final Disposal:
-
Hand over to a licensed hazardous waste contractor.
-
Method: High-temperature incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.
-
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or dissolved samples.
-
Organic Solutions:
-
If dissolved in combustible solvents (Methanol, Ethanol, DCM): Collect in the appropriate Flammable/Organic Waste carboy.
-
Segregate Halogenated (e.g., DCM) from Non-Halogenated solvents if required by your local contractor.
-
-
Aqueous Solutions:
-
Do not pour down the drain. Even if water-soluble, the compound is an environmental pollutant (Water Hazard Class 1).
-
Collect in a container labeled "Aqueous Waste - Toxic" .
-
Ensure pH is neutral (6-8) to prevent container corrosion, though the compound itself acts as a buffer.
-
Protocol C: Contaminated Packaging & Debris[5]
-
Empty Containers:
-
Triple rinse the original container with a suitable solvent (e.g., water or methanol).
-
Add the rinsate to the corresponding liquid waste stream (Protocol B).
-
Deface the label and dispose of the container as regular trash only if triple-rinsed. Otherwise, treat as solid hazardous waste.
-
-
Spill Cleanup Materials:
-
Contaminated paper towels, mats, and gloves must be double-bagged in heavy-duty polyethylene bags.
-
Label as "Contaminated Debris - Piperidine Derivative".
-
Emergency Procedures (Spills & Exposure)
In the event of an accidental release, immediate containment is necessary to prevent respiratory exposure to dust.
| Scenario | Immediate Action |
| Minor Solid Spill | 1. Evacuate non-essential personnel.2. Dampen the solid slightly with a wet paper towel to prevent dust generation.3. Sweep up into a waste container.4. Ventilate the area.[4][5][6][7][8][9][10] |
| Skin Contact | Wash with soap and copious amounts of water for 15 minutes.[11] Remove contaminated clothing.[4][3][7][8][9][10][11][12][13] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[11][12][13] Remove contact lenses if present.[4][3][7][11][12] Seek medical attention immediately. |
Regulatory & Compliance Checklist
-
RCRA Status (USA): Not specifically listed as a P- or U-listed waste. However, it must be characterized by the generator. If it exhibits characteristics of toxicity (D000), it falls under RCRA guidelines.
-
EPA Waste Code: Generally classified under D001 (Ignitable) if in flammable solvent, or Non-Regulated Chemical Waste (if solid), but site-specific policies often default to Hazardous Irritant .
-
TSCA: Ensure the chemical is used for R&D purposes if not on the public TSCA inventory.
Workflow Visualization: Disposal Lifecycle
Figure 2: Cradle-to-Grave Disposal Lifecycle.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. 89115-95-7 CAS MSDS (2-Piperidinecarboxylicacid,2-methyl-,(2S)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. store.sangon.com [store.sangon.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-Methylpiperidine-2-carboxylic acid
This guide outlines the operational safety protocols for handling 5-Methylpiperidine-2-carboxylic acid , a substituted pipecolic acid derivative often utilized as a chiral building block in peptidomimetic drug design.
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven workflow. This compound, while typically classified as an Irritant (Warning) rather than a Corrosive (Danger), possesses zwitterionic properties and amine functionality that demand specific handling to prevent sensitization and cross-contamination.
Part 1: Risk Assessment & Hazard Logic
Before selecting PPE, we must understand the "Why." This compound is an amino acid derivative. Unlike its parent liquid (piperidine), which is flammable and corrosive, this compound is a solid. However, it retains biological activity and potential reactivity.
Core Hazards (GHS Classification):
-
H315 (Skin Irritation): The secondary amine moiety can react with skin lipids.
-
H319 (Eye Irritation): Fine particulates can cause severe mechanical and chemical irritation to the cornea.
-
H335 (Respiratory Irritation): Inhalation of dust triggers mucosal inflammation.
The "Hidden" Hazard: Static Charge Substituted amino acids are notoriously prone to static electricity. They "fly" when weighed, increasing the risk of inhalation and bench contamination. Your PPE strategy must account for containment of fine dust .
Part 2: Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety." Select PPE based on the state of matter .
Hand Protection (The Barrier)
-
Dry Solid Handling:
-
Material: Nitrile Rubber (Standard Grade).
-
Thickness: Minimum 0.11 mm (4 mil).
-
Logic: Solids do not permeate nitrile rapidly. The primary goal is preventing contact with dust.[1]
-
-
Solution Handling (e.g., in DMF, DMSO, or Methanol):
-
Material: The solvent dictates the glove.
-
Protocol: If dissolved in DMSO or DMF (common for peptide synthesis), standard nitrile offers poor protection against the solvent carrying the solute through the glove.
-
Recommendation: Use Double-gloving (Nitrile over Nitrile) or Laminate (Silver Shield) gloves for prolonged handling in penetrating solvents.
-
Eye & Face Protection[1][2][3][4][5][6][7][8][9][10]
-
Standard Operation: Safety glasses with side shields (ANSI Z87.1 or EN166).
-
High-Dust Operation (e.g., grinding, large scale weighing): Unvented chemical goggles. Reasoning: Fine amino acid dust can bypass side shields.
Respiratory & Body[2][7][10][11][12][13]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Secondary (If hood unavailable): N95 (US) or P2 (EU) particulate respirator. Note: This is a fallback, not a primary standard.
-
Body: Lab coat (cotton/polyester blend) buttoned to the neck. Long pants. Closed-toe shoes.
Part 3: Decision Logic Visualization
The following diagram illustrates the decision-making process for PPE selection based on the experimental phase.
Caption: Operational logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.
Part 4: Operational Protocols
Protocol A: Safe Weighing (Static Control)
Context: Amino acids often carry a static charge, causing them to disperse unexpectedly.
-
Preparation: Place the balance inside the fume hood. Turn off the hood fan momentarily only if turbulence disturbs the reading (resume immediately after).
-
Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before dispensing. This is critical for accurate stoichiometry and safety.
-
Transfer: Use a narrow-neck funnel to transfer the solid into the reaction vessel to minimize dust clouds.
-
Cleaning: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible particulates.
Protocol B: Spill Cleanup (Dry)
-
Isolate: Inform nearby personnel.
-
PPE Up: Wear goggles and double gloves.
-
Contain: Do not dry sweep. This generates inhalable dust.
-
Method: Cover the spill with a paper towel dampened with water or methanol.
-
Remove: Scoop up the damp material and the towel. Place in a solid hazardous waste container.
Part 5: Disposal Strategy
Disposal must follow "Cradle-to-Grave" tracking. This compound is an organic amine derivative.
| Waste Stream | Classification | Container Labeling | Disposal Method |
| Solid Waste | Hazardous Organic Solid | "Solid Waste: this compound (Irritant)" | High-temperature incineration (combustible). |
| Liquid Waste | Organic Solvent Waste | List Solvent (e.g., DMSO) + "Trace Piperidine derivative" | Fuel blending or incineration. |
| Contaminated PPE | Hazardous Debris | "Contaminated Gloves/Wipes" | Hazardous landfill or incineration. |
Self-Validating Check: Before closing the waste container, ask: Did I segregate this from oxidizers? (Amines + Oxidizers = Potential Exothermic Reaction).
References
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 277884, 5-Methyl-2-pipecolic acid. Retrieved March 1, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved March 1, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
